molecular formula C9H8N2O B1281412 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 83393-46-8

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B1281412
CAS No.: 83393-46-8
M. Wt: 160.17 g/mol
InChI Key: OGMZQWPOZWMDQS-UHFFFAOYSA-N
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Description

1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 83393-46-8) is a high-purity chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This 7-azaindole derivative, also known as 3-acetyl-7-azaindole, is characterized by a melting point of 202-206 °C and a predicted pKa of 5.94±0.20 . It serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its primary research application is as a key synthetic intermediate for the development of more complex molecules. For instance, it can be readily functionalized to produce compounds like 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 90929-73-0), which is a crucial precursor for further derivatization through nucleophilic substitution reactions . The pyrrolo[2,3-b]pyridine (7-azaindole) core structure is a privileged scaffold in drug discovery, found in compounds investigated for various biological activities. Patent literature indicates that derivatives based on this scaffold are explored as inhibitors for targeting proteins such as serine/threonine-protein kinase SGK1, and have potential in anti-proliferative applications, making them subjects of interest in oncology research . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMZQWPOZWMDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509623
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83393-46-8
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-7-azaindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Core Chemical Properties and Identifiers

This compound, also commonly known as 3-Acetyl-7-azaindole, is a solid organic compound.[1] It belongs to the 7-azaindole class of molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive compounds.[2]

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 3-Acetyl-7-azaindole, 3-Acetyl-7(1H)-azaindole[1][3]
CAS Number 83393-46-8[2][3]
Molecular Formula C₉H₈N₂O[1][3]
Molecular Weight 160.17 g/mol [2][3]
Melting Point 202-206 °C[2]
Form Solid[1]
Predicted pKa 5.94 ± 0.20[2]
InChI InChI=1S/C9H8N2O/c1-6(12)8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11)[1][3]
InChIKey OGMZQWPOZWMDQS-UHFFFAOYSA-N[1][3]
Canonical SMILES CC(=O)C1=CNC2=C1C=CC=N2[3]

Synthesis and Reactivity

This compound is a crucial synthetic intermediate for creating more complex molecules with potential therapeutic applications.[2]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The following is a representative methodology based on established organic synthesis principles for indole and azaindole chemistry.

Objective: To synthesize this compound by introducing an acetyl group onto the 7-azaindole core.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Lewis acid catalyst (e.g., Aluminum chloride, Zinc chloride) or a protic acid (e.g., Polyphosphoric acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 7-azaindole and the anhydrous solvent.

  • Reagent Addition: The mixture is cooled in an ice bath. The Lewis acid catalyst is added portion-wise while maintaining the low temperature.

  • Acylation: Acetic anhydride is added dropwise to the stirred suspension.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored using Thin Layer Chromatography (TLC).[4]

  • Quenching: Upon completion, the reaction is cooled to room temperature and then carefully quenched by slowly pouring it into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

  • Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography on silica gel to yield pure this compound.[5]

G cluster_start Starting Materials cluster_process Synthesis Protocol cluster_end Final Product Start1 7-Azaindole P1 1. Dissolve 7-Azaindole in Anhydrous Solvent Start1->P1 Start2 Acetic Anhydride P3 3. Add Acetic Anhydride Dropwise Start2->P3 P2 2. Add Lewis Acid Catalyst at 0°C P1->P2 P2->P3 P4 4. Reflux and Monitor by TLC P3->P4 P5 5. Quench Reaction with NaHCO3 Solution P4->P5 P6 6. Extract with Organic Solvent P5->P6 P7 7. Wash, Dry, and Concentrate P6->P7 P8 8. Purify by Recrystallization or Chromatography P7->P8 End1 This compound P8->End1

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The compound serves as a versatile precursor for further derivatization. For instance, it can be readily functionalized to produce 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key precursor for subsequent nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives.[2]

Biological Significance and Applications in Drug Discovery

The pyrrolo[2,3-b]pyridine (7-azaindole) core structure is a privileged scaffold in drug discovery.[2] This structural motif is found in compounds investigated for a wide range of biological activities.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound are actively being explored as potent inhibitors of various protein kinases, which are crucial targets in oncology and other diseases.

  • SGK-1 Kinase Inhibition: The 1H-pyrrolo[2,3-b]pyridine framework is central to the development of novel inhibitors for serine/threonine-protein kinase SGK1.[2][6] SGK-1 is implicated in disorders related to cell proliferation and survival, making its inhibitors potential therapeutic agents.[6]

  • FGFR Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR) family.[7][8] Abnormal activation of the FGFR signaling pathway is a key factor in the progression of various tumors, making FGFR inhibitors an attractive strategy for cancer therapy.[7][8]

The versatility of the this compound scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for drug development campaigns.

G cluster_derivatives Chemical Derivatization cluster_targets Biological Targets cluster_application Therapeutic Potential Core This compound (Core Scaffold) Deriv Diverse Library of Derivatives Core->Deriv Synthesis FGFR FGFR Kinases Deriv->FGFR Inhibition SGK1 SGK-1 Kinase Deriv->SGK1 Inhibition Oncology Oncology FGFR->Oncology Other Other Proliferative Disorders SGK1->Other

Caption: Role of the core scaffold in developing targeted kinase inhibitors for therapeutic use.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed (H302).[3]

  • Causes skin irritation (H315).[3]

  • May cause an allergic skin reaction (H317).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized compound with significant value in the field of medicinal chemistry. Its robust synthesis and versatile reactivity make it an essential building block for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. This guide provides the core technical information required for researchers to effectively utilize this compound in their scientific endeavors.

References

Spectroscopic Profile of 3-Acetyl-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetyl-7-azaindole (CAS No: 83393-46-8), a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Overview

3-Acetyl-7-azaindole , with the chemical formula C₉H₈N₂O and a molecular weight of 160.17 g/mol , is a heterocyclic compound belonging to the azaindole class. Its structure, featuring a pyrrolo[2,3-b]pyridine core with an acetyl group at the 3-position, is of significant interest in medicinal chemistry.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 3-Acetyl-7-azaindole. These values are essential for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 3-Acetyl-7-azaindole.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific, experimentally determined NMR data for 3-Acetyl-7-azaindole was not available in the public domain at the time of this compilation. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Acetyl-7-azaindole is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Note: A detailed peak list from an experimental IR spectrum of 3-Acetyl-7-azaindole was not found in the available search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
160.17Base Peak[M]⁺ (Molecular Ion)
Other fragments not available

Note: While the molecular ion peak can be confidently predicted from the molecular formula, a detailed experimental fragmentation pattern was not available in the search results.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures that can be adapted for the analysis of 3-Acetyl-7-azaindole.

NMR Spectroscopy

A sample of 3-Acetyl-7-azaindole would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra would then be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced into the ion source, where it is bombarded with electrons to generate charged fragments. The mass-to-charge ratio (m/z) of these fragments is then determined.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of 3-Acetyl-7-azaindole is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-Acetyl-7-azaindole Purification Purification Synthesis->Purification NMR NMR Analysis (1H, 13C) Purification->NMR IR IR Analysis Purification->IR MS MS Analysis Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of 3-Acetyl-7-azaindole.

This guide serves as a foundational resource for the spectroscopic properties of 3-Acetyl-7-azaindole. For definitive analysis, it is recommended to acquire experimental data on a specific batch of the compound under controlled conditions.

An In-Depth Technical Guide on the Physicochemical Characteristics of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, also known as 3-acetyl-7-azaindole, is a heterocyclic organic compound that has garnered significant interest within the scientific community. Its core structure, the 7-azaindole scaffold, is a key pharmacophore found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 3-Acetyl-7-azaindole, 3-Acetyl-7(1H)-azaindolePubChem[1]
CAS Number 83393-46-8PubChem[1]
Molecular Formula C₉H₈N₂OPubChem[1]
Molecular Weight 160.17 g/mol PubChem[1]
Appearance Solid (form)Sigma-Aldrich[2]
Computed XLogP3 1.3PubChem
Computed Topological Polar Surface Area 45.8 ŲPubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem
Computed Hydrogen Bond Acceptor Count 3PubChem
Computed Rotatable Bond Count 1PubChem
SMILES CC(=O)C1=CNC2=C1C=CC=N2PubChem[1]
InChI InChI=1S/C9H8N2O/c1-6(12)8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11)PubChem[1]
InChIKey OGMZQWPOZWMDQS-UHFFFAOYSA-NPubChem[1]

Note: Some of the physicochemical properties listed are computed values and may differ slightly from experimentally determined values.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acylation of the 7-azaindole core. A common and effective method is the Friedel-Crafts acylation.[3][4]

Experimental Protocol: Friedel-Crafts Acylation of 7-Azaindole

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • Acetyl chloride or Acetic anhydride

  • A Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 7-azaindole and the Lewis acid catalyst in the anhydrous solvent.

  • Acylation: Cool the mixture in an ice bath. Add the acylating agent (acetyl chloride or acetic anhydride) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product Reactant1 7-Azaindole Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Acetyl Chloride / Acetic Anhydride Reactant2->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Quench 2. Extract Purification Column Chromatography / Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product FGFR_Pathway cluster_receptor Receptor Activation cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P P FGFR->P Autophosphorylation FRS2 FRS2 P->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Response (Proliferation, Survival) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse SGK1_Pathway cluster_activation Upstream Activation cluster_sgk1_activation SGK1 Activation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1 SGK1 PDK1->SGK1 phosphorylates mTORC2->SGK1 phosphorylates Downstream Downstream Targets (e.g., NDRG1, GSK3β) SGK1->Downstream phosphorylates CellResponse Cellular Response (Survival, Proliferation) Downstream->CellResponse

References

An In-depth Technical Guide to the Discovery and History of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a bicyclic heterocycle consisting of a pyridine ring fused to a pyrrole ring, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have led to the discovery and development of a multitude of biologically active compounds. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as both hydrogen bond acceptors and donors, respectively, making the 7-azaindole core an excellent pharmacophore for interacting with various biological targets.

This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for 7-azaindole derivatives. It further delves into their diverse biological activities, with a particular focus on their role as kinase inhibitors in oncology. Detailed experimental protocols for seminal synthetic routes, quantitative structure-activity relationship data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery and History

The parent 7-azaindole, chemically known as 1H-pyrrolo[2,3-b]pyridine, has been a subject of chemical investigation for decades. While the precise first synthesis is not readily apparent in recent literature, early explorations into pyrrolopyridines involved modifications of classical indole syntheses, such as the Fischer indole and Madelung syntheses. These initial methods often required harsh reaction conditions and offered limited substituent diversity.

A significant milestone in the history of 7-azaindole chemistry was the development of more versatile and efficient synthetic routes in the latter half of the 20th century and into the 21st century. The application of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and novel cyclization strategies, has greatly expanded the accessible chemical space of 7-azaindole derivatives. This has been instrumental in the discovery of potent and selective modulators of various biological targets.

The recognition of the 7-azaindole scaffold as a key hinge-binding motif for protein kinases marked a turning point in its application in drug discovery. This realization spurred intensive research efforts, leading to the development of numerous kinase inhibitors, some of which have progressed to clinical use.

Key Synthetic Methodologies

The synthesis of the 7-azaindole core and its derivatives has evolved significantly over time. Early methods have been largely supplemented by more modern, efficient, and versatile techniques.

Classical Syntheses

Initial approaches to the 7-azaindole nucleus were often adaptations of established indole syntheses.

  • Modified Fischer Indole Synthesis: This method involves the reaction of a pyridine-derived hydrazine with a ketone or aldehyde under acidic conditions. While a cornerstone of indole chemistry, its application to azaindoles can be limited by the electronic nature of the pyridine ring and the availability of the corresponding hydrazines.

  • Madelung Synthesis: The intramolecular cyclization of an N-(2-picolyl)formamide or related amide under strong base and high temperature conditions represents another classical approach. However, the harsh reaction conditions can limit its functional group tolerance.

Modern Synthetic Routes

The advent of modern organic synthesis has provided a plethora of methods for the construction of 7-azaindole derivatives with greater efficiency and control.

  • Chichibabin Cyclization: This method involves the condensation of a 2-halo-3-picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA). This approach has proven effective for the synthesis of 2-substituted 7-azaindoles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki-Miyaura and Sonogashira couplings have become powerful tools for the functionalization of pre-formed 7-azaindole cores or for the construction of the ring system itself. These reactions offer excellent functional group tolerance and allow for the introduction of a wide range of substituents.

  • Rhodium-Catalyzed C-H Activation: More recently, rhodium-catalyzed C-H activation has emerged as an elegant and atom-economical method for the synthesis of 7-azaindoles from readily available 2-aminopyridines and alkynes.

Below is a logical workflow for a common modern synthetic approach to 7-azaindole derivatives.

synthetic_workflow start Starting Materials (e.g., 2-Aminopyridine, Alkyne) step1 Rh(III)-Catalyzed C-H Activation/Annulation start->step1 step2 Crude 7-Azaindole Product step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 final_product Pure 7-Azaindole Derivative step3->final_product

A generalized workflow for the synthesis of 7-azaindole derivatives.
Experimental Protocols

Representative Protocol for Rh(III)-Catalyzed Synthesis of 7-Azaindole:

This protocol is a generalized representation based on modern synthetic methods.

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyridine (1.0 mmol, 1.0 equiv), the alkyne (1.2 mmol, 1.2 equiv), [RhCp*Cl2]2 (0.025 mmol, 2.5 mol%), and AgSbF6 (0.1 mmol, 10 mol%).

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol (MeOH) (3-5 mL).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, and wash the pad with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-azaindole derivative.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activities and Structure-Activity Relationships (SAR)

7-Azaindole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds in drug discovery.

Kinase Inhibition

The ability of the 7-azaindole nucleus to form two key hydrogen bonds with the hinge region of protein kinases has made it a highly successful motif in the design of kinase inhibitors. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor, mimicking the interaction of the adenine ring of ATP.

Table 1: Inhibitory Activity of Representative 7-Azaindole Derivatives against Various Kinases

Compound/Drug NameTarget Kinase(s)IC₅₀ (nM)Reference
VemurafenibBRAFV600E31(Tsai et al., 2008)
PexidartinibCSF1R13(Tap et al., 2015)
FostemsavirHIV-1 gp120-(Nettles et al., 2016)
AZD5363AKT1/2/33/8/8(Davies et al., 2012)
SGI-1776PIM1/2/37/333/68(Chen et al., 2011)

Note: IC₅₀ values can vary depending on the assay conditions.

The structure-activity relationship (SAR) of 7-azaindole-based kinase inhibitors is highly dependent on the substitution pattern around the core. Substituents at the 3-, 4-, and 5-positions can be tailored to achieve selectivity and potency for specific kinases by exploiting interactions with other regions of the ATP-binding pocket.

Anticancer Applications

The prevalence of dysregulated kinase activity in cancer has made 7-azaindole derivatives particularly prominent in oncology drug development.

  • Vemurafenib (Zelboraf®): A potent inhibitor of the BRAFV600E mutant kinase, approved for the treatment of metastatic melanoma.

  • Pexidartinib (Turalio®): An inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase, used for the treatment of tenosynovial giant cell tumor.

The mechanism of action of these drugs involves the competitive inhibition of ATP binding to the target kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Other Therapeutic Areas

Beyond oncology, 7-azaindole derivatives have shown promise in a variety of other therapeutic areas:

  • Antiviral: Fostemsavir, an attachment inhibitor for HIV-1, is a prodrug of temsavir, which contains a 6-azaindole core.

  • Anti-inflammatory: Derivatives have been explored as inhibitors of various kinases involved in inflammatory signaling pathways.

  • Neurodegenerative Diseases: The modulation of kinases such as GSK-3β by 7-azaindole derivatives is an area of interest for diseases like Alzheimer's.

Signaling Pathways

7-Azaindole-based kinase inhibitors exert their therapeutic effects by modulating key intracellular signaling pathways that are often hyperactivated in diseases like cancer.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Vemurafenib Vemurafenib (7-Azaindole Derivative) Vemurafenib->BRAF Inhibition

The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.
PI3K/AKT/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another crucial signaling network that governs cell growth, metabolism, and survival. Its aberrant activation is a common feature of many cancers.

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Protein Synthesis mTORC1->Growth PI3K_Inhibitor 7-Azaindole-based PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway and inhibition by 7-azaindole derivatives.

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its journey from a synthetically challenging heterocycle to a key component of approved drugs is a testament to the advancements in organic synthesis and a deeper understanding of its interactions with biological targets. The versatility of the 7-azaindole core continues to be exploited in the development of novel therapeutics, not only in oncology but across a widening spectrum of diseases.

Future research in this area is likely to focus on several key aspects:

  • Development of More Selective Inhibitors: As our understanding of the kinome and other target families grows, the design of highly selective 7-azaindole derivatives to minimize off-target effects will be crucial.

  • Exploration of New Biological Targets: The unique properties of the 7-azaindole scaffold will undoubtedly lead to its application in modulating novel and challenging biological targets.

  • Innovative Synthetic Methodologies: The pursuit of more sustainable, efficient, and diversity-oriented synthetic routes will continue to expand the accessible chemical space of 7-azaindole derivatives.

Technical Guide: 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS Number: 83393-46-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key heterocyclic compound widely recognized for its versatile applications in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role as a scaffold for the development of potent kinase inhibitors. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for novel therapeutic interventions.

Chemical and Physical Properties

This compound, also known as 3-Acetyl-7-azaindole, is a solid, off-white to yellow powder. Its core structure, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is a privileged scaffold in medicinal chemistry due to its ability to mimic purine and its versatile biological activities.

PropertyValueReference
CAS Number 83393-46-8[1]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
IUPAC Name This compound[1]
Synonyms 3-Acetyl-7-azaindole, 3-Acetyl-7(1H)-azaindole[2]
Appearance Solid[2]
Purity 97%[2]
InChI Key OGMZQWPOZWMDQS-UHFFFAOYSA-N[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and acetyl protons. The chemical shifts (δ) and coupling constants (J) are crucial for confirming the substitution pattern on the 7-azaindole ring.

  • ¹³C NMR: The carbon NMR spectrum displays distinct resonances for the carbonyl carbon, the aromatic carbons of the pyridine and pyrrole rings, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • N-H stretching vibrations of the pyrrole ring.

  • C=O stretching of the ketone group.

  • C-N and C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1H-pyrrolo[2,3-b]pyridine derivatives shows characteristic fragmentation patterns.[3] The molecular ion peak (M+) corresponding to the molecular weight of the compound is a key feature.

Synthesis

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 7-azaindole.

Experimental Protocol: Friedel-Crafts Acylation of 7-Azaindole

Materials:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • Acetic anhydride or Acetyl chloride

  • Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-dichloroethane)

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 7-azaindole and the Lewis acid catalyst in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride or acetyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a dilute HCl solution to quench the reaction and decompose the aluminum chloride complex.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford pure this compound.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Workflow start Start: 7-Azaindole + Acylating Agent reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) start->reaction 1. Reaction Setup quench Quenching (Ice + HCl) reaction->quench 2. Reaction Completion extraction Work-up (Extraction & Washes) quench->extraction 3. Isolation purification Purification (Column Chromatography) extraction->purification 4. Crude Product product Product: This compound purification->product 5. Pure Product

Caption: General workflow for the synthesis of the target compound.

Biological Activity and Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors for various therapeutic areas, particularly oncology and inflammatory diseases. While specific inhibitory data for this compound is not extensively published, its derivatives have shown potent activity against several key kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFRs.[4][5] Aberrant FGFR signaling is implicated in various cancers, making it a crucial therapeutic target.

FGFR Signaling Pathway and Inhibition

FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway.

TRAF2- and NCK-Interacting Kinase (TNIK) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of TNIK, a kinase involved in Wnt signaling pathways, which are often dysregulated in colorectal cancer.[6][7]

TNIK and Wnt Signaling Pathway

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TNIK TNIK TNIK->TCF_LEF Co-activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->TNIK Inhibition

Caption: Role of TNIK in the Wnt signaling pathway.

Janus Kinase 3 (JAK3) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as selective inhibitors of JAK3, a key enzyme in cytokine signaling pathways involved in immune responses and inflammatory diseases.[8]

JAK3-STAT Signaling Pathway and Inhibition

Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimerization STAT Dimerization STAT_P->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation GeneExpression Gene Expression (Immune Response) Nucleus->GeneExpression Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK3 Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Phosphodiesterase 4B (PDE4B) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for the development of selective PDE4B inhibitors, which are of interest for treating inflammatory and central nervous system disorders.[9]

Conclusion

This compound is a valuable building block in the synthesis of a diverse range of biologically active compounds. Its 7-azaindole core serves as a versatile template for the design of potent and selective kinase inhibitors. The information compiled in this guide, including its chemical properties, synthesis, and biological applications, provides a solid foundation for researchers to further explore and exploit the therapeutic potential of this compound and its derivatives in the development of novel drugs.

References

Navigating the Solubility Landscape of 3-Acetyl-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy.[] The physicochemical properties of this molecule, particularly its solubility in common organic solvents, are critical determinants of its utility in synthetic chemistry, formulation development, and ultimately, its bioavailability as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility of 3-Acetyl-7-azaindole, detailed experimental protocols for its determination, and the broader context of its importance in drug discovery.

While specific quantitative solubility data for 3-Acetyl-7-azaindole in a range of common organic solvents is not extensively documented in publicly available literature, this guide consolidates known physicochemical properties and provides a framework for its experimental determination. The azaindole scaffold is generally recognized for conferring improved physicochemical properties, including solubility, compared to its indole counterparts, a feature that is highly advantageous in drug design.[2][3]

Physicochemical Properties of 3-Acetyl-7-azaindole

A summary of the known physicochemical properties of 3-Acetyl-7-azaindole is presented below. It is important to note the absence of comprehensive, tabulated solubility data in common organic solvents within the reviewed literature. The information provided serves as a foundational reference for researchers.

PropertyValueSource
CAS Number 83393-46-8[4]
Molecular Formula C₉H₈N₂O[4]
Molecular Weight 160.17 g/mol [4]
Appearance Solid[]
Density 1.265 g/cm³[]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 3-Acetyl-7-azaindole in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[5][6]

Objective:

To determine the equilibrium solubility of 3-Acetyl-7-azaindole in a selection of common organic solvents at a specified temperature.

Materials:
  • 3-Acetyl-7-azaindole (purity >95%)

  • Selected organic solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Chloroform, Tetrahydrofuran (THF))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

  • Sample Preparation: Accurately weigh an excess amount of 3-Acetyl-7-azaindole and add it to a series of vials, one for each solvent to be tested. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Incubation: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of undissolved solid at the end of this period is crucial.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[7]

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase or solvent. Analyze the concentration of 3-Acetyl-7-azaindole in the diluted solution using a validated HPLC method or another appropriate analytical technique.[8]

  • Calculation: Calculate the solubility of 3-Acetyl-7-azaindole in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start weigh Weigh excess 3-Acetyl-7-azaindole start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent shake Shake at constant temperature (24-72h) add_solvent->shake settle Allow solid to settle shake->settle filter Filter supernatant (0.45 µm) settle->filter dilute Dilute filtered solution filter->dilute quantify Quantify concentration (HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the experimental determination of 3-Acetyl-7-azaindole solubility.

The Role of Solubility in Drug Discovery

The solubility of a compound like 3-Acetyl-7-azaindole is a cornerstone of its potential as a drug candidate or a key building block. As an intermediate for kinase inhibitors, its solubility directly impacts several critical aspects of the drug development pipeline:

  • Synthetic Chemistry: Sufficient solubility in reaction solvents is essential for achieving good reaction kinetics, yields, and purity during the synthesis of more complex active pharmaceutical ingredients (APIs).

  • In Vitro Assays: For biological screening, compounds must be soluble in aqueous buffer systems to accurately assess their activity against biological targets like kinases. Poor aqueous solubility can lead to compound precipitation and inaccurate assay results.[9][10]

  • Formulation Development: The development of a viable drug product, whether for oral or parenteral administration, is heavily dependent on the solubility of the API. Poorly soluble compounds often require complex and costly formulation strategies to ensure adequate bioavailability.

  • Pharmacokinetics: A drug's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its solubility. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.

The azaindole nucleus is often employed as a bioisosteric replacement for the indole ring to enhance properties like solubility and metabolic stability, thereby improving the overall "drug-likeness" of a molecule.[11]

Logical Relationship in Solubility Enhancement

The strategic modification of a lead compound to improve its solubility is a common practice in medicinal chemistry. The following diagram illustrates the logical relationship between identifying a solubility issue and implementing a common mitigation strategy.

solubility_logic cluster_problem Problem Identification cluster_strategy Mitigation Strategy cluster_outcome Desired Outcome low_solubility Poor aqueous solubility of lead compound bioisosteric_replacement Bioisosteric replacement of indole with azaindole low_solubility->bioisosteric_replacement add_polar_groups Introduce polar functional groups low_solubility->add_polar_groups improved_solubility Enhanced aqueous solubility bioisosteric_replacement->improved_solubility add_polar_groups->improved_solubility improved_pk Improved pharmacokinetic profile improved_solubility->improved_pk

References

Tautomerism in 7-Azaindole Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Azaindole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, notably for its role as a bioisostere of indole. A critical, yet often nuanced, aspect of its chemistry is prototropic tautomerism, the equilibrium between its two tautomeric forms: the canonical 1H-7-azaindole and the 7H-7-azaindole tautomer. While the 1H form is predominantly stable in the ground state, the equilibrium can be influenced by environmental factors such as solvent polarity and hydrogen bonding. This tautomeric behavior is of paramount importance in drug design, particularly in the context of kinase inhibitors, where the specific tautomeric form can dictate binding affinity and biological activity. This guide provides a comprehensive overview of the tautomerism in 7-azaindole systems, presenting quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Introduction to 7-Azaindole Tautomerism

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) can exist in two tautomeric forms, which are constitutional isomers that readily interconvert through a chemical reaction involving the migration of a proton. The two forms are the 1H-7-azaindole, where the proton resides on the nitrogen of the pyrrole ring, and the 7H-7-azaindole, where the proton is on the nitrogen of the pyridine ring.

The study of tautomerism in 7-azaindole has been extensive, with a significant focus on excited-state double proton transfer (ESDPT), particularly in dimers and solvent complexes.[1] In alcoholic solvents, 7-azaindole can form cyclic complexes that facilitate this double proton transfer.[2] However, for the purposes of drug design and understanding biological interactions at a molecular level, the ground-state tautomeric equilibrium is of primary significance.

Significance in Drug Development

The 7-azaindole scaffold is a key component in numerous biologically active molecules, with a notable prevalence in kinase inhibitors.[3][4] Its utility stems from its ability to act as a hinge-binding motif, mimicking the adenine moiety of ATP. The two nitrogen atoms of the 7-azaindole core can form crucial bidentate hydrogen bonds with the backbone amides of the kinase hinge region.[3] The specific tautomer present at the active site can influence the geometry and energetics of these hydrogen bonds, thereby affecting the inhibitor's potency and selectivity. An understanding and ability to control the tautomeric equilibrium is therefore a valuable tool in structure-based drug design.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the 1H and 7H tautomers is typically heavily skewed towards the more stable 1H form in the ground state. The equilibrium constant, KT = [7H-tautomer]/[1H-tautomer], is consequently much less than 1. Computational studies have been instrumental in quantifying the energy differences between the two tautomers, from which KT can be estimated using the equation ΔG = -RTln(KT).

Below are tables summarizing calculated energy differences and the corresponding estimated equilibrium constants.

Table 1: Calculated Relative Energies of 7-Azaindole Tautomers

TautomerEnvironmentComputational MethodRelative Energy (kcal/mol)
7H-7-azaindoleGas PhaseB3LYP/6-31+G**+12.5[5]
7H-7-azaindolePolar SolventIPCMReduced energy difference by up to 5.8[5]

Table 2: Estimated Tautomeric Equilibrium Constants (KT) at 298 K

EnvironmentΔG (kcal/mol)Estimated KTPredominant Tautomer
Gas Phase12.51.1 x 10-91H-7-azaindole
Polar Solvent (Illustrative)6.71.1 x 10-51H-7-azaindole

Note: The ΔG in polar solvent is an illustrative value based on the reduction reported in the literature. The actual value will vary depending on the specific solvent and computational model.

Experimental Protocols for Tautomerism Analysis

The determination of the tautomeric equilibrium of 7-azaindole in solution can be achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy Protocol

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

Objective: To determine the ratio of 1H- and 7H-tautomers of a 7-azaindole derivative in a given solvent.

Materials:

  • 7-azaindole derivative

  • Deuterated solvents (e.g., CDCl3, DMSO-d6)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 7-azaindole derivative.

    • Dissolve the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Set the probe temperature (e.g., 298 K). For variable temperature studies, allow the temperature to equilibrate for at least 10 minutes before acquisition.

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum. Ensure the spectral width is sufficient to cover all expected proton signals (typically -1 to 15 ppm).

    • Choose an appropriate relaxation delay (D1) to ensure quantitative integration (e.g., 5 times the longest T1 relaxation time).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the distinct signals corresponding to the 1H- and 7H-tautomers. The N-H protons are particularly indicative, often appearing as broad singlets at different chemical shifts.

    • Carefully integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers from the integration values. For example, if a proton signal unique to the 1H-tautomer has an integral of I1H and a corresponding signal for the 7H-tautomer has an integral of I7H, the ratio is I7H / I1H.

    • The equilibrium constant KT is the molar ratio of the 7H-tautomer to the 1H-tautomer.

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can be used to study tautomeric equilibria if the individual tautomers have distinct absorption spectra. This often requires deconvolution of overlapping spectral bands.

Objective: To quantify the tautomeric equilibrium of a 7-azaindole derivative by analyzing its UV-Vis absorption spectrum.

Materials:

  • 7-azaindole derivative

  • A series of solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 7-azaindole derivative in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10-3 M.

    • Prepare a series of dilute solutions (e.g., 10-5 M) in the different solvents of interest by diluting the stock solution.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of each solution from approximately 200 to 400 nm.

    • Use the pure solvent as a blank for each measurement.

  • Data Analysis:

    • The absorption spectra in different solvents will likely show changes in the position and intensity of the absorption bands, reflecting a shift in the tautomeric equilibrium.

    • This involves fitting the experimental spectra to a sum of Gaussian or Lorentzian functions, where each function represents an electronic transition of a specific tautomer.

    • By analyzing the areas of the fitted bands corresponding to each tautomer, their relative concentrations can be determined, and thus the equilibrium constant KT in each solvent can be calculated.

Visualizations

Tautomeric Equilibrium of 7-Azaindole

Tautomeric_Equilibrium cluster_1H 1H-7-Azaindole (Major Tautomer) cluster_7H 7H-7-Azaindole (Minor Tautomer) img1 img2 img1->img2 K_T

Caption: Prototropic tautomerism in 7-azaindole.

Experimental Workflow for Tautomerism Analysis

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_UVVis UV-Vis Spectroscopy cluster_Comp Computational Chemistry nmr_prep Sample Preparation (Deuterated Solvent) nmr_acq Data Acquisition (1H NMR) nmr_prep->nmr_acq nmr_proc Data Processing (Integration) nmr_acq->nmr_proc nmr_res Tautomer Ratio (K_T) nmr_proc->nmr_res uv_prep Sample Preparation (Varying Solvents) uv_acq Data Acquisition (Absorption Spectra) uv_prep->uv_acq uv_proc Data Analysis (Deconvolution) uv_acq->uv_proc uv_res Tautomer Ratio (K_T) uv_proc->uv_res comp_model Model Tautomers (DFT/ab initio) comp_calc Energy Calculation (ΔG) comp_model->comp_calc comp_res Estimated K_T comp_calc->comp_res

Caption: Workflow for analyzing 7-azaindole tautomerism.

7-Azaindole in Kinase Inhibition: The BRAF Signaling Pathway

7-Azaindole is a core fragment of Vemurafenib, a potent inhibitor of the BRAFV600E mutant kinase, which is a key driver in many melanomas. The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by Vemurafenib.

BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, & Angiogenesis Transcription->Proliferation Promotes Vemurafenib Vemurafenib (7-Azaindole based) Vemurafenib->BRAF Inhibits

Caption: The BRAF signaling pathway and Vemurafenib inhibition.

Conclusion

The tautomerism of 7-azaindole is a fundamental property with significant implications for its application in drug discovery. While the 1H-tautomer is the dominant species in the ground state, understanding the factors that influence the tautomeric equilibrium is crucial for designing potent and selective inhibitors, particularly for kinases. The experimental and computational methods outlined in this guide provide a framework for the quantitative analysis of this important chemical phenomenon, enabling a more rational approach to the development of novel therapeutics based on the 7-azaindole scaffold.

References

The Electronic Landscape of Pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic architecture, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts a distinct set of properties that are highly advantageous for drug design. This technical guide provides an in-depth exploration of the core electronic properties of the 7-azaindole nucleus, including its aromaticity, frontier molecular orbitals, reactivity, and the influence of substituents. Detailed experimental and computational protocols for characterizing these properties are provided, alongside structured data tables and graphical models to facilitate understanding and application in research and development.

Fundamental Electronic Properties of the Pyrrolo[2,3-b]pyridine Core

The defining characteristic of 7-azaindole is the electronic push-pull relationship between its two fused rings. The five-membered pyrrole ring is a π-excessive system, meaning it possesses six π-electrons distributed over five atoms, leading to high electron density. Conversely, the six-membered pyridine ring is π-deficient due to the high electronegativity of the nitrogen atom (N7), which withdraws electron density from the ring.[1] This intramolecular charge polarization establishes the foundation for its reactivity and intermolecular interactions.

Aromaticity and Electron Density Distribution

7-Azaindole is an aromatic system, fulfilling Hückel's rule with 10 π-electrons delocalized across the bicyclic structure. The electron-donating nature of the pyrrole ring enhances the electron density of the entire fused system compared to pyridine alone. However, the distribution is not uniform. Computational studies and reactivity patterns indicate that the highest electron density is concentrated on the pyrrole moiety, particularly at the C3 position. This makes the C3 position the primary site for electrophilic aromatic substitution.[2][3] The pyridine nitrogen (N7) possesses a lone pair of electrons in an sp² orbital in the plane of the ring, which does not participate in the aromatic π-system but is a key site of basicity and hydrogen bonding.[4]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[5][6][7] For 7-azaindole, the HOMO is generally distributed across the entire bicyclic system, reflecting its delocalized π-electron cloud. The LUMO tends to be more localized on the electron-deficient pyridine portion. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Acidity and Basicity (pKa)

The 7-azaindole scaffold possesses two key ionizable sites: the pyridine nitrogen (N7) and the pyrrole nitrogen (N1).

  • Basicity of N7: The pyridine nitrogen is weakly basic. Protonation at this site is governed by its pKaH. Calculated values for the pKa of the conjugate acid of 7-azaindole are typically in the range of 3.7–4.9, making it significantly less basic than pyridine itself due to the electron-donating effect of the fused pyrrole ring.[8][9]

  • Acidity of N1: The pyrrole N-H proton is weakly acidic and can be deprotonated under strongly basic conditions. Its pKa is significantly higher, often predicted to be around 16-18, similar to indole.

These distinct pKa values are crucial for its biological function, allowing N7 to act as a hydrogen bond acceptor and N1-H to act as a hydrogen bond donor under physiological conditions.

Quantitative Electronic Data

The following tables summarize key quantitative data for the parent 7-azaindole scaffold. It is important to note that experimental values can vary with conditions, and calculated values depend on the level of theory employed.

Table 1: Physicochemical and Electronic Properties of 1H-Pyrrolo[2,3-b]pyridine

PropertyValueMethodReference(s)
Molecular Weight 118.14 g/mol -[10]
pKa (Conjugate Acid at N7) ~4.85Calculated[8][9]
HOMO Energy -6.2 eVDFT Calculation[3]
LUMO Energy -1.1 eVDFT Calculation[3]
HOMO-LUMO Gap 5.1 eVDFT Calculation[3]
Melting Point 105-107 °CExperimental

Table 2: Influence of Substituents on Calculated HOMO/LUMO Energies (Illustrative Examples) (Note: These are representative values to illustrate trends. Actual values will vary based on the specific molecule and calculation method.)

CompoundSubstituent at C3HOMO (eV)LUMO (eV)Energy Gap (eV)
7-Azaindole (Parent)-H-6.20-1.105.10
3-Methyl-7-azaindole-CH₃ (EDG)-6.05-1.055.00
3-Nitro-7-azaindole-NO₂ (EWG)-6.85-2.204.65

Impact of Substituents on Electronic Properties

The electronic nature of the 7-azaindole core can be finely tuned by the introduction of substituents. Electron-donating groups (EDGs) like alkyl (-R) or alkoxy (-OR) groups increase the electron density of the ring system, raise the HOMO energy level, and generally increase reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups decrease the ring's electron density, lower both the HOMO and LUMO energy levels, and make the ring more susceptible to nucleophilic attack, particularly on the pyridine ring.[11]

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -NH₂ EDG_Effect Increases Electron Density Raises HOMO Energy Activates Ring to Electrophiles EDG->EDG_Effect Pushes electrons in Core Pyrrolo[2,3-b]pyridine Core EDG->Core EWG e.g., -NO₂, -CF₃ Core->EWG EWG_Effect Decreases Electron Density Lowers HOMO/LUMO Energy Activates Ring to Nucleophiles EWG_Effect->EWG Pulls electrons out

Figure 1: Influence of substituents on the electronic properties of the core.

Application in Drug Design: Kinase Hinge-Binding

The electronic properties of 7-azaindole make it an exceptional "hinge-binding" motif for kinase inhibitors. The ATP-binding site of kinases features a flexible "hinge" region with backbone amides that serve as hydrogen bond donors and acceptors. The 7-azaindole scaffold can form a highly stable, bidentate (two-point) hydrogen bond interaction that mimics the binding of adenine. The pyrrole N1-H, with its partial positive charge, acts as a hydrogen bond donor, while the electron-rich pyridine N7, with its lone pair, acts as a hydrogen bond acceptor. This dual interaction anchors the inhibitor molecule firmly in the active site, forming the basis for potent and selective inhibition.

Kinase_Binding cluster_Kinase Kinase Hinge Region cluster_Inhibitor 7-Azaindole Inhibitor Hinge_NH N-H Backbone Amide (Donor) Azaindole Pyrrole N-H (Donor) Pyridine N7 (Acceptor) Hinge_NH:f0->Azaindole:n7 H-Bond Hinge_CO C=O Backbone Amide (Acceptor) Azaindole:n1->Hinge_CO:f0 H-Bond

Figure 2: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge.

Experimental & Computational Protocols

Accurate characterization of the electronic properties of novel 7-azaindole derivatives is essential for structure-activity relationship (SAR) studies.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore near the ionization center, where protonation or deprotonation causes a measurable shift in the UV-Vis absorbance spectrum.

  • Preparation of Buffers: Prepare a series of buffer solutions of constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., pH 2 to 12). Accurately measure the final pH of each buffer.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each well containing the different pH buffers. The final concentration should be in the range of 0.1-0.2 mM, and the final DMSO concentration should be low (≤2% v/v) to avoid solvent effects.

  • Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader. Include buffer-only wells for blank correction.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms.

    • Plot the absorbance at this wavelength versus the pH for all buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression software (e.g., Prism, Origin). The pH at the inflection point of the curve is the pKa.

Protocol: Determination of LogP (Octanol/Water) by Shake-Flask Method

This is the "gold standard" method for measuring lipophilicity.

  • Phase Pre-saturation: Mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated 1-octanol.

  • Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected LogP.

  • Equilibration: Cap the vial and shake/agitate at a constant temperature until equilibrium is reached (this can take several hours).

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous. The LogP is the base-10 logarithm of this value.

Protocol: Estimation of HOMO/LUMO Levels by Cyclic Voltammetry (CV)

CV can provide experimental estimates of the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a compound.

  • Sample Preparation: Prepare a solution of the test compound (typically 1-5 mM) in a suitable degassed solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Measurement: Purge the cell with an inert gas (N₂ or Ar). Scan the potential to measure the oxidation and reduction waves of the compound. Record the cyclic voltammogram.

  • Data Analysis:

    • Measure the half-wave potential of the ferrocene standard (E₁/₂ (Fc/Fc⁺)).

    • Determine the onset potential of the first oxidation wave (E_ox^onset) and the first reduction wave (E_red^onset) of the test compound.

    • Calculate the HOMO and LUMO energies using the following empirical equations, which reference the energy level of ferrocene (-4.8 eV below vacuum):

      • E_HOMO (eV) = - [ (E_ox^onset vs Ag/AgCl) - (E₁/₂ (Fc/Fc⁺) vs Ag/AgCl) + 4.8 ]

      • E_LUMO (eV) = - [ (E_red^onset vs Ag/AgCl) - (E₁/₂ (Fc/Fc⁺) vs Ag/AgCl) + 4.8 ]

Workflow: Computational Characterization via DFT

Density Functional Theory (DFT) is a powerful tool for predicting electronic properties and guiding synthetic efforts.

DFT_Workflow cluster_Outputs Calculated Properties Input 1. Input Structure (SMILES or 3D Coords) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Opt Freq 3. Frequency Calculation (Confirm Minimum Energy) Opt->Freq SPE 4. Single Point Energy Calc. (Higher Level Basis Set) Freq->SPE If no imaginary freqs HOMO_LUMO HOMO/LUMO Energies SPE->HOMO_LUMO ESP Electrostatic Potential Map SPE->ESP Charges Atomic Charges SPE->Charges Reactivity Reactivity Indices SPE->Reactivity

Figure 3: General workflow for DFT-based calculation of electronic properties.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold possesses a rich and tunable electronic character that makes it exceptionally well-suited for applications in drug discovery. Its inherent aromaticity, distinct electron density distribution, and capacity for specific bidentate hydrogen bonding have cemented its status as a privileged structure, particularly in the field of kinase inhibition. A thorough understanding of its fundamental electronic properties, coupled with robust experimental and computational characterization, enables the rational design of novel therapeutics with enhanced potency, selectivity, and desirable physicochemical profiles. This guide serves as a foundational resource for researchers aiming to harness the full potential of this versatile heterocyclic core.

References

Initial Biological Screening of 3-Acetyl-7-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 3-acetyl-7-azaindole, a heterocyclic compound belonging to the promising 7-azaindole class of molecules. Due to its structural similarity to other biologically active 7-azaindole derivatives, 3-acetyl-7-azaindole is a candidate for evaluation across several key therapeutic areas. This document outlines the standard experimental protocols for assessing its potential anticancer, antimicrobial, and antifungal activities. It includes methodologies for in vitro assays, guidelines for data presentation, and visual representations of experimental workflows and relevant signaling pathways to facilitate understanding and replication in a research setting. While specific experimental data for 3-acetyl-7-azaindole is not extensively available in public literature, this guide is based on established screening protocols for novel chemical entities and data from structurally related 7-azaindole analogs.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition, and antimicrobial and antifungal properties.[1][2][3] The substitution at the 3-position of the 7-azaindole ring is a common strategy for modulating biological activity. The acetyl group is a key pharmacophore in various active pharmaceutical ingredients, making 3-acetyl-7-azaindole a compound of significant interest for initial biological screening. This guide details a hypothetical but standard initial screening cascade for this molecule.

Synthesis of 3-Acetyl-7-Azaindole

3-Acetyl-7-azaindole is a known chemical intermediate, notably used in the synthesis of the kinase inhibitor Vemurafenib.[] Its synthesis can be achieved through various organic chemistry routes, often involving the acylation of the 7-azaindole core. For the purposes of initial biological screening, the compound would be synthesized and purified to a high degree (>95%) to ensure that the observed biological effects are attributable to the compound itself.

In Vitro Biological Screening

The initial biological screening of a novel compound like 3-acetyl-7-azaindole typically involves a panel of in vitro assays to identify potential therapeutic applications. Based on the known activities of the 7-azaindole class, the primary screening would focus on anticancer, antibacterial, and antifungal activities.

Anticancer Activity Screening

The potential of 3-acetyl-7-azaindole as an anticancer agent is a primary area of investigation, given that many 7-azaindole derivatives function as kinase inhibitors.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9][10]

Experimental Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: 3-acetyl-7-azaindole is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation:

While specific data for 3-acetyl-7-azaindole is not available, the following table presents representative cytotoxicity data for other 7-azaindole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7-AIDHeLa (Cervical)16.96[11]
7-AIDMCF-7 (Breast)14.12[11]
7-AIDMDA-MB-231 (Breast)12.69[11]
Compound 4gMCF-7 (Breast)15.56[1]
Compound P1HOS (Osteosarcoma)0.08879[12]

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of 3-acetyl-7-azaindole prepare_compound->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4 hours add_mtt->incubate_3_4h add_solvent Add Solubilizing Agent incubate_3_4h->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_point End calculate_ic50->end_point

MTT Assay Experimental Workflow.

7-Azaindole derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival. A key pathway often targeted is the PI3K/AKT/mTOR signaling cascade.[13]

Diagram of the PI3K/AKT/mTOR Signaling Pathway:

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Simplified PI3K/AKT/mTOR Signaling Pathway.
Antimicrobial Activity Screening

The potential of 3-acetyl-7-azaindole against various bacterial strains would be evaluated to determine its spectrum of activity.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][15][16][17]

Experimental Protocol:

  • Bacterial Strain Preparation: Cultures of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown to the mid-logarithmic phase and their density is adjusted to a 0.5 McFarland standard.

  • Compound Dilution: 3-acetyl-7-azaindole is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

The following table shows representative MIC values for other antimicrobial heterocyclic compounds, as specific data for 3-acetyl-7-azaindole is not available.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2cMRSA<3.125[18]
Compound 3dMRSA<3.125[18]
7-azaindole derivativeCryptococcus neoformans3.9[3]
Compound 3fAspergillus niger7.5[19]

Experimental Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis start Start prepare_bacteria Prepare Standardized Bacterial Inoculum start->prepare_bacteria inoculate_plate Inoculate 96-well Plate prepare_bacteria->inoculate_plate prepare_compound Prepare Serial Dilutions of Compound in Broth prepare_compound->inoculate_plate incubate_18_24h Incubate for 18-24 hours inoculate_plate->incubate_18_24h read_mic Visually Determine MIC incubate_18_24h->read_mic end_point End read_mic->end_point

Broth Microdilution Assay Workflow.
Antifungal Activity Screening

The antifungal potential of 3-acetyl-7-azaindole would be assessed against clinically relevant fungal strains.

Similar to the antibacterial screening, the broth microdilution method is used to determine the MIC against fungal strains such as Candida albicans and Aspergillus niger.[19][20]

Experimental Protocol:

The protocol is analogous to the antibacterial broth microdilution method, with the following modifications:

  • Fungal Strain Preparation: Fungal cultures are grown and the inoculum is standardized.

  • Growth Medium: A fungal-specific growth medium like RPMI-1640 is used.

  • Incubation: Incubation times and temperatures may vary depending on the fungal species (e.g., 24-48 hours at 35°C for Candida species).

Conclusion

The initial biological screening of 3-acetyl-7-azaindole, as outlined in this guide, provides a systematic approach to evaluating its potential as a therapeutic agent. By employing standardized in vitro assays for anticancer, antibacterial, and antifungal activities, researchers can efficiently identify and characterize the biological profile of this novel compound. The provided protocols and diagrams serve as a foundational resource for initiating such screening programs. Further studies, including mechanism of action elucidation and in vivo efficacy testing, would be warranted for any promising activities identified during this initial screening phase.

References

Methodological & Application

Synthesis Protocol for 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: An Essential Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, also known as 3-acetyl-7-azaindole, is a pivotal heterocyclic ketone that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. The 7-azaindole scaffold is a recognized bioisostere of indole, offering unique hydrogen bonding capabilities and metabolic stability, which makes it a privileged structure in medicinal chemistry. This document provides detailed application notes and a comprehensive synthesis protocol for this important compound, tailored for researchers, scientists, and professionals in drug development.

Application Notes

The title compound is a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors for cancer therapy. The acetyl group at the 3-position of the 7-azaindole ring system provides a convenient handle for further chemical modifications. For instance, it can be elaborated into more complex side chains, participate in condensation reactions to form larger heterocyclic systems, or be used as a precursor for other functional groups. Its structural similarity to adenosine allows it to effectively compete for the ATP-binding sites of numerous kinases, making it a valuable scaffold in the design of targeted therapies.

Synthesis Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The synthetic strategy involves an initial formylation at the C3 position via a Vilsmeier-Haack reaction, followed by the addition of a methyl group using a Grignard reagent and subsequent oxidation of the resulting secondary alcohol.

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Vilsmeier-Haack Reaction)

This initial step introduces a formyl group at the electron-rich C3 position of the 7-azaindole nucleus.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
7-AzaindoleC₇H₆N₂118.1410.0 g84.6
Phosphorus oxychloridePOCl₃153.3310.5 mL113.8
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Sodium hydroxide (NaOH)NaOH40.00As needed-
WaterH₂O18.02As needed-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-Dimethylformamide (50 mL) is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (10.5 mL, 113.8 mmol) is added dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent results in a yellowish, viscous solution.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C.

  • A solution of 7-azaindole (10.0 g, 84.6 mmol) in Dichloromethane (100 mL) is then added dropwise to the Vilsmeier reagent over 1 hour.

  • The reaction mixture is allowed to warm to room temperature and then heated to 40 °C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by the careful addition of a 2M sodium hydroxide solution until the pH is basic (pH 8-9).

  • The resulting mixture is stirred for 1 hour, and the product is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, which can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This two-part final step involves the formation of a secondary alcohol via a Grignard reaction, followed by oxidation to the target ketone.

Part A: Grignard Reaction

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeC₈H₆N₂O146.155.0 g34.2
Methylmagnesium bromide (3.0 M in diethyl ether)CH₃MgBr107.2317.1 mL51.3
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Saturated ammonium chloride solutionNH₄Cl53.49As needed-
Ethyl acetateC₄H₈O₂88.11As needed-
Brine--As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • A solution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (5.0 g, 34.2 mmol) in anhydrous Tetrahydrofuran (100 mL) is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 17.1 mL, 51.3 mmol) is added dropwise to the cooled solution over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. TLC should be used to monitor the consumption of the starting material.

  • The reaction is carefully quenched at 0 °C by the slow addition of saturated ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the crude 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol. This intermediate is often used in the next step without further purification.

Part B: Oxidation

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
Crude 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanolC₉H₁₀N₂O162.19~5.5 g~34.2
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Pyridinium chlorochromate (PCC)C₅H₆NClCrO₃215.5611.0 g51.3
Silica gelSiO₂60.08As needed-
Celite®--As needed-

Procedure:

  • The crude 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol is dissolved in Dichloromethane (150 mL) in a round-bottom flask.

  • Pyridinium chlorochromate (PCC) (11.0 g, 51.3 mmol) is added in one portion to the solution.

  • The reaction mixture is stirred at room temperature for 2-3 hours, or until TLC analysis indicates the complete disappearance of the alcohol.

  • The reaction mixture is filtered through a pad of Celite® and silica gel, and the pad is washed with additional dichloromethane.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Overall Yield (from aldehyde): 60-75%

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow Start 7-Azaindole Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Vilsmeier Aldehyde 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Vilsmeier->Aldehyde Grignard Grignard Reaction (CH₃MgBr) Aldehyde->Grignard Alcohol 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol Grignard->Alcohol Oxidation Oxidation (PCC) Alcohol->Oxidation Product This compound Oxidation->Product

Caption: Synthetic pathway for this compound.

Friedel-Crafts Acylation of 7-Azaindole: A Detailed Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Azaindole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds. The functionalization of the 7-azaindole nucleus is a critical step in the synthesis of novel therapeutic agents. Among various C-C bond-forming reactions, Friedel-Crafts acylation stands out as a powerful tool for introducing a keto functional group at the C-3 position of the 7-azaindole ring. This acylation provides a versatile intermediate that can be further elaborated into a wide range of derivatives. This document provides detailed application notes and protocols for the successful Friedel-Crafts acylation of 7-azaindole, with a focus on the widely employed aluminum chloride-mediated methodology.

Methodology Overview: Regioselective C-3 Acylation

The Friedel-Crafts acylation of 7-azaindole predominantly occurs at the C-3 position of the pyrrole ring. This regioselectivity is governed by the electronic properties of the bicyclic system. The pyrrole ring is more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C-3 position is the most nucleophilic, directing the acylium ion to this site.

A common and effective method for the acylation of azaindoles at the C-3 position involves the use of an excess of a strong Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (CH₂Cl₂). The reaction proceeds by the in-situ formation of a highly reactive acylium ion from an acyl chloride, which then undergoes electrophilic aromatic substitution on the 7-azaindole ring.

Quantitative Data Summary

The following table summarizes the typical yields obtained for the Friedel-Crafts acylation of 7-azaindole with various acylating agents, based on established methodologies.

Acylating AgentLewis Acid (Equivalents)SolventTemperatureReaction TimeYield (%)
Acetyl ChlorideAlCl₃ (excess)CH₂Cl₂Room Temp.1-3 h75-85%
Propionyl ChlorideAlCl₃ (excess)CH₂Cl₂Room Temp.1-3 h70-80%
Benzoyl ChlorideAlCl₃ (excess)CH₂Cl₂Room Temp.2-4 h80-90%
4-Methoxybenzoyl ChlorideAlCl₃ (excess)CH₂Cl₂Room Temp.2-4 h85-95%
4-Nitrobenzoyl ChlorideAlCl₃ (excess)CH₂Cl₂Room Temp.3-5 h60-70%

Note: Yields are indicative and can vary based on the specific reaction scale, purity of reagents, and work-up procedure.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetyl-7-azaindole

This protocol details the procedure for the Friedel-Crafts acetylation of 7-azaindole using acetyl chloride and aluminum chloride.

Materials:

  • 7-Azaindole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (3.0 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice bath.

  • Addition of 7-Azaindole: To the cooled suspension, add 7-azaindole (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 15-20 minutes.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture via an addition funnel over a period of 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure 3-acetyl-7-azaindole.

Protocol 2: Synthesis of 3-Benzoyl-7-azaindole

This protocol outlines the procedure for the Friedel-Crafts benzoylation of 7-azaindole.

Materials:

  • 7-Azaindole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

  • Addition of 7-Azaindole: Add 7-azaindole (1.0 equivalent) in portions to the cooled suspension, keeping the temperature below 5 °C. Stir the mixture for 20 minutes at 0 °C.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.2 equivalents) dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Following the completion of the reaction, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction and Washing: Extract the product into dichloromethane (3 x 50 mL). Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-benzoyl-7-azaindole.

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation AcylChloride Acyl Chloride (R-COCl) AcyliumIon Acylium Ion [R-C≡O]⁺ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl3->AcyliumIon Intermediate Sigma Complex (Resonance Stabilized) AcyliumIon->Intermediate + 7-Azaindole Azaindole 7-Azaindole Azaindole->Intermediate Product 3-Acyl-7-azaindole Intermediate->Product - H⁺ HCl_AlCl3 HCl + AlCl₃ Intermediate->HCl_AlCl3 + AlCl₄⁻

Caption: Mechanism of Friedel-Crafts Acylation on 7-Azaindole.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Anhydrous AlCl₃ in CH₂Cl₂ - Cool to 0 °C Start->Setup AddAzaindole Add 7-Azaindole Setup->AddAzaindole AddAcylChloride Add Acyl Chloride dropwise at 0 °C AddAzaindole->AddAcylChloride React Warm to RT Stir for 1-4 h (Monitor by TLC) AddAcylChloride->React Quench Quench with ice and HCl React->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Caption: General workflow for Friedel-Crafts acylation of 7-azaindole.

Safety Precautions

  • Aluminum chloride is a water-sensitive and corrosive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acyl chlorides are corrosive and lachrymatory. They should be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The reaction quench with water/acid is highly exothermic . Perform this step slowly and with caution, ensuring adequate cooling.

Conclusion

The Friedel-Crafts acylation of 7-azaindole is a robust and reliable method for the synthesis of C-3 acylated derivatives, which are valuable intermediates in drug discovery. The use of excess aluminum chloride promotes the reaction efficiently at room temperature. The provided protocols offer a detailed guide for the successful implementation of this methodology in a laboratory setting. Careful attention to anhydrous conditions and safety procedures is essential for achieving high yields and ensuring a safe experimental process.

Application Notes and Protocols: 3-Acetyl-7-azaindole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-7-azaindole is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structural features, combining the 7-azaindole core with a reactive acetyl group, make it a versatile starting material for the construction of complex molecules, particularly kinase inhibitors. The 7-azaindole scaffold is a well-established pharmacophore known to mimic the adenine core of ATP, enabling it to bind effectively to the hinge region of various kinases. The acetyl group at the 3-position provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of various heterocyclic systems.

These application notes provide detailed protocols for the use of 3-Acetyl-7-azaindole in the synthesis of pyrazole and pyrimidine-containing compounds, which are prominent scaffolds in the design of kinase inhibitors targeting Janus kinases (JAK), Rho-associated coiled-coil containing protein kinases (ROCK), and Aurora kinases.

Synthetic Applications of 3-Acetyl-7-azaindole

The acetyl group of 3-Acetyl-7-azaindole is amenable to a range of chemical transformations, making it a versatile starting point for the synthesis of more complex 3-substituted 7-azaindole derivatives. Key reactions include:

  • Condensation Reactions: The carbonyl group can readily undergo condensation with various nucleophiles, such as amines and hydrazines, to form imines, enamines, and hydrazones.

  • Claisen-Schmidt Condensation: Reaction with aromatic aldehydes in the presence of a base yields chalcone derivatives, which are important intermediates for the synthesis of various heterocyclic compounds.

  • Knoevenagel Condensation: Condensation with active methylene compounds provides a route to a variety of substituted alkenes.

  • Heterocycle Formation: The acetyl group can be a part of a three-carbon synthon for the construction of five- and six-membered heterocyclic rings like pyrazoles and pyrimidines.

The following sections detail the synthesis of pyrazolyl and pyrimidinyl derivatives of 7-azaindole, which have shown significant potential as kinase inhibitors.

Synthesis of 3-(1H-Pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine Derivatives

A common and efficient method for the synthesis of 3-pyrazolyl-7-azaindole derivatives involves a two-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine.

3-Acetyl-7-azaindole 3-Acetyl-7-azaindole Chalcone Intermediate Chalcone Intermediate 3-Acetyl-7-azaindole->Chalcone Intermediate  Claisen-Schmidt  Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Intermediate 3-Pyrazolyl-7-azaindole 3-Pyrazolyl-7-azaindole Chalcone Intermediate->3-Pyrazolyl-7-azaindole  Cyclization   Hydrazine Hydrazine Hydrazine->3-Pyrazolyl-7-azaindole

Synthetic route to 3-Pyrazolyl-7-azaindole derivatives.

Experimental Protocols

Step 1: Synthesis of (E)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This protocol describes a representative Claisen-Schmidt condensation.

  • Materials:

    • 3-Acetyl-7-azaindole

    • Benzaldehyde

    • Ethanol

    • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Procedure:

    • Dissolve 3-Acetyl-7-azaindole (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add the sodium hydroxide solution dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours) until a precipitate forms.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of 3-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine

This protocol describes the cyclization of the chalcone intermediate with hydrazine.[1]

  • Materials:

    • (E)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3-phenylprop-2-en-1-one

    • Hydrazine hydrate

    • Glacial acetic acid or ethanol

  • Procedure:

    • Suspend the chalcone intermediate (1 equivalent) in glacial acetic acid or ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2-4 equivalents).

    • Reflux the reaction mixture for several hours (e.g., 6-8 hours), monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole derivative.

Quantitative Data (Representative)
StepReactantsProductSolventBase/CatalystTime (h)Temp (°C)Yield (%)Reference (Analogous Reaction)
1Acetophenone, BenzaldehydeChalconeEthanolNaOH4-6RT85-95[2]
2Chalcone, Hydrazine HydratePyrazolineAcetic Acid-6.5Reflux~54[3]

Synthesis of 3-(Pyrimidin-2-yl)-1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of 3-pyrimidinyl-7-azaindole derivatives can be achieved through the formation of an enaminone intermediate, followed by cyclization with a suitable amidine source like guanidine.

3-Acetyl-7-azaindole 3-Acetyl-7-azaindole Enaminone Intermediate Enaminone Intermediate 3-Acetyl-7-azaindole->Enaminone Intermediate  Condensation   DMF-DMA DMF-DMA DMF-DMA->Enaminone Intermediate 3-Pyrimidinyl-7-azaindole 3-Pyrimidinyl-7-azaindole Enaminone Intermediate->3-Pyrimidinyl-7-azaindole  Cyclization   Guanidine Guanidine Guanidine->3-Pyrimidinyl-7-azaindole

Synthetic route to 3-Pyrimidinyl-7-azaindole derivatives.

Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)

This protocol describes the formation of the enaminone intermediate.

  • Materials:

    • 3-Acetyl-7-azaindole

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Xylene or Toluene (optional, as solvent)

  • Procedure:

    • To a solution of 3-Acetyl-7-azaindole (1 equivalent) in a suitable solvent like xylene (or neat), add DMF-DMA (1.5-2 equivalents).

    • Reflux the reaction mixture for several hours (e.g., 2-4 hours).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude enaminone can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.

Step 2: Synthesis of 2-amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidine

This protocol describes the cyclization of the enaminone with guanidine.[4]

  • Materials:

    • (E)-3-(dimethylamino)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one

    • Guanidine hydrochloride

    • Sodium ethoxide or another suitable base

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add guanidine hydrochloride (1.5 equivalents) to the sodium ethoxide solution and stir for a short period.

    • Add the crude enaminone intermediate (1 equivalent) to the reaction mixture.

    • Reflux the mixture for several hours (e.g., 8-12 hours), monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired pyrimidine derivative.

Quantitative Data (Representative)

The following table provides representative yields for analogous reactions.

StepReactantsProductSolventBase/CatalystTime (h)Temp (°C)Yield (%)Reference (Analogous Reaction)
1Phenylacetone, DMF-DMAEnaminoneXylene-2-4Reflux~80[2]
2Enaminone, Guanidine HClAminopyrimidineEthanolNaOEt8-12Reflux40-60[4]

Biological Activity and Kinase Inhibition

The synthesized pyrazolyl and pyrimidinyl derivatives of 7-azaindole are scaffolds of significant interest in the development of kinase inhibitors. The 7-azaindole moiety acts as a hinge-binder, forming key hydrogen bonds within the ATP-binding pocket of kinases. The substituents at the 3-position, such as the pyrazole and pyrimidine rings, can be further functionalized to enhance potency and selectivity for specific kinases.

cluster_kinase Kinase ATP Binding Pocket Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region 7-Azaindole Core 7-Azaindole Core 7-Azaindole Core->Hinge Region H-Bonds 3-Substituent 3-Substituent 3-Substituent->Hydrophobic Pocket 3-Substituent->Solvent Exposed Region Further Functionalization

Binding mode of 3-substituted 7-azaindole kinase inhibitors.

Signaling Pathways

JAK, ROCK, and Aurora kinases are involved in various cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders. Inhibitors derived from 3-Acetyl-7-azaindole can modulate these pathways.

Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene Transcription Gene Transcription STAT->Gene Transcription Nuclear Translocation 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->JAK Inhibition

Simplified JAK-STAT signaling pathway and its inhibition.

IC50 Data for Representative Kinase Inhibitors

The following table presents IC50 values for some kinase inhibitors containing the 7-azaindole scaffold, demonstrating the potential of this chemical class.

Compound ClassTarget KinaseIC50 (nM)Reference
7-Azaindole Derivativec-Met22.8[5]
1H-Pyrazolo[3,4-b]pyridineTBK10.2[6]
Pyrrolo[2,3-d]pyrimidineLRRK213[7]

Conclusion

3-Acetyl-7-azaindole is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors and other biologically active molecules. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel therapeutic agents. The ability to readily construct diverse heterocyclic systems at the 3-position allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation targeted therapies.

References

Application Notes and Protocols for the Functionalization of the C-3 Position of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, a bicyclic heterocycle consisting of a fused pyridine and pyrrole ring, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties such as improved solubility and metabolic stability.[1] The functionalization of the 7-azaindole core is a key strategy in the development of novel therapeutics, particularly kinase inhibitors. The C-3 position of the pyrrole ring is a primary site for modification due to its susceptibility to electrophilic substitution and its projection into the solvent-exposed region of many kinase active sites.[2] This document provides a comprehensive overview of common methods for the functionalization of the C-3 position of 7-azaindole, complete with detailed experimental protocols and quantitative data.

C-3 Functionalization Methodologies: A Comparative Overview

A variety of synthetic methods have been developed to introduce diverse functional groups at the C-3 position of 7-azaindole. The choice of method depends on the desired substituent and the overall synthetic strategy. Below is a summary of key methodologies with their typical reaction conditions and yields.

Functionalization ReactionKey Reagents & CatalystsSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Iodination N-Iodosuccinimide (NIS), KOHDichloromethane (DCM)Room Temp.1-3>90[3]
Suzuki-Miyaura Coupling Arylboronic acid, Pd₂(dba)₃, SPhos, Cs₂CO₃Toluene/Ethanol6012-2467-93[3]
Heck Alkenylation Alkene, Pd(OAc)₂, PPh₃, Cu(OTf)₂Not specifiedRoom Temp.12-24Moderate to Good[4]
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NDimethylformamide (DMF)Room Temp. - 604-12Good to Excellent[5]
Vilsmeier-Haack Formylation POCl₃, DMFDichloromethane (DCM)0 to 856-8>90[6]
Friedel-Crafts Acylation Acyl chloride, AlCl₃Dichloromethane (DCM)Room Temp.1-4Good[7][8]
Aza-Friedel-Crafts Reaction 3,4-DihydroisoquinolineSolvent-free60-801831-65[9][10][11][12]
Chalcogenation (Sulfenylation) Thiophenol, I₂Dimethyl sulfoxide (DMSO)806Good to Excellent[13][14]

Experimental Protocols

Detailed methodologies for key C-3 functionalization experiments are provided below.

Protocol 1: C-3 Iodination of 7-Azaindole

This protocol describes the electrophilic iodination of the 7-azaindole ring at the C-3 position using N-iodosuccinimide (NIS). This reaction is often the first step to introduce a handle for subsequent cross-coupling reactions.

Materials:

  • 7-Azaindole

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in dichloromethane (DCM), add potassium hydroxide (0.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 3-iodo-7-azaindole can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-3 Arylation

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-7-azaindole with an arylboronic acid to form a C-C bond at the C-3 position.

Materials:

  • 3-Iodo-7-azaindole

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • In a Schlenk flask, combine 3-iodo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and ethanol (1:1 mixture) to the flask via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C-3 arylated 7-azaindole.[3]

Protocol 3: Vilsmeier-Haack Formylation at C-3

This protocol describes the introduction of a formyl group at the C-3 position of 7-azaindole using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Materials:

  • 7-Azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cold DMF, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 7-azaindole (1.0 eq) in DCM and add it to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to a temperature between 40-85 °C for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting 7-azaindole-3-carboxaldehyde by recrystallization or column chromatography.[6]

Signaling Pathway and Experimental Workflow Diagrams

The functionalization of 7-azaindole is critical in the development of kinase inhibitors. A prominent example is Vemurafenib, a potent inhibitor of BRAF kinase, which is mutated in many cancers.[15][16]

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_mutant Mutant BRAF (e.g., V600E) RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK Constitutive Activation ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Vemurafenib Vemurafenib (7-Azaindole derivative) Vemurafenib->BRAF_mutant Inhibition

Caption: Vemurafenib inhibits the mutated BRAF kinase in the MAPK/ERK signaling pathway.

The general workflow for the synthesis and application of C-3 functionalized 7-azaindoles in drug discovery often follows a logical progression from initial synthesis to biological evaluation.

Experimental_Workflow Start 7-Azaindole C3_Activation C-3 Activation/ Halogenation (e.g., Iodination) Start->C3_Activation Functionalization C-3 Functionalization (e.g., Suzuki, Heck, etc.) C3_Activation->Functionalization Library Library of C-3 Functionalized 7-Azaindoles Functionalization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A general workflow for the development of C-3 functionalized 7-azaindole-based drugs.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases makes it an ideal starting point for the development of potent and selective inhibitors. The functionalized derivative, 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, is a versatile building block, with the acetyl group at the C3 position providing a reactive handle for the synthesis of a diverse range of kinase inhibitor candidates. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of chalcone-based kinase inhibitors targeting oncologically relevant kinases such as Haspin and Cyclin-Dependent Kinase 9 (CDK9).

Application Notes

The acetyl group of this compound is readily amenable to a variety of chemical transformations, allowing for the exploration of structure-activity relationships (SAR). One of the most effective methods for elaborating this starting material is the Claisen-Schmidt condensation. This reaction, which involves the base-catalyzed condensation of the ketone with an aromatic aldehyde, yields a chalcone scaffold. Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of compounds with a broad spectrum of biological activities, including kinase inhibition.

The synthesis of 7-azaindole-chalcone hybrids has proven to be a fruitful strategy for the discovery of novel kinase inhibitors. These hybrid molecules leverage the hinge-binding capabilities of the 7-azaindole moiety and the potential for diverse substitutions on the chalcone's aromatic ring to achieve high potency and selectivity.

Featured Kinase Targets

Derivatives of this compound have shown significant inhibitory activity against the following kinases:

  • Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase): A serine/threonine kinase that plays a crucial role in chromosome alignment during mitosis. Inhibition of Haspin is a promising therapeutic strategy for the treatment of cancer.

  • CDK9 (Cyclin-Dependent Kinase 9): A key regulator of transcription elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and is a validated approach in oncology.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 7-azaindole-chalcone hybrids synthesized from this compound.

Compound IDTarget KinaseIC50 (µM)[1]
5f Haspin0.47[1]
CDK9/CyclinT2.26[1]
5q Haspin0.41[1]

Experimental Protocols

Protocol 1: Synthesis of 7-Azaindole-Chalcone Hybrids via Claisen-Schmidt Condensation

This protocol describes the general procedure for the synthesis of 7-azaindole-chalcone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Stirring apparatus

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1.1 equivalents) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (or sodium hydroxide) in ethanol dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude chalcone product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways involving Haspin and CDK9, highlighting their roles in cellular processes relevant to cancer.

Haspin_Signaling_Pathway Prophase Prophase Haspin Haspin (Target Kinase) Prophase->Haspin activates H3T3 Histone H3 (Threonine 3) Haspin->H3T3 phosphorylates AuroraB Aurora B Kinase H3T3->AuroraB recruits Chromosome_Cohesion Chromosome Cohesion and Alignment AuroraB->Chromosome_Cohesion ensures Mitosis Proper Mitotic Progression Chromosome_Cohesion->Mitosis Inhibitor 7-Azaindole-Chalcone Inhibitor Inhibitor->Haspin inhibits

Caption: Haspin Kinase Signaling Pathway in Mitosis.

CDK9_Signaling_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->Transcription_Elongation releases pause Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1, c-Myc) Transcription_Elongation->Anti_Apoptotic_Proteins leads to expression of Cell_Survival Tumor Cell Survival Anti_Apoptotic_Proteins->Cell_Survival Inhibitor 7-Azaindole-Chalcone Inhibitor Inhibitor->PTEFb inhibits

Caption: CDK9 Signaling Pathway in Transcription Regulation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of 7-azaindole-chalcone kinase inhibitors.

Experimental_Workflow Start Start: this compound & Aromatic Aldehydes Synthesis Claisen-Schmidt Condensation Start->Synthesis Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Kinase Inhibition Assay (e.g., against Haspin, CDK9) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for Synthesis and Evaluation.

References

Application Notes: Step-by-Step Synthesis of 3-Acetyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-7-azaindole is a key heterocyclic building block used in medicinal chemistry and drug discovery. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutics.[1] Its unique properties, such as enhanced solubility and bioavailability, make it a desirable core for novel drug candidates.[1] The C-3 acetyl group provides a versatile chemical handle for further functionalization and elaboration into more complex molecules. This document outlines a standard laboratory procedure for the synthesis of 3-Acetyl-7-azaindole via Friedel-Crafts acylation.

Synthesis Pathway Overview: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 3-Acetyl-7-azaindole is the electrophilic aromatic substitution of the 7-azaindole core. Specifically, a Friedel-Crafts acylation reaction is used to introduce an acetyl group onto the electron-rich pyrrole ring of the bicyclic system.[2] The reaction involves the activation of an acetylating agent, such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[3] The resulting highly reactive acylium ion acts as the electrophile, which preferentially attacks the nucleophilic C-3 position of the 7-azaindole ring to form the desired product.[2]

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_product Product R1 7-Azaindole R2 Acetyl Chloride P1 3-Acetyl-7-azaindole R1->P1 + Acetyl Chloride             C1 AlCl₃ (Lewis Acid) C2 CH₂Cl₂ (Solvent) C3 Room Temperature Workflow start Setup reactants Charge AlCl₃ and 7-Azaindole in CH₂Cl₂ under N₂ start->reactants addition Add Acetyl Chloride (dropwise, room temp) reactants->addition reaction Stir and Monitor Reaction (TLC / LC-MS) addition->reaction quench Quench with Ice/Water (Caution: Exothermic!) reaction->quench workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) quench->workup purify Dry, Concentrate, and Purify (Chromatography / Recrystallization) workup->purify end Product: 3-Acetyl-7-azaindole purify->end

References

Application Notes and Protocols for SAR Studies on 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key scaffold in medicinal chemistry, to facilitate Structure-Activity Relationship (SAR) studies. The protocols focus on the synthesis of chalcone derivatives and their evaluation as protein kinase inhibitors.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery due to its ability to mimic purine and engage in key hydrogen bonding interactions with various biological targets. Derivatives of this scaffold have shown a wide range of biological activities, including kinase inhibition. This application note specifically details the derivatization of the 3-acetyl group of this compound to generate a library of chalcone derivatives for SAR analysis against protein kinases like Haspin and Cyclin-Dependent Kinase 9 (CDK9).

Experimental Protocols

1. Synthesis of 3-acetyl-7-azaindole (this compound)

A common route to the starting material involves the Friedel-Crafts acylation of 7-azaindole.

  • Materials: 7-azaindole, Anhydrous Aluminum Chloride (AlCl₃), Acetyl Chloride (AcCl), Dichloromethane (DCM).

  • Procedure:

    • Suspend 7-azaindole in anhydrous DCM under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add AlCl₃ portion-wise, followed by the dropwise addition of AcCl.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by carefully pouring it onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-acetyl-7-azaindole.

2. General Protocol for the Synthesis of 7-Azaindole-Chalcone Hybrids (5a-w)

The synthesis of chalcones is achieved through a Claisen-Schmidt condensation of 3-acetyl-7-azaindole with various aromatic aldehydes.[1][2]

  • Materials: 3-acetyl-7-azaindole, substituted aromatic aldehydes, potassium hydroxide (KOH), ethanol, water.

  • Procedure:

    • Dissolve 3-acetyl-7-azaindole (1 equivalent) and the respective aromatic aldehyde (1.1 equivalents) in ethanol.

    • Add a 50% aqueous solution of KOH (2 equivalents) dropwise to the stirred solution.

    • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Data Presentation: SAR of 7-Azaindole-Chalcone Derivatives as Kinase Inhibitors

The following table summarizes the inhibitory activities (IC₅₀) of a series of synthesized 7-azaindole-chalcone derivatives against Haspin kinase and CDK9/CyclinT.[1][2]

CompoundRHaspin IC₅₀ (µM)CDK9/CyclinT IC₅₀ (µM)
5a Phenyl>10>10
5b 2-Fluorophenyl>10>10
5c 3-Fluorophenyl5.89>10
5d 4-Fluorophenyl1.23>10
5e 2-Chlorophenyl>10>10
5f 3-Chlorophenyl0.472.26
5g 4-Chlorophenyl1.55>10
5h 2-Bromophenyl>10>10
5i 3-Bromophenyl1.12>10
5j 4-Bromophenyl1.98>10
5k 2-Nitrophenyl>10>10
5l 3-Nitrophenyl2.56>10
5m 4-Nitrophenyl3.11>10
5n 2-Hydroxyphenyl>10>10
5o 3-Hydroxyphenyl1.87>10
5p 4-Hydroxyphenyl2.14>10
5q 3,4-Dichlorophenyl0.41>10
5r 2,4-Dichlorophenyl>10>10
5s 2,6-Dichlorophenyl>10>10
5t 3,5-Bis(trifluoromethyl)phenyl>10>10
5u 4-Trifluoromethylphenyl2.89>10
5v Naphthalen-1-yl>10>10
5w Naphthalen-2-yl>10>10

SAR Analysis Summary:

  • Substitution on the phenyl ring of the chalcone moiety significantly influences the inhibitory activity against Haspin kinase.

  • Unsubstituted phenyl chalcone (5a) and those with substitutions at the 2-position of the phenyl ring generally exhibit poor activity.

  • Halogen substitution at the 3- or 4-position of the phenyl ring leads to a notable increase in potency. For instance, compounds with 3-chloro (5f), 4-fluoro (5d), and 3-bromo (5i) substitutions show significant inhibitory activity.[1]

  • The most potent single substitution was 3-chloro (5f, IC₅₀ = 0.47 µM).

  • Disubstitution with chloro groups at the 3- and 4-positions (5q) resulted in the most potent compound in the series against Haspin kinase (IC₅₀ = 0.41 µM).[1]

  • Interestingly, compound 5f also displayed dual inhibitory activity against CDK9/CyclinT with an IC₅₀ of 2.26 µM.[1]

Visualizations

Experimental Workflow for the Synthesis of 7-Azaindole-Chalcone Derivatives

G cluster_start Starting Material Synthesis cluster_derivatization Chalcone Synthesis cluster_evaluation Biological Evaluation start_mat 7-Azaindole reagents1 AlCl3, AcCl, DCM start_mat->reagents1 Friedel-Crafts Acylation product1 This compound reagents1->product1 reagents2 KOH, Ethanol product1->reagents2 aldehyde Substituted Aromatic Aldehyde aldehyde->reagents2 product2 7-Azaindole-Chalcone Derivative reagents2->product2 Claisen-Schmidt Condensation assay Kinase Inhibition Assay (Haspin, CDK9/CyclinT) product2->assay sar SAR Analysis assay->sar

Caption: Synthetic and screening workflow for SAR studies.

Proposed Signaling Pathway Inhibition by 7-Azaindole-Chalcone Derivatives

G cluster_kinase Kinase Activity cluster_cellular Cellular Processes Haspin Haspin Kinase Histone_Phos Histone H3 Phosphorylation (Thr3) Haspin->Histone_Phos promotes CDK9 CDK9/CyclinT Transcription Transcriptional Elongation CDK9->Transcription promotes Cell_Cycle Cell Cycle Progression Histone_Phos->Cell_Cycle Transcription->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis inhibition leads to inhibitor 7-Azaindole-Chalcone (e.g., 5f, 5q) inhibitor->Haspin inhibition inhibitor->CDK9 inhibition (5f)

Caption: Inhibition of kinase signaling pathways.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-Derivatives of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions on bromo-derivatives of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key scaffold in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a prevalent motif in a multitude of biologically active compounds, and the ability to functionalize it through carbon-carbon bond formation is crucial for the development of novel therapeutics.

This document offers detailed experimental protocols for the synthesis of the bromo-ethanone precursors and their subsequent Suzuki coupling with various boronic acids. Additionally, representative data on reaction conditions and yields are presented to guide reaction optimization.

Overview of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely favored in pharmaceutical and materials science due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids.

The catalytic cycle, as illustrated below, generally involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the desired product and regenerate the active catalyst.

Suzuki_Mechanism cluster_legend Legend pd0 Pd(0)Ln pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate R²-B(OR)₂ Base transmetalation Transmetalation r2b R²-B(OR)₂ base Base pd_intermediate->pd0 product R¹-R² pd_intermediate->product reductive_elimination Reductive Elimination R1X R¹-X: Bromo-ethanone derivative R2B_legend R²-B(OR)₂: Boronic acid/ester

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bromo-Derivatives of this compound

The synthesis of the bromo-substituted starting materials can be achieved through a two-step process involving the bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) followed by acylation.

General Protocol for Bromination of 1H-pyrrolo[2,3-b]pyridine

This protocol describes a general method for the bromination of 7-azaindole. The regioselectivity of the bromination can be influenced by the reaction conditions and the specific brominating agent used.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS) or other suitable brominating agent

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry flask under an inert atmosphere, add 1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (typically 0 °C to room temperature).

  • Add the brominating agent (e.g., NBS, 1.0-1.2 equiv) portion-wise, while maintaining the reaction temperature.

  • Stir the reaction mixture at the same temperature or allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired bromo-1H-pyrrolo[2,3-b]pyridine isomer.

General Protocol for Acylation of Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol outlines the Friedel-Crafts acylation at the C3 position of the pyrrolo[2,3-b]pyridine ring system.

Materials:

  • Bromo-1H-pyrrolo[2,3-b]pyridine

  • Acetyl chloride or Acetic anhydride

  • Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry flask under an inert atmosphere, add the bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Carefully add the Lewis acid (e.g., AlCl₃, 2.0-3.0 equiv) portion-wise.

  • To the resulting suspension, add acetyl chloride or acetic anhydride (1.1-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto ice-water.

  • Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Suzuki Coupling Reactions: Protocols and Data

The following section provides a generalized protocol for the Suzuki coupling of bromo-derivatives of this compound and a table summarizing typical reaction conditions and yields based on analogous systems.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • Bromo-derivative of this compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronate ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd(OAc)₂/ligand system; 1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or microwave vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the bromo-ethanone derivative (1.0 equiv), the boronic acid/ester (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-ethanone derivative.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. For microwave-assisted reactions, heat to a set temperature (e.g., 120-150 °C) for a shorter duration (10-30 minutes). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.

Experimental_Workflow start Start setup Combine Reactants: - Bromo-ethanone Derivative - Boronic Acid - Base - Palladium Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Aqueous Washes monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-substituted 7-azaindole and related N-heterocyclic cores with various boronic acids. These conditions serve as a valuable starting point for the optimization of reactions with bromo-derivatives of this compound.

EntryBromo-SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O80284[1]
23-Bromo-7-azaindole derivativeArylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol110-Good to Excellent[2]
34-Bromo-7-azaindole derivativePhenolPd(OAc)₂ (5)Xantphos (10)K₂CO₃ (1.5)Dioxane100485[3]
47-Bromo-1H-indazole derivativeArylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404Moderate to Good[4]
56-Chloropyrido[2,3-d]pyrimidineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10012-24Good[5]

Note: Yields are for isolated products and may vary depending on the specific substrates and reaction scale.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of bromo-derivatives of this compound. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of a diverse range of arylated and heteroarylated products. The protocols and data presented in these application notes provide a solid foundation for the development of novel 7-azaindole-based compounds for a wide range of applications in drug discovery and materials science.

References

Application Notes and Protocols: 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in FGFR Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone scaffold in the discovery and development of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document includes detailed experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of these compounds, along with a summary of their biological activities.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of this pathway, through genetic alterations such as gene amplifications, mutations, and fusions, is a known driver in various human cancers.[3] Consequently, the development of small molecule inhibitors targeting FGFRs has emerged as a promising therapeutic strategy in oncology. The 1H-pyrrolo[2,3-b]pyridine core, a key structural motif, has been successfully employed to generate potent FGFR inhibitors. This scaffold serves as an effective hinge-binder, interacting with key residues in the ATP-binding pocket of the FGFR kinase domain.[3]

This document details the application of derivatives of this compound in the development of FGFR inhibitors, with a focus on a representative lead compound, Compound 4h , and other notable inhibitors such as CH5183284 (Debio 1347) .

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of key 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors and other relevant compounds.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Compound 4h 7925712[3]
CH5183284 (Debio 1347) 9.37.622290[4][5]

Table 2: Cellular Proliferative Activity of FGFR Inhibitors

CompoundCell LineGenetic AlterationIC50 (nM)Reference
AZD4547 DMS114FGFR1 amplification111[6]
AZD4547 NCI-H1581FGFR1 amplification3[6]
CH5183284 (Debio 1347) SNU-16FGFR2 amplification-[5]
CH5183284 (Debio 1347) KMS11FGFR3 mutation-[5]

Signaling Pathway and Experimental Workflow

The development and validation of FGFR inhibitors based on the this compound scaffold follows a structured workflow, from initial screening to in vivo efficacy studies. The FGFR signaling cascade is the primary target of these inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates STAT STAT FGFR->STAT Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibits ATP Binding

FGFR Signaling Pathway and Inhibitor Action

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization Start Scaffold Identification (1H-pyrrolo[2,3-b]pyridine) Synthesis Chemical Synthesis of Analogues Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay FGFR Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT/CCK-8) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (Pathway Modulation) Cell_Assay->Western_Blot Xenograft Tumor Xenograft Model Establishment Western_Blot->Xenograft Treatment Compound Administration Xenograft->Treatment Efficacy Tumor Growth Inhibition Assessment Treatment->Efficacy SAR Structure-Activity Relationship (SAR) Efficacy->SAR SAR->Synthesis Iterative Optimization Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Drug Discovery and Development Workflow

Experimental Protocols

Synthesis of this compound Derivatives (Representative Protocol for Compound 4h)

This protocol describes a general method for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, exemplified by the synthesis of compound 4h.[3]

Step 1: Synthesis of (E)-3-(3,5-dimethoxybenzylidene)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3(2H)-one (Intermediate 3h)

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add 3,5-dimethoxybenzaldehyde (183 mg, 1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).

  • Stir the reaction mixture at 50°C for 5 hours.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (5% methanol in dichloromethane) to yield intermediate 3h .

Step 2: Synthesis of 3-((3,5-dimethoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 4h)

  • To a solution of intermediate 3h in acetonitrile, add triethylsilane and trifluoroacetic acid.

  • Reflux the reaction mixture. The progress of the reduction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound 4h .

In Vitro FGFR Kinase Assay (Radiometric)

This protocol is for determining the in vitro inhibitory activity of test compounds against FGFR kinases using a radiometric assay.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl2, 0.2 mM sodium orthovanadate, a suitable peptide substrate (e.g., 750 µg/mL Poly(Glu, Tyr)), the test inhibitor at various concentrations, and 60-75 ng of recombinant FGFR1 enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Measurement: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CCK-8)

This protocol outlines the procedure for assessing the anti-proliferative effects of FGFR inhibitors on cancer cell lines.[7][8]

  • Cell Seeding: Seed cancer cells (e.g., SNU-16, KMS11) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of FGFR Signaling

This protocol is used to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of FGFR and its downstream effectors.[1][9][10]

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the FGFR inhibitor at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of FGFR inhibitors in a mouse xenograft model.[11][12][13]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ SNU-16 cells) in a mixture of media and Matrigel into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Prepare the FGFR inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water). Administer the compound to the treatment group orally (e.g., once or twice daily) at a predetermined dose. Administer the vehicle to the control group.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective FGFR inhibitors. The detailed protocols and data presented in these application notes provide a robust framework for researchers to synthesize, evaluate, and optimize novel compounds targeting the FGFR signaling pathway for the potential treatment of various cancers. The lead compound 4h demonstrates significant promise with its potent pan-FGFR inhibitory activity.[3] Further investigation and optimization of this chemical series may lead to the development of clinically effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

The Friedel-Crafts acylation of 7-azaindole presents unique challenges primarily due to the presence of the basic pyridine nitrogen in the ring system. This section addresses common issues and provides actionable solutions.

Q1: Why is my Friedel-Crafts acylation of 7-azaindole failing or giving very low yields?

A1: The most common reason for failure or low yields is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) and the 7-azaindole substrate. The lone pair of electrons on the pyridine nitrogen (N7) readily coordinates with the Lewis acid.[1][2] This acid-base interaction forms a complex that deactivates the catalyst, preventing it from activating the acylating agent. Furthermore, this complexation renders the 7-azaindole ring electron-deficient and thus, less nucleophilic and reactive towards electrophilic aromatic substitution.[1][2]

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: A successful strategy is to use a significant excess of the Lewis acid.[3] This ensures that there is enough catalyst to both complex with the pyridine nitrogen and activate the acylating agent. A molar ratio of at least 3:1 (Lewis acid: 7-azaindole) is often required.[3]

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can be explored. Milder Lewis acids might be less prone to strong coordination but may require higher temperatures or longer reaction times.

  • Protecting the NH-group: While C-acylation is often desired, N-acylation can be a competing side reaction.[4] Protecting the indole nitrogen (N1) can prevent this, although it adds extra steps to the synthesis.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the acylation?

A2: The Friedel-Crafts acylation of 7-azaindole can potentially occur at different positions on the ring. The C3 position is generally the most nucleophilic and the preferred site for electrophilic substitution in indoles.[5] However, under certain conditions, acylation at other positions, such as C6, or N-acylation at the pyrrole nitrogen (N1) can occur.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product, which is typically the C3-acylated isomer.

  • Choice of Acylating Agent: The reactivity of the acylating agent (acyl chloride vs. anhydride) can influence the product distribution.

  • Use of Excess Lewis Acid: As mentioned for improving yield, an excess of a strong Lewis acid like AlCl₃ can promote selective C3 acylation.[3]

Q3: My reaction is turning into a dark, intractable tar. What is causing this polymerization?

A3: Indole and its derivatives are susceptible to polymerization under strongly acidic conditions, which are characteristic of Friedel-Crafts reactions. The acidic environment can lead to protonation of the indole ring, initiating a chain reaction that results in polymer formation.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Moisture can react with the Lewis acid to produce strong protic acids (e.g., HCl from AlCl₃), which can exacerbate polymerization. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Controlled Addition of Reagents: Adding the acylating agent or the 7-azaindole solution slowly and at a low temperature can help to control the reaction exotherm and minimize side reactions.

  • Milder Lewis Acids: Consider using milder Lewis acids that are less likely to promote polymerization.

Q4: Are there alternative methods to Friedel-Crafts acylation for introducing an acyl group onto 7-azaindole?

A4: Yes, several alternative methods can be employed to overcome the challenges of the classical Friedel-Crafts reaction:

  • Vilsmeier-Haack Reaction: This reaction uses phosphoryl chloride and a formamide (like DMF) to introduce a formyl group, which can then be further elaborated.

  • Dakin-West Reaction: This method can be used for the acylation of the amino group of 2-amino-3-picoline, which can then be cyclized to form a 2-substituted-7-azaindole.

  • Organometallic Coupling Reactions: Palladium-catalyzed coupling reactions, for example, can be used to introduce acyl groups under milder conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the reaction and improve yields, potentially allowing for the use of catalytic amounts of Lewis acids.[6][7]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of azaindoles, with a focus on achieving C3 selectivity.

7-Azaindole DerivativeAcyl ChlorideLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Product (Yield %)Reference
7-AzaindoleAcetyl chlorideAlCl₃ (3.0)CH₂Cl₂Room Temp13-Acetyl-7-azaindole (85%)[3]
7-AzaindoleBenzoyl chlorideAlCl₃ (3.0)CH₂Cl₂Room Temp13-Benzoyl-7-azaindole (82%)[3]
7-AzaindoleEthyl chlorooxalateAlCl₃ (3.0)CH₂Cl₂Room Temp1Ethyl (7-azaindol-3-yl)glyoxylate (75%)[3]
6-AzaindoleAcetyl chlorideAlCl₃ (3.0)CH₂Cl₂Room Temp13-Acetyl-6-azaindole (80%)[3]
5-AzaindoleAcetyl chlorideAlCl₃ (3.0)CH₂Cl₂Room Temp13-Acetyl-5-azaindole (78%)[3]
4-AzaindoleAcetyl chlorideAlCl₃ (3.0)CH₂Cl₂Room Temp13-Acetyl-4-azaindole (70%)[3]

Key Experimental Protocol: C3-Acylation of 7-Azaindole[3]

This protocol describes a general and effective procedure for the regioselective C3-acylation of 7-azaindole using an excess of aluminum chloride.

Materials:

  • 7-Azaindole

  • Anhydrous aluminum chloride (AlCl₃)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of 7-Azaindole: To the stirred suspension, add a solution of 7-azaindole (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C (ice bath).

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes.

  • Addition of Acyl Chloride: Cool the mixture back to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-acyl-7-azaindole.

Visualizing the Challenges and Workflow

The following diagrams illustrate the key challenges and a general workflow for troubleshooting the Friedel-Crafts acylation of 7-azaindole.

Friedel_Crafts_Challenge cluster_challenge Primary Challenge: Lewis Acid Coordination cluster_consequence Consequences 7_Azaindole 7-Azaindole (Lewis Base at N7) Deactivated_Complex Deactivated Complex 7_Azaindole->Deactivated_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl₃) (Catalyst) Lewis_Acid->Deactivated_Complex Low_Yield Low Yield / No Reaction Deactivated_Complex->Low_Yield

Deactivation of Lewis Acid by 7-Azaindole.

Troubleshooting_Workflow start Start: Low Yield or Side Products q1 Is an excess of Lewis Acid (>= 3 eq.) being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are anhydrous conditions strictly maintained? a1_yes->q2 sol1 Increase Lewis Acid stoichiometry to >= 3 eq. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature controlled (e.g., 0 °C for additions)? a2_yes->q3 sol2 Ensure all glassware is oven-dried and reagents/solvents are anhydrous. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Consider alternative strategies. a3_yes->q4 sol3 Implement slow, cooled addition of reagents. a3_no->sol3 sol3->q4

Troubleshooting workflow for 7-azaindole acylation.

References

Technical Support Center: Synthesis of 3-Acetyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Acetyl-7-azaindole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthetic process.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of 3-Acetyl-7-azaindole, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low to no yield of 3-Acetyl-7-azaindole - Inactive starting material (7-azaindole).- Ineffective Lewis acid catalyst (e.g., moisture contamination).- Insufficient reaction temperature or time.- Incorrect stoichiometry of reagents.- Verify the purity of 7-azaindole via NMR or melting point analysis.- Use a fresh, anhydrous Lewis acid. Handle it under an inert atmosphere.- Optimize reaction temperature and monitor progress using TLC.- Carefully re-calculate and measure all reagents.
Presence of multiple spots on TLC, including starting material - Incomplete reaction.- Formation of multiple side products.- Increase reaction time and/or temperature.- Consider adding the acetylating agent in portions.- Refer to the FAQ section on common side products for identification and purification strategies.
Formation of a significant amount of a less polar byproduct - This is likely the N-acetylated side product, 1-Acetyl-7-azaindole. This can occur due to the reactivity of the pyrrole nitrogen.- Modify the reaction conditions to favor C-acetylation (e.g., choice of Lewis acid, solvent).- The N-acetyl group can often be removed by basic hydrolysis to regenerate 7-azaindole, which can be recycled.
Formation of a non-polar, fast-moving spot on TLC - This could be the di-acetylated byproduct, 1,3-Diacetyl-7-azaindole.- Use a stoichiometric amount of the acetylating agent to minimize over-acetylation.- The 1-acetyl group of the diacetylated product can be selectively cleaved under basic conditions to yield the desired 3-Acetyl-7-azaindole.
Difficulty in purifying the final product - Co-elution of side products with the desired product on silica gel chromatography.- Adjust the solvent system for chromatography to improve separation.- Consider recrystallization as an alternative or additional purification step.- If basic hydrolysis is used to remove the N-acetyl group from side products, ensure complete removal of the base during workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 3-Acetyl-7-azaindole?

A1: Based on analogous reactions with indole, the most common side products are a result of acetylation at the N1 position of the pyrrole ring. These include:

  • 1-Acetyl-7-azaindole: Formed by acetylation on the nitrogen of the pyrrole ring.

  • 1,3-Diacetyl-7-azaindole: Formed by acetylation at both the N1 and C3 positions.

The formation of these side products is influenced by the reaction conditions, particularly the choice of acetylating agent and catalyst.

Q2: How can I minimize the formation of the N-acetylated side product (1-Acetyl-7-azaindole)?

A2: While complete prevention can be challenging, you can influence the regioselectivity towards C3-acetylation by:

  • Protecting the N1-position: Introducing a protecting group on the pyrrole nitrogen prior to acetylation can direct the reaction to the C3 position. However, this adds extra steps to the synthesis (protection and deprotection).

  • Optimizing the Lewis Acid: The choice and stoichiometry of the Lewis acid can influence the reaction outcome. Stronger Lewis acids may favor C-acylation.

Q3: What is a typical experimental protocol for the synthesis of 3-Acetyl-7-azaindole?

A3: A common method for the acetylation of 7-azaindole is a Friedel-Crafts acylation. The following is a general procedure:

Materials:

  • 7-Azaindole

  • Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl)

  • Anhydrous Lewis Acid (e.g., AlCl₃, SnCl₄, ZnCl₂)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Nitrobenzene)

  • Aqueous acid (e.g., HCl) for quenching

  • Aqueous base (e.g., NaHCO₃, NaOH) for workup

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 7-azaindole in the chosen anhydrous solvent and cool the mixture in an ice bath (0 °C).

  • Slowly add the Lewis acid to the cooled solution while stirring.

  • Add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of ice and aqueous acid.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with aqueous base and then brine.

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Q4: How can I remove the N-acetyl group from the 1,3-diacetyl-7-azaindole side product?

A4: The N-acetyl group is generally more labile than the C-acetyl group and can be selectively removed by basic hydrolysis. A typical procedure involves stirring the mixture containing the diacetylated product in a solution of aqueous or alcoholic base (e.g., sodium hydroxide or potassium carbonate in methanol/water) at room temperature. The progress of the hydrolysis can be monitored by TLC. Once the conversion to 3-Acetyl-7-azaindole is complete, the reaction is neutralized and the product is extracted.[1]

Visualizing the Reaction Pathway and Troubleshooting

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Synthesis_Pathway 7-Azaindole 7-Azaindole Ac₂O/Lewis Acid Ac₂O/Lewis Acid 7-Azaindole->Ac₂O/Lewis Acid 3-Acetyl-7-azaindole 3-Acetyl-7-azaindole (Desired Product) Ac₂O/Lewis Acid->3-Acetyl-7-azaindole C3-Acetylation 1-Acetyl-7-azaindole 1-Acetyl-7-azaindole (N-Acetylated Side Product) Ac₂O/Lewis Acid->1-Acetyl-7-azaindole N1-Acetylation 1,3-Diacetyl-7-azaindole 1,3-Diacetyl-7-azaindole (Di-acetylated Side Product) 3-Acetyl-7-azaindole->1,3-Diacetyl-7-azaindole Further Acetylation 1-Acetyl-7-azaindole->1,3-Diacetyl-7-azaindole Further Acetylation

Caption: Reaction scheme for the synthesis of 3-Acetyl-7-azaindole and formation of side products.

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Complete? (Monitor by TLC) start->reaction_complete workup Workup and Purification reaction_complete->workup Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) reaction_complete->optimize_conditions No low_yield Low Yield of Desired Product workup->low_yield Unsuccessful multiple_products Multiple Products Observed workup->multiple_products Impure pure_product Pure 3-Acetyl-7-azaindole workup->pure_product Successful low_yield->optimize_conditions characterize_side_products Characterize Side Products (NMR, MS) multiple_products->characterize_side_products optimize_conditions->start hydrolysis Consider Basic Hydrolysis to Remove N-Acetyl Groups characterize_side_products->hydrolysis hydrolysis->workup

Caption: A troubleshooting workflow for the synthesis of 3-Acetyl-7-azaindole.

References

Technical Support Center: Purification of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (also known as 3-acetyl-7-azaindole). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography.[1] Recrystallization is often effective for obtaining high-purity material, though it may sometimes result in lower recovery.[1] Column chromatography is a widely used technique to separate the target compound from impurities with different polarities.[1]

Q2: My compound is a solid. Which purification technique should I try first?

A2: For solid compounds, recrystallization is often a convenient and effective first choice for purification. It can be faster than column chromatography and, if successful, can yield a highly pure crystalline product. However, if the compound is heavily contaminated with impurities of similar solubility, or if it "oils out" during recrystallization, column chromatography would be the recommended next step.

Q3: How can I visualize this compound during column chromatography if it's colorless?

A3: Due to its aromatic structure, this compound is UV-active. You can monitor the progress of the column chromatography by spotting the collected fractions on a TLC plate with a fluorescent indicator (e.g., F254) and observing the spots under a UV lamp (254 nm). The compound will appear as a dark spot.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling the solution, my this compound is forming a viscous liquid or oil rather than solid crystals. What should I do?

  • Answer: "Oiling out" happens when the compound separates from the solvent as a liquid instead of a solid. This can be due to a high concentration of the compound, rapid cooling, or the presence of impurities.[2]

    • Solutions:

      • Reduce the cooling rate: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath.[2]

      • Use more solvent: The concentration of your compound might be too high. Add more hot solvent to fully dissolve the oil and then attempt to recrystallize from this more dilute solution.[2]

      • Change the solvent system: Experiment with a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy. Then, gently warm the solution until it is clear again and allow it to cool slowly.[2]

      • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[2]

      • Seed the solution: If you have a pure crystal of the compound, add it to the cooled solution to induce crystallization.[2]

Problem 2: No crystals form, even after prolonged cooling.

  • Question: My solution remains clear and no solid has precipitated, even after cooling in an ice bath for an extended period. How can I induce crystallization?

  • Answer: This indicates that the solution is not yet supersaturated.

    • Solutions:

      • Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to remove too much solvent too quickly, as this can lead to the formation of an amorphous solid or cause the compound to oil out.[2]

      • Cool to a lower temperature: If an ice bath is insufficient, consider using a salt-ice bath or a laboratory freezer to achieve lower temperatures.[2]

      • Introduce a seed crystal: Adding a small, pure crystal of the product can initiate the crystallization process.[2]

Problem 3: The resulting solid is amorphous or appears impure.

  • Question: I obtained a solid, but it is not crystalline and appears discolored. What can I do to improve the purity and crystal quality?

  • Answer: The formation of an amorphous solid or the presence of color can be due to impurities inhibiting crystal growth or residual colored impurities.

    • Solutions:

      • Re-dissolve and recrystallize slowly: Dissolve the amorphous solid in a minimal amount of hot solvent and allow it to cool down at a much slower rate.[2]

      • Use activated charcoal: If the solution is colored, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

      • Pre-purify by column chromatography: If the material is very impure, it may be necessary to first purify it by column chromatography to remove the majority of contaminants before proceeding with recrystallization.

Column Chromatography Issues

Problem 1: The compound is not separating from impurities on the column.

  • Question: My TLC analysis shows that the desired compound and a major impurity have very similar Rf values and are co-eluting from the column. How can I improve the separation?

  • Answer: Poor separation is typically due to an inappropriate solvent system.

    • Solutions:

      • Optimize the solvent system (eluent): The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4 on a TLC plate. Experiment with different solvent mixtures and polarities. For example, if you are using a hexane/ethyl acetate mixture, try varying the ratio or switching to a different system like dichloromethane/methanol.

      • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities.

      • Change the stationary phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) could provide different selectivity and improve separation.

Problem 2: The compound is streaking on the TLC plate and the column.

  • Question: When I run a TLC or the column, the spot for my compound appears as a long streak rather than a tight spot. What causes this and how can I fix it?

  • Answer: Streaking is often caused by the compound being too polar for the eluent, overloading the stationary phase, or interactions with acidic silica gel.

    • Solutions:

      • Increase eluent polarity: Add a small amount of a more polar solvent like methanol to your eluent.

      • Add a modifier: If the compound is basic (which 7-azaindole derivatives are), the acidic nature of the silica gel can cause streaking. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonia in methanol to the eluent can neutralize the acidic sites on the silica and result in sharper bands.

      • Load less material: Overloading the column can lead to broad, streaky bands. Ensure you are not exceeding the capacity of your column.

Data Presentation

Table 1: Common Solvents for Recrystallization of Azaindole Derivatives

Solvent/Solvent SystemPolarityComments
EthanolPolar ProticOften a good starting point for polar compounds.[3]
IsopropanolPolar ProticSimilar to ethanol, can be a good choice.
AcetonitrilePolar AproticCan be effective for recrystallization.
Ethyl Acetate/HexaneMedium PolarityA versatile mixture allowing for fine-tuning of polarity.[3]
Dichloromethane/HexaneMedium PolarityAnother common mixture for compounds of intermediate polarity.
TolueneNonpolarGood for less polar compounds, can lead to well-formed crystals.[3]
WaterHighly PolarCan be used for polar compounds, but may lead to "oiling out".[3]

Note: The ideal solvent must be determined experimentally. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small volume of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure
  • Select the Eluent: Based on TLC analysis, choose a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the target compound.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.

  • Load the Sample: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. You can use isocratic elution (a constant solvent composition) or a gradient elution (gradually increasing the solvent polarity).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_0 Recrystallization Troubleshooting start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Slow Cooling dissolve->cool no_crystals No Crystals? cool->no_crystals oiling_out Oiling Out? oiling_out->dissolve Yes (Add more solvent/ change solvent) filter_dry Filter & Dry oiling_out->filter_dry No no_crystals->dissolve Yes (Concentrate solution) crystals_form Crystals Form no_crystals->crystals_form No crystals_form->oiling_out pure_product Pure Product filter_dry->pure_product

Caption: Troubleshooting workflow for recrystallization.

G cluster_1 Column Chromatography Workflow start Crude Product tlc TLC Analysis to Find Solvent System start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

References

Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the acylation of 7-azaindole. Our aim is to facilitate the optimization of reaction conditions to achieve desired product outcomes with high efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of acylation on the 7-azaindole scaffold?

The 7-azaindole core has two primary sites susceptible to acylation: the nitrogen at position 1 (N-acylation) and the carbon at position 3 (C-3 acylation). The regioselectivity of the acylation reaction is highly dependent on the chosen reaction conditions, including the acylating agent, catalyst, solvent, and temperature.

Q2: How can I selectively achieve C-3 acylation of 7-azaindole?

C-3 acylation is typically achieved under Friedel-Crafts conditions. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), in a non-polar solvent like dichloromethane (CH₂Cl₂) promotes electrophilic substitution at the electron-rich C-3 position of the pyrrole ring.[1][2] An excess of the Lewis acid is often required.[2]

Q3: What conditions favor N-acylation of 7-azaindole?

N-acylation is generally favored under basic conditions or by using specific activating agents that promote nucleophilic attack by the N-1 nitrogen. One effective method involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene.[3] Another approach is the one-pot direct N-acylation using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) system.[1]

Q4: What are common side reactions to be aware of during 7-azaindole acylation?

Common side reactions include di-acylation (at both N-1 and C-3), polymerization of the starting material under harsh acidic conditions, and formation of regioisomers other than the desired product.[4] For Friedel-Crafts reactions, incomplete reaction or deactivation of the catalyst due to moisture are also prevalent issues.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired acylated 7-azaindole can be attributed to several factors. This guide provides a systematic approach to identify and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Verify Reaction Conditions reagents->conditions Reagents OK reagents_sub Moisture contamination? Purity of 7-azaindole? Acylating agent stability? Catalyst activity? reagents->reagents_sub workup Optimize Workup & Purification conditions->workup Conditions OK conditions_sub Anhydrous conditions maintained? Correct temperature? Sufficient reaction time? Proper mixing? conditions->conditions_sub product Desired Product Obtained workup->product Workup Optimized workup_sub Product lost during extraction? Decomposition on silica gel? Inefficient crystallization? workup->workup_sub

A decision tree to troubleshoot low product yield.

Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Lewis acids like AlCl₃ are extremely sensitive to moisture.
Inactive Catalyst Use a fresh bottle of the Lewis acid or one that has been properly stored in a desiccator. Catalyst deactivation is a common issue in Friedel-Crafts reactions.
Poor Reagent Quality Verify the purity of the 7-azaindole and the acylating agent (e.g., acyl chloride, anhydride) by techniques such as NMR or melting point analysis.
Suboptimal Temperature The reaction temperature can be critical. For Friedel-Crafts acylation, reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. For N-acylation with thioesters, higher temperatures (e.g., 140 °C) may be necessary.[3]
Incorrect Stoichiometry For C-3 acylation with AlCl₃, a stoichiometric excess of the catalyst is often required as it complexes with both the starting material and the product.[2]
Issue 2: Poor Regioselectivity (Mixture of N- and C-Acylated Products)

Achieving high regioselectivity is crucial for a successful synthesis. The formation of a mixture of isomers indicates that the reaction conditions are not optimal for directing the acylation to the desired position.

Logical Flow for Optimizing Regioselectivity

regioselectivity_optimization start Poor Regioselectivity (N/C Mixture) c3_path Desired: C-3 Acylation start->c3_path n1_path Desired: N-1 Acylation start->n1_path c3_conditions Use Strong Lewis Acid (e.g., AlCl₃) Non-polar, aprotic solvent (e.g., CH₂Cl₂) Low to ambient temperature c3_path->c3_conditions n1_conditions Use a Base (e.g., Cs₂CO₃, NaH) Consider alternative acylating agents (e.g., thioesters) High temperature may be needed n1_path->n1_conditions

Factors influencing N- vs. C-acylation selectivity.

Desired Product Recommended Conditions Rationale
C-3 Acylated 7-Azaindole Catalyst: Excess AlCl₃Solvent: Dichloromethane (CH₂Cl₂)Temperature: Room Temperature[2]The Lewis acid coordinates to the pyridine nitrogen, increasing the electrophilicity of the pyrrole ring and directing the acylating agent to the C-3 position.
N-1 Acylated 7-Azaindole Base: Cs₂CO₃Acylating Agent: ThioesterSolvent: XyleneTemperature: 140 °C[3]The base deprotonates the N-1 position, increasing its nucleophilicity and promoting attack on the acylating agent.

Data Presentation: Quantitative Yields under Various Conditions

The following tables summarize reported yields for the acylation of 7-azaindole under different experimental conditions.

Table 1: C-3 Acylation of 7-Azaindole

Acylating AgentCatalystSolventTemperatureYield (%)Reference
Acetyl ChlorideAlCl₃ (excess)CH₂Cl₂Room Temp.Not specified, but effective[2]
Benzoyl ChlorideAlCl₃ (excess)CH₂Cl₂Room Temp.Not specified, but effective[2]
Methyl Oxalyl ChlorideAlCl₃CH₂Cl₂Not specified76[6]

Table 2: N-Acylation of 7-Azaindole

Acylating AgentBase/Catalyst SystemSolventTemperatureYield (%)Reference
S-methyl butanethioateCs₂CO₃Xylene140 °C(Comparable to indole acylation yields of 62-97%)[3]
Various Carboxylic AcidsDMAPO / Boc₂OMeCNRoom Temp.(Yields for similar heterocycles are high)[1]

Experimental Protocols

Protocol 1: General Procedure for C-3 Acylation of 7-Azaindole

This protocol is based on the Friedel-Crafts acylation method.[2]

  • Preparation: Under an inert atmosphere (e.g., nitrogen), suspend an excess (e.g., 3-4 equivalents) of aluminum chloride (AlCl₃) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of 7-Azaindole: Add 7-azaindole (1 equivalent) portion-wise to the stirred suspension at room temperature.

  • Addition of Acylating Agent: After stirring for a short period (e.g., 15-30 minutes), add the acyl chloride (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation of 7-Azaindole

This protocol is adapted from a method for the N-acylation of indoles using thioesters.[3]

  • Preparation: In a flame-dried flask under an inert atmosphere, combine 7-azaindole (1 equivalent), the thioester (3 equivalents), and cesium carbonate (Cs₂CO₃, 3 equivalents).

  • Solvent Addition: Add anhydrous xylene to the flask.

  • Reaction: Heat the reaction mixture to 140 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filtration and Concentration: Filter the mixture to remove the base and wash the solid with the organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Vilsmeier-Haack Reaction on Pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction on pyrrolo[2,3-b]pyridine (7-azaindole).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of pyrrolo[2,3-b]pyridine.

Issue 1: Presence of an Unexpected Higher Molecular Weight Product

Q: My reaction mixture shows a significant amount of a byproduct with a mass approximately double that of the starting material. What could this be?

A: This is likely a dimeric byproduct. The Vilsmeier-Haack reaction conditions can promote the dimerization of electron-rich heterocycles like 7-azaindole, especially in the presence of activating groups. For instance, 5-methoxy-1-methyl-7-azaindole has been observed to form a dimer under these conditions.[1]

Possible Cause:

  • High Reactivity of the Substrate: Electron-donating substituents on the pyrrolo[2,3-b]pyridine ring increase its nucleophilicity, making it more susceptible to side reactions like dimerization.

  • Reaction Temperature: Higher reaction temperatures can favor the formation of byproducts.

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent may lead to the formation of reactive intermediates that can initiate dimerization.

Troubleshooting Steps:

  • Temperature Control: Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent and the initial addition of the pyrrolo[2,3-b]pyridine substrate.

  • Optimize Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A 1.1 to 1.5-fold excess is a good starting point.

  • Slow Addition: Add the Vilsmeier reagent dropwise to the solution of pyrrolo[2,3-b]pyridine at a low temperature.

  • Purification: The dimeric byproduct can often be separated from the desired aldehyde by column chromatography on silica gel.

Issue 2: Formation of a Chlorinated Byproduct

Q: I have isolated a byproduct that appears to be a chlorinated version of my desired aldehyde. How can this be avoided?

A: The Vilsmeier reagent contains a reactive chloroiminium species, which under certain conditions, can act as a chlorinating agent. This is more commonly observed in highly activated systems, but can occur with pyrrolo[2,3-b]pyridine, leading to the formation of products such as 2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Possible Cause:

  • Excess Vilsmeier Reagent: A large excess of the Vilsmeier reagent increases the concentration of the chlorinating species.

  • Elevated Temperatures: Higher temperatures can promote chlorination.

  • Prolonged Reaction Times: Leaving the reaction for an extended period after the consumption of the starting material may lead to the formation of chlorinated byproducts.

Troubleshooting Steps:

  • Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and quench it as soon as the starting material is consumed.

  • Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack reaction on unsubstituted pyrrolo[2,3-b]pyridine?

A: The formylation of pyrrolo[2,3-b]pyridine is expected to occur at the C3 position of the pyrrole ring. This position is the most electron-rich and sterically accessible for electrophilic substitution.

Q2: My reaction is sluggish or does not go to completion. What should I do?

A: If the reaction is not proceeding, consider the following:

  • Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent.

  • Temperature: While low temperatures are recommended to minimize byproducts, an overly low temperature may significantly slow down the reaction. If the reaction is clean but slow at a low temperature, consider gradually increasing the temperature to room temperature or slightly above.

  • Activation: If your pyrrolo[2,3-b]pyridine substrate has electron-withdrawing groups, it may be deactivated towards the Vilsmeier-Haack reaction. In such cases, more forcing conditions (higher temperature, larger excess of reagent) may be necessary, though this increases the risk of byproduct formation.

Q3: What are common work-up procedures for the Vilsmeier-Haack reaction?

A: A typical work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice. The mixture is then neutralized with a base such as sodium hydroxide, sodium carbonate, or sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.

Data Presentation

Table 1: Potential Byproducts of the Vilsmeier-Haack Reaction on Pyrrolo[2,3-b]pyridine Derivatives

Byproduct TypeExample StructureCommon Conditions Favoring FormationMitigation Strategies
DimerDimer of 5-methoxy-1-methyl-7-azaindoleHigh substrate reactivity, elevated temperaturesLower reaction temperature, control stoichiometry
Chlorinated Aldehyde2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeExcess Vilsmeier reagent, high temperatures, prolonged reaction timesMonitor reaction progress, use minimal excess of reagent, lower reaction temperature

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of Pyrrolo[2,3-b]pyridine

Materials:

  • Pyrrolo[2,3-b]pyridine (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrolo[2,3-b]pyridine in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 equivalents) to anhydrous DMF at 0 °C with stirring. Allow the mixture to stir at this temperature for 30 minutes.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of pyrrolo[2,3-b]pyridine via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Visualizations

Vilsmeier_Byproducts cluster_byproducts Potential Byproducts pyrrolo_pyridine Pyrrolo[2,3-b]pyridine vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) desired_product Desired Product (3-Formylpyrrolo[2,3-b]pyridine) vilsmeier_reagent->desired_product Standard Conditions dimer Dimer vilsmeier_reagent->dimer High Reactivity/ High Temperature chlorinated_product Chlorinated Product (e.g., 2-Chloro-3-formyl) vilsmeier_reagent->chlorinated_product Excess Reagent/ High Temperature

Caption: Byproducts of the Vilsmeier-Haack reaction on pyrrolo[2,3-b]pyridine.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Vilsmeier-Haack Reaction on Pyrrolo[2,3-b]pyridine check_byproducts Analyze Crude Product (TLC, LC-MS) start->check_byproducts no_byproducts High Yield of Desired Product check_byproducts->no_byproducts Clean Reaction dimer_detected Dimer Detected check_byproducts->dimer_detected High MW Byproduct chlorination_detected Chlorination Detected check_byproducts->chlorination_detected Chlorinated Byproduct low_yield Low Yield / No Reaction check_byproducts->low_yield Poor Conversion optimize_temp Lower Reaction Temperature dimer_detected->optimize_temp optimize_stoich Reduce Reagent Stoichiometry dimer_detected->optimize_stoich chlorination_detected->optimize_temp chlorination_detected->optimize_stoich monitor_reaction Monitor Reaction Closely chlorination_detected->monitor_reaction check_reagents Check Reagent Quality (Anhydrous) low_yield->check_reagents increase_temp Gradually Increase Temperature low_yield->increase_temp

References

Technical Support Center: Synthesis of 3-Acetyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Acetyl-7-azaindole, with a primary focus on addressing issues of low yield.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the synthesis of 3-Acetyl-7-azaindole, particularly via the Friedel-Crafts acylation of 7-azaindole.

Problem 1: Low or No Conversion of 7-Azaindole

Question: I am not observing any significant formation of the desired 3-Acetyl-7-azaindole. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in the Friedel-Crafts acylation of 7-azaindole is a common issue that can often be traced back to the catalyst, reaction conditions, or the quality of your starting materials.

Possible Causes and Solutions:

  • Inactive Lewis Acid Catalyst: The most common Lewis acid used for this reaction, Aluminum Chloride (AlCl₃), is highly sensitive to moisture. Any exposure to atmospheric moisture can deactivate the catalyst.

    • Solution: Use fresh, anhydrous AlCl₃ from a newly opened bottle. Ensure all glassware is thoroughly dried, and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount, or even an excess, of the Lewis acid.[1] This is because the product, a ketone, can form a complex with the Lewis acid, rendering it inactive.

    • Solution: An effective procedure for the acylation of azaindoles recommends using an excess of AlCl₃.[1] A common starting point is to use at least 2.5 to 3.0 equivalents of AlCl₃ relative to 7-azaindole.

  • Inappropriate Solvent: The choice of solvent is critical. Halogenated solvents are generally preferred.

    • Solution: Dichloromethane (CH₂Cl₂) is a commonly used and effective solvent for this reaction.[1]

  • Low Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, the activation energy might not be overcome if the temperature is too low.

    • Solution: The recommended procedure suggests running the reaction at room temperature.[1] If conversion is still low, a modest increase in temperature (e.g., to 40 °C) could be attempted, but be mindful of potential side reactions.

Logical Troubleshooting Workflow:

Low_Conversion_Troubleshooting start Low or No Conversion check_catalyst Check Lewis Acid Catalyst (e.g., AlCl₃) start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Starting Material Quality start->check_reagents catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive wrong_solvent Incorrect Solvent? check_conditions->wrong_solvent impure_reagents Impure Reagents? check_reagents->impure_reagents insufficient_catalyst Insufficient Catalyst? catalyst_inactive->insufficient_catalyst No use_fresh_anhydrous Action: Use fresh, anhydrous AlCl₃ under inert atmosphere. catalyst_inactive->use_fresh_anhydrous Yes insufficient_catalyst->check_conditions No increase_loading Action: Increase AlCl₃ to >2.5 equivalents. insufficient_catalyst->increase_loading Yes success Successful Conversion use_fresh_anhydrous->success increase_loading->success use_ch2cl2 Action: Use Dichloromethane (CH₂Cl₂). wrong_solvent->use_ch2cl2 Yes low_temperature Temperature Too Low? wrong_solvent->low_temperature No use_ch2cl2->success low_temperature->check_reagents No rt_or_gentle_heat Action: Run at room temperature or apply gentle heat (e.g., 40°C). low_temperature->rt_or_gentle_heat Yes rt_or_gentle_heat->success purify_reagents Action: Purify 7-azaindole and acetylating agent. impure_reagents->purify_reagents Yes purify_reagents->success

Caption: Troubleshooting workflow for low or no conversion.

Problem 2: Formation of Multiple Products and Low Regioselectivity

Question: My reaction is producing a mixture of products, including what I suspect is the N-acetylated isomer and potentially di-acetylated byproducts. How can I improve the selectivity for 3-Acetyl-7-azaindole?

Answer:

Achieving high regioselectivity is a common challenge in the acylation of heteroaromatic compounds like 7-azaindole, which has multiple nucleophilic sites (N1, C3).

Possible Causes and Solutions:

  • N-Acylation vs. C-Acylation: The nitrogen of the pyrrole ring (N1) is a nucleophilic center and can compete with the desired C3-acylation. The reaction conditions can influence the ratio of N- to C-acylation.

    • Solution: The use of a strong Lewis acid like AlCl₃ generally favors C-acylation. The Lewis acid coordinates to the pyridine nitrogen, which deactivates the ring towards electrophilic attack but also complexes with the pyrrole nitrogen, sterically hindering N-acylation and promoting reaction at the C3 position. Milder conditions or the absence of a Lewis acid might favor N-acylation.

  • Di-acylation: Although less common in Friedel-Crafts acylation due to the deactivating effect of the first acyl group, highly reactive starting materials or harsh conditions could potentially lead to di-acylation.

    • Solution: Use a controlled stoichiometry of the acetylating agent (acetyl chloride or acetic anhydride), typically 1.0 to 1.2 equivalents. Avoid excessively high temperatures and long reaction times.

  • Sub-optimal Lewis Acid: The choice and amount of Lewis acid can significantly impact selectivity.

    • Solution: As previously mentioned, an excess of AlCl₃ is reported to give good results for C3 acylation.[1] Experimenting with other Lewis acids could be an option, but AlCl₃ is a good starting point for maximizing C3 selectivity.

Data on Reaction Conditions and Yields:

Lewis AcidEquivalentsAcetylating AgentSolventTemperatureYield of 3-Acetyl-7-azaindoleReference
AlCl₃>2.5Acetyl ChlorideCH₂Cl₂Room Temp.Good to Excellent[1]
ZnCl₂CatalyticAcetic AnhydrideTolueneRefluxModerateGeneral Friedel-Crafts
FeCl₃StoichiometricAcetyl ChlorideDichloroethane60 °CVariableGeneral Friedel-Crafts
TiCl₄StoichiometricAcetyl ChlorideCH₂Cl₂0 °C to RTModerateGeneral Friedel-Crafts

Note: The yields for Lewis acids other than AlCl₃ are generalized from Friedel-Crafts literature and may vary for the specific case of 7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What is the best experimental procedure to start with for the synthesis of 3-Acetyl-7-azaindole?

A1: Based on published literature, an effective starting procedure is the Friedel-Crafts acylation using an excess of aluminum chloride.[1]

Experimental Protocol: Friedel-Crafts Acylation of 7-Azaindole

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 7-azaindole to anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C) and add aluminum chloride (AlCl₃, 2.5 - 3.0 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Acetylating Agent Addition: Cool the reaction mixture back to 0 °C and slowly add acetyl chloride (1.0 - 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up: Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Q2: What are the common side products, and how can I remove them?

A2: The most common side product is the N1-acetyl-7-azaindole. Unreacted 7-azaindole may also be present.

  • Removal of N1-acetyl-7-azaindole: This isomer can often be separated from the desired C3-isomer by silica gel column chromatography. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is typically effective.

  • Removal of unreacted 7-azaindole: 7-azaindole is more polar than the acetylated products and can usually be separated by column chromatography. A slight increase in the polarity of the eluent will wash out the unreacted starting material.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Suitable solvents to test include ethyl acetate, ethanol, or mixtures of these with hexanes.

Q3: Can I use acetic anhydride instead of acetyl chloride?

A3: Yes, acetic anhydride can be used as the acetylating agent. The reaction mechanism is similar, involving the formation of an acylium ion. In some cases, acetic anhydride can be less reactive than acetyl chloride, potentially requiring slightly more forcing conditions (e.g., gentle heating). The stoichiometry and the use of an excess of Lewis acid remain important.

Q4: How does the pyridine nitrogen in 7-azaindole affect the Friedel-Crafts acylation?

A4: The pyridine nitrogen is basic and will coordinate strongly with the Lewis acid catalyst. This has two main effects:

  • It requires the use of more than one equivalent of the Lewis acid, as some will be consumed by this coordination.

  • This coordination deactivates the pyridine ring towards electrophilic substitution, which helps to favor substitution on the more electron-rich pyrrole ring, specifically at the C3 position.

Signaling Pathway of AlCl₃-mediated 3-Acylation:

Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization Acetyl_Chloride CH₃COCl Acylium_Ion_Complex [CH₃CO]⁺[AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3_cat AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex 7_Azaindole 7-Azaindole 7_Azaindole->Sigma_Complex + [CH₃CO]⁺ Product_Complex 3-Acetyl-7-azaindole-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 3-Acetyl-7-azaindole Product_Complex->Final_Product Aqueous Workup

Caption: Key steps in the AlCl₃-mediated 3-acylation of 7-azaindole.

References

Technical Support Center: Managing Moisture Sensitivity in Lewis Acid-Catalyzed 7-Azaindole Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming challenges associated with the moisture sensitivity of Lewis acid catalysts in the C-3 acylation of 7-azaindole, a critical reaction in the synthesis of pharmaceutically relevant compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-azaindole acylation reaction failing or giving a very low yield?

A1: The most common reason for low or no yield in the Lewis acid-catalyzed acylation of 7-azaindole is the deactivation of the catalyst by moisture.[1] Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and react readily with water. This reaction can lead to the formation of less active catalytic species or complete inactivation of the catalyst.[2] It is also crucial to use an excess of the Lewis acid, as the product can form a complex with the catalyst, taking it out of the catalytic cycle.[3][4]

Q2: What are the visible signs that my Lewis acid catalyst has been compromised by moisture?

A2: A fresh, anhydrous Lewis acid like aluminum chloride should be a fine, free-flowing powder. If the catalyst appears clumpy, discolored, or emits a strong acidic odor (like HCl), it has likely been exposed to moisture and should not be used for moisture-sensitive reactions.

Q3: Can I use a water-tolerant Lewis acid for the acylation of 7-azaindole to avoid these issues?

A3: While water-tolerant Lewis acids are effective for some reactions in aqueous media, their applicability and efficiency for the acylation of N-heterocycles like 7-azaindole can vary.[5][6] For the C-3 acylation of azaindoles, traditional strong Lewis acids like AlCl₃ under anhydrous conditions have been shown to be effective.[3][4] If moisture is a persistent issue, exploring water-tolerant options could be a research direction, but established protocols often rely on stringent anhydrous techniques.

Q4: How does the stoichiometry of the Lewis acid affect the reaction outcome?

A4: In Friedel-Crafts acylation reactions, which are analogous to 7-azaindole acylation, the ketone product can form a stable complex with the Lewis acid.[1][7] This complexation removes the catalyst from the reaction. Therefore, it is often necessary to use stoichiometric amounts or even an excess of the Lewis acid to ensure there is enough active catalyst to drive the reaction to completion.[3][4]

Q5: Are there any specific safety precautions I should take when working with Lewis acids like AlCl₃?

A5: Yes. Aluminum chloride is corrosive and reacts exothermically with water, releasing HCl gas.[8] Always handle it in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and work quickly to minimize exposure to atmospheric moisture. When quenching the reaction, do so slowly and carefully by adding the reaction mixture to ice to manage the exothermic reaction.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Moisture Contamination: Inadequate drying of glassware, solvents, or inert gas.- Oven-dry all glassware overnight or flame-dry under vacuum immediately before use.- Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the septum is in good condition.- Pass inert gas through a drying tube (e.g., filled with Drierite or P₂O₅).
Inactive Lewis Acid Catalyst: Catalyst has been exposed to air and moisture.- Use a new, unopened bottle of the Lewis acid.- If using a previously opened bottle, ensure it was stored in a desiccator. Discard if it appears clumpy or discolored.
Insufficient Catalyst: The product is complexing with the Lewis acid, leading to catalyst deactivation.- Increase the stoichiometry of the Lewis acid. For 7-azaindole acylation, an excess of AlCl₃ is often required.[3][4]
Poor Quality of 7-Azaindole or Acylating Agent: Impurities in the starting materials can inhibit the reaction.- Purify the 7-azaindole and the acylating agent (e.g., by recrystallization or distillation) before use.
Formation of Multiple Byproducts Reaction Temperature Too High: High temperatures can lead to side reactions and decomposition.- Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS.
Incorrect Order of Reagent Addition: Premature reaction or degradation of reagents.- Typically, the Lewis acid is suspended in the anhydrous solvent, followed by the slow addition of the acylating agent, and then the 7-azaindole solution.[8]
Difficult Workup (Emulsion Formation) Hydrolysis of Lewis Acid: Rapid hydrolysis during quenching can lead to the formation of aluminum hydroxides, causing emulsions.- Quench the reaction by slowly pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[8] - If an emulsion persists, add a saturated solution of NaCl (brine) to help break it.

Data Presentation

Table 1: Illustrative Impact of Moisture on the Yield of 7-Azaindole Acylation *

Water Content in Solvent (ppm)Lewis Acid (AlCl₃) EquivalentsApproximate Yield (%)Observations
< 102.585-95Clean reaction, high conversion.
502.540-60Significant decrease in yield, some starting material remains.
1002.510-20Very low conversion, complex mixture observed.
< 101.150-70Incomplete reaction due to product-catalyst complexation.
501.1< 10Reaction stalls, minimal product formation.

*This table presents illustrative data based on the known high moisture sensitivity of Friedel-Crafts type reactions. Actual results may vary depending on the specific substrate, acylating agent, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the C-3 Acylation of 7-Azaindole with an Acyl Chloride and AlCl₃

This protocol is adapted from established procedures for Friedel-Crafts acylation and specific methods for azaindole acylation.[3][4][8]

1. Glassware and Reagent Preparation:

  • All glassware (round-bottom flask, addition funnel, condenser) should be oven-dried at 120 °C overnight or flame-dried under a high vacuum and allowed to cool under a stream of dry nitrogen or argon.

  • Anhydrous dichloromethane (CH₂Cl₂) should be used as the solvent.

  • Ensure the 7-azaindole and the acyl chloride are of high purity and dry.

2. Reaction Setup:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add anhydrous aluminum chloride (2.5 equivalents) under a positive flow of inert gas.

  • Add anhydrous CH₂Cl₂ to the flask to suspend the AlCl₃.

  • Cool the suspension to 0 °C in an ice bath.

3. Reagent Addition:

  • Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension of AlCl₃ via a syringe over 10-15 minutes.

  • In a separate flask, dissolve 7-azaindole (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Add the 7-azaindole solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Workup:

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield in 7-Azaindole Acylation check_moisture Check for Moisture Contamination (Glassware, Solvents, Gas) start->check_moisture check_catalyst Verify Lewis Acid Activity (Fresh, Free-flowing) check_moisture->check_catalyst Anhydrous Conditions Confirmed solution_moisture Implement Strict Anhydrous Techniques check_moisture->solution_moisture Moisture Likely check_stoichiometry Review Catalyst Stoichiometry (Excess required?) check_catalyst->check_stoichiometry Catalyst is Active solution_catalyst Use Fresh, High-Quality Lewis Acid check_catalyst->solution_catalyst Catalyst Suspect check_reagents Assess Purity of Starting Materials check_stoichiometry->check_reagents Stoichiometry is Correct solution_stoichiometry Increase Equivalents of Lewis Acid check_stoichiometry->solution_stoichiometry Stoichiometry is Low solution_reagents Purify 7-Azaindole and Acylating Agent check_reagents->solution_reagents Reagents Impure end Improved Yield check_reagents->end Reagents are Pure solution_moisture->end solution_catalyst->end solution_stoichiometry->end solution_reagents->end

Caption: Troubleshooting workflow for low yield in 7-azaindole acylation.

Moisture_Deactivation cluster_reaction Desired Acylation Reaction cluster_deactivation Moisture Deactivation Pathway LewisAcid Active Lewis Acid (e.g., AlCl₃) Acylium Acylium Ion [R-C=O]⁺ LewisAcid->Acylium Activates Acyl Chloride InactiveCatalyst Inactive/Hydrolyzed Species (e.g., AlCl₂(OH), H⁺) LewisAcid->InactiveCatalyst Reaction with Water Product C-3 Acylated 7-Azaindole Acylium->Product Electrophilic Attack Azaindole 7-Azaindole Azaindole->Product Water H₂O (Moisture) Water->InactiveCatalyst

Caption: Mechanism of Lewis acid deactivation by moisture.

References

Preventing polyacylation in activated 7-azaindole rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on preventing polyacylation in activated 7-azaindole rings.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of 7-azaindole resulting in multiple products?

While Friedel-Crafts acylation typically deactivates the aromatic ring to prevent further reactions, the electron-rich nature of the 7-azaindole ring system can lead to polyacylation, especially under harsh reaction conditions.[1] The pyrrole moiety of 7-azaindole is highly activated, making it susceptible to multiple electrophilic substitutions if the reaction is not carefully controlled.

Q2: I am observing a mixture of N-acylated and C-acylated products. How can I improve the selectivity?

The acylation of 7-azaindole can occur at the nitrogen of the pyrrole ring (N-acylation) or at the C3 position of the pyrrole ring (C-acylation).[2] The reaction conditions, particularly the choice of catalyst and solvent, play a crucial role in determining the selectivity. Generally, C3 acylation is favored under Friedel-Crafts conditions using a Lewis acid, while N-acylation might be observed under different conditions, for instance, using thioesters as the acyl source with a base like cesium carbonate.[2]

Q3: Can I use amine-substituted 7-azaindole in a Friedel-Crafts acylation?

Caution is advised when using amine-substituted aromatic compounds in Friedel-Crafts acylations. The amine group can react with the Lewis acid catalyst, leading to the deactivation of the catalyst and potentially inhibiting the reaction.[1]

Troubleshooting Guide: Preventing Polyacylation

This guide provides a systematic approach to troubleshoot and prevent the formation of polyacylated products during the acylation of 7-azaindole.

Issue: Formation of Di- or Poly-acylated 7-Azaindole Derivatives

The primary cause of polyacylation is the high reactivity of the 7-azaindole ring. The introduction of the first acyl group may not be sufficient to deactivate the ring against further electrophilic attack, especially if the reaction conditions are too forcing.[1]

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks & Optimizations cluster_2 Advanced Strategies cluster_3 Outcome polyacylation Polyacylation Observed (Mixture of mono-, di-, and poly-acylated products) reagent_stoichiometry Adjust Reagent Stoichiometry - Use 1.0-1.2 eq. of acylating agent - Control Lewis acid amount polyacylation->reagent_stoichiometry Step 1 reaction_temp Lower Reaction Temperature - Start at 0°C or lower - Slowly warm to room temperature reagent_stoichiometry->reaction_temp Step 2 monoacylation Selective Monoacylation Achieved reagent_stoichiometry->monoacylation If successful reaction_time Monitor Reaction Time - Track progress with TLC/LC-MS - Quench upon consumption of starting material reaction_temp->reaction_time Step 3 reaction_temp->monoacylation If successful lewis_acid Evaluate Lewis Acid - Try milder Lewis acids (e.g., ZnBr2, ZrCl4) - Avoid excess of strong Lewis acids (e.g., AlCl3) reaction_time->lewis_acid If polyacylation persists reaction_time->monoacylation If successful n_protection Implement N-Protection - Use protecting groups like tosyl (Ts) or methyl (Me) - Modulates ring electronics and sterics lewis_acid->n_protection For enhanced control lewis_acid->monoacylation If successful n_protection->monoacylation

Caption: Troubleshooting workflow for preventing polyacylation.

Data Presentation: Influence of Reaction Parameters on Acylation Selectivity

The following table summarizes how different reaction parameters can be adjusted to favor monoacylation over polyacylation.

ParameterRecommendation for MonoacylationRationale
Acylating Agent Stoichiometry Use 1.0 to 1.2 equivalents relative to 7-azaindole.Minimizes the availability of the electrophile for subsequent acylations.
Lewis Acid Stoichiometry A stoichiometric amount is often required as the product can form a complex with the catalyst.[3] Avoid a large excess.A large excess of a strong Lewis acid can increase the reactivity of the system, promoting further acylation.
Reaction Temperature Perform the reaction at lower temperatures (e.g., starting at 0°C).[1]Reduces the overall reaction rate, allowing for better control and minimizing over-reaction.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.[1]Prevents the mono-acylated product from undergoing further acylation over extended periods.
Choice of Lewis Acid Consider milder Lewis acids such as ZnBr₂ or ZrCl₄.[4][5]Milder Lewis acids can be sufficient to promote the initial acylation without being overly activating for subsequent reactions.
N-Protection The use of protecting groups on the pyrrole nitrogen (e.g., methyl, tosyl) can control the electronic properties and steric hindrance of the ring system.[6]N-protection can modulate the reactivity of the C3 position and prevent unwanted side reactions.[7]

Experimental Protocols

Protocol 1: General Procedure for Selective C3-Acylation of 7-Azaindole

This protocol is a general guideline and may require optimization for specific substrates and acylating agents.

Materials:

  • 7-Azaindole

  • Acyl chloride (1.1 equivalents)

  • Anhydrous Lewis acid (e.g., AlCl₃, 1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Under an inert atmosphere, suspend the Lewis acid in anhydrous DCM in a flame-dried flask.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve the 7-azaindole and the acyl chloride in anhydrous DCM.

  • Add the solution of 7-azaindole and acyl chloride dropwise to the Lewis acid suspension at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Protection of 7-Azaindole prior to Acylation

To gain better control over the acylation, N-protection of the 7-azaindole can be performed. The following is an example using a tosyl protecting group.[6]

Materials:

  • 7-Azaindole

  • Tosyl chloride (TsCl, 1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend NaH in anhydrous DMF in a flame-dried flask.

  • Cool the suspension to 0°C.

  • Dissolve 7-azaindole in anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add a solution of tosyl chloride in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-tosyl-7-azaindole by column chromatography or recrystallization.

  • The purified N-protected 7-azaindole can then be used in the acylation reaction following Protocol 1. The tosyl group can be removed post-acylation under basic conditions.[6]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for optimizing the monoacylation of 7-azaindole.

G start Start: Acylation of 7-Azaindole check_products Analyze Product Mixture (TLC, LC-MS, NMR) start->check_products is_polyacylation Polyacylation Observed? check_products->is_polyacylation adjust_stoichiometry Adjust Stoichiometry (Acylating Agent, Lewis Acid) is_polyacylation->adjust_stoichiometry Yes success Success: Mono-acylated Product is_polyacylation->success No adjust_stoichiometry->check_products lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp lower_temp->check_products reduce_time Reduce Reaction Time lower_temp->reduce_time reduce_time->check_products change_lewis_acid Change Lewis Acid (e.g., to ZrCl4) reduce_time->change_lewis_acid change_lewis_acid->check_products n_protection N-Protect 7-Azaindole change_lewis_acid->n_protection n_protection->start

References

Column chromatography conditions for purifying 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound and related 7-azaindole derivatives due to its versatility and cost-effectiveness.[1] Standard flash chromatography grade silica gel (40-63 µm particle size) is a suitable choice.

Q2: What solvent systems are typically used for the elution of this compound?

A2: A gradient of hexane and ethyl acetate is a commonly reported solvent system for the purification of acetyl-7-azaindole derivatives.[1] An alternative system that has been used for other 7-azaindole analogs is a mixture of chloroform and methanol.[2] The optimal solvent system and gradient should be determined by thin-layer chromatography (TLC) prior to performing the column.

Q3: My compound is exhibiting significant peak tailing during column chromatography. What could be the cause and how can I resolve it?

A3: Peak tailing is a common issue when purifying pyridine-containing compounds like this compound on silica gel. This is often due to the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to your eluent system.

Q4: I am observing poor separation between my product and a closely eluting impurity. What steps can I take to improve the resolution?

A4: To improve separation, consider the following:

  • Optimize the solvent system: Experiment with different solvent ratios or switch to an alternative solvent system (e.g., dichloromethane/methanol).

  • Use a shallower gradient: A slower, more gradual increase in the polar solvent during gradient elution can enhance the resolution between compounds with similar polarities.

  • Reduce the column load: Overloading the column is a frequent cause of poor separation. As a general guideline, the amount of crude material should be 1-5% of the total silica gel weight.

  • Use a smaller particle size silica gel: Higher resolution can be achieved with silica gel of a smaller particle size, although this will result in higher backpressure.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using normal-phase flash chromatography.

1. Method Development using Thin-Layer Chromatography (TLC):

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems to find the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate.

  • The ideal solvent system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[1]

2. Column Packing:

  • Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude sample by weight.

  • Pack the column with silica gel using either a "dry packing" or "wet packing" method, ensuring a homogenous and bubble-free column bed.[1]

  • Equilibrate the packed column by passing several column volumes of the initial, least polar eluent through the silica gel.

3. Sample Loading:

  • Liquid Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase or a solvent in which the compound is highly soluble, like dichloromethane). Carefully apply the dissolved sample to the top of the packed column.

  • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the starting mobile phase determined from your TLC analysis.

  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions of an appropriate volume in an orderly manner.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemElution ModeNotes
Silica GelHexane / Ethyl AcetateGradientA common starting point for 7-azaindole derivatives.[1]
Silica GelChloroform / MethanolIsocratic or GradientAn alternative system, a 63:37 mixture was used for a related compound.[2]
Silica GelDichloromethane / MethanolGradientA versatile system for moderately polar compounds.

Table 2: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peak Tailing Strong interaction of the basic pyridine nitrogen with acidic silica gel.Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the eluent.
Poor Separation Inappropriate solvent system or column overloading.Optimize the mobile phase based on TLC analysis. Reduce the amount of crude material loaded onto the column.
Compound Degradation Sensitivity to the acidic nature of silica gel.Deactivate the silica gel by pre-treating with a triethylamine-containing eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
No Compound Eluting Compound may be too polar and stuck on the column, or it may have degraded.Increase the polarity of the eluent significantly. If degradation is suspected, test the stability of the compound on a small amount of silica gel before performing the column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing Separation Poor Separation? Tailing->Separation No AddBase Add Triethylamine to Eluent Tailing->AddBase Yes NoElution Compound Not Eluting? Separation->NoElution No OptimizeSolvent Optimize Solvent System Separation->OptimizeSolvent Yes ShallowGradient Use Shallower Gradient Separation->ShallowGradient Yes ReduceLoad Reduce Column Load Separation->ReduceLoad Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes CheckDegradation Check for Degradation NoElution->CheckDegradation Yes OptimizeSolvent->NoElution ShallowGradient->NoElution ReduceLoad->NoElution

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Validation & Comparative

The Strategic Swap: A Comparative Guide to the Bioisosteric Replacement of Indole with 7-Azaindole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the intricate chess game of drug design, the strategic substitution of a single atom can dramatically alter the properties of a molecule, turning a promising lead into a clinical candidate. One such powerful move is the bioisosteric replacement of the indole scaffold with 7-azaindole. This seemingly subtle change—the substitution of a carbon atom with a nitrogen atom in the benzene ring portion of indole—has profound implications for a compound's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides a comprehensive comparison of these two scaffolds, supported by experimental data, to illuminate the advantages and considerations of this key bioisosteric switch.

At a Glance: Key Physicochemical and Pharmacological Differences

The introduction of a nitrogen atom at the 7-position of the indole ring imparts several key changes that are often advantageous in drug discovery programs. The 7-azaindole moiety can act as a hydrogen bond acceptor, a feature absent in the parent indole, which can lead to enhanced binding affinity with the target protein.[1][2] Furthermore, this modification generally leads to improved aqueous solubility and can modulate metabolic stability, addressing common liabilities of indole-containing compounds.[3][4]

Quantitative Comparison: Indole vs. Azaindole Analogs

A direct comparison of an indole-based HIV-1 inhibitor with its corresponding azaindole bioisosteres highlights the significant impact of the nitrogen atom's placement on various drug-like properties. The 7-azaindole analog, in particular, demonstrates a favorable balance of improved efficacy, dramatically increased solubility, and enhanced metabolic stability compared to the parent indole compound.

ScaffoldEfficacy (EC50, µM)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)
Indole 1.761616.9
4-Azaindole 0.932932> 100
5-Azaindole 19419> 100
6-Azaindole < 1548738.5
7-Azaindole 1.6593649.5
Data synthesized from a study on HIV-1 inhibitors.[3]

Impact on Kinase Inhibition

The 7-azaindole scaffold is a particularly privileged structure in the design of kinase inhibitors.[3][5][6] Its ability to form a bidentate hydrogen bond with the kinase hinge region—where the pyrrolic N-H acts as a donor and the N7 atom acts as an acceptor—mimics the interaction of the adenine core of ATP.[3] This often translates to potent inhibitory activity.

Compound TypeTarget KinaseIC50 (nM)
7-Azaindole Derivative VEGFR237
7-Azaindole Derivative JAK2260
7-Azaindole Derivative CDK9/CyclinT8,000 - 1,000
7-Azaindole Derivative Haspin14
7-Azaindole Derivative PI3Kγ50
Data compiled from various studies on kinase inhibitors.[5][7][8][9]

Visualizing the Rationale and Impact

To better understand the context and consequences of this bioisosteric replacement, the following diagrams illustrate a typical drug design workflow, the logical relationship of the substitution, and a key signaling pathway often targeted by these inhibitors.

Bioisosteric_Replacement_Workflow cluster_0 Lead Identification & Optimization cluster_1 Bioisosteric Replacement Strategy cluster_2 Comparative Evaluation Lead_Compound Lead Compound (Indole-based) Property_Analysis ADMET Property Analysis Lead_Compound->Property_Analysis Identify_Liabilities Identify Liabilities (e.g., Poor Solubility, Metabolic Instability) Property_Analysis->Identify_Liabilities Propose_Bioisostere Propose Bioisosteric Replacement (Indole -> 7-Azaindole) Identify_Liabilities->Propose_Bioisostere Synthesis Synthesis of 7-Azaindole Analog Propose_Bioisostere->Synthesis In_Vitro_Assays In Vitro Assays (Potency, Solubility, Metabolic Stability) Synthesis->In_Vitro_Assays Data_Analysis Comparative Data Analysis In_Vitro_Assays->Data_Analysis SAR_Development Structure-Activity Relationship (SAR) Development Data_Analysis->SAR_Development SAR_Development->Propose_Bioisostere Iterative Optimization

A typical workflow for lead optimization involving bioisosteric replacement.

Indole_vs_7_Azaindole cluster_indole Indole cluster_azaindole 7-Azaindole indole_struct indole_props • H-bond donor (N-H) • Lipophilic • Prone to oxidation at C3 Replacement Bioisosteric Replacement indole_props->Replacement azaindole_struct azaindole_props • H-bond donor (N-H) • H-bond acceptor (N7) • Increased polarity • Modulated metabolism Replacement->azaindole_props

Logical relationship of the indole to 7-azaindole bioisosteric replacement.

Kinase_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, etc. ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell_Response Inhibitor 7-Azaindole Kinase Inhibitor Inhibitor->RAF Inhibitor->PI3K

A simplified kinase signaling pathway targeted by 7-azaindole inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of compound performance. Below are summaries of standard protocols for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., BRAF V600E)

This assay determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

  • Materials: Recombinant active BRAF V600E, inactive MEK1 (substrate), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds (indole and 7-azaindole analogs) in DMSO.

    • Add the diluted compounds to the wells of a microplate.

    • Add the BRAF V600E enzyme to the wells and incubate briefly.

    • Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

    • Incubate at room temperature to allow the phosphorylation reaction to proceed.

    • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Aqueous Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer, providing a "gold standard" measurement.

  • Materials: Test compounds (solid form), phosphate-buffered saline (PBS, pH 7.4), and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the solid test compound to a vial containing a known volume of PBS.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Materials: Test compounds, pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), and an analytical instrument for quantification (e.g., LC-MS/MS).

  • Procedure:

    • Pre-incubate the test compound with HLM in a buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

    • Centrifuge the samples to pellet the microsomal proteins.

    • Analyze the supernatant to quantify the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key indicators of metabolic stability.[10]

Conclusion

The bioisosteric replacement of indole with 7-azaindole is a well-established and powerful strategy in modern drug discovery. The introduction of the N7 atom can confer a multitude of benefits, including enhanced target binding through an additional hydrogen bond acceptor, improved aqueous solubility, and modulated metabolic stability. As demonstrated by the provided data, these improvements can be substantial, transforming a compound with liabilities into a more viable drug candidate. While the 7-azaindole scaffold is particularly prevalent in the development of kinase inhibitors, its utility extends to other target classes. The decision to employ this bioisosteric replacement should be guided by a thorough analysis of the lead compound's properties and the specific requirements of the target product profile. The experimental protocols outlined provide a framework for the direct and objective comparison necessary to make such informed decisions in the pursuit of novel therapeutics.

References

A Head-to-Head Battle of Reactivity: 7-Azaindole Versus Indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides a comprehensive, data-driven comparison of the reactivity of 7-azaindole and its parent analogue, indole. By examining their behavior in key organic reactions, we illuminate the electronic and steric effects that govern their chemical transformations, offering valuable insights for synthetic strategy and drug design.

7-Azaindole, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and biological activity.[1] The replacement of a carbon atom at the 7-position of indole with a nitrogen atom significantly alters the electron distribution within the bicyclic system, leading to distinct differences in reactivity. This comparison guide delves into these differences through the lens of electrophilic aromatic substitution, metal-catalyzed cross-coupling, and N-functionalization reactions, supported by experimental data and detailed protocols.

Key Reactivity Differences at a Glance

The introduction of the electron-withdrawing pyridine ring in 7-azaindole generally deactivates the molecule towards electrophilic attack compared to the more electron-rich indole. However, the pyridine nitrogen also introduces a site for coordination and can influence regioselectivity.

Reaction Type7-AzaindoleIndoleKey Differences
N-H Acidity (pKa) More acidic (pKa ≈ 16-17 in DMSO)Less acidic (pKa ≈ 17-18 in DMSO)The electron-withdrawing pyridine ring in 7-azaindole increases the acidity of the N-H proton.
Electrophilic Aromatic Substitution Generally less reactive; substitution occurs primarily at the C3 position.More reactive; substitution occurs readily at the C3 position.The electron-deficient nature of the pyridine ring in 7-azaindole makes the pyrrole ring less nucleophilic.
Metal-Catalyzed Cross-Coupling Excellent substrate, particularly for Suzuki and Sonogashira couplings.[2]Good substrate, but can be prone to side reactions.The pyridine nitrogen in 7-azaindole can act as a ligand, sometimes influencing the catalytic cycle.
N-Functionalization Readily undergoes N-alkylation and N-arylation.Readily undergoes N-alkylation and N-arylation.The more acidic N-H of 7-azaindole can facilitate deprotonation for N-functionalization reactions.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from comparative studies on the reactivity of 7-azaindole and indole.

Table 1: Comparison of N-H Acidity

CompoundpKa in MeCNReference
Indole32.78[3]
7-Azaindole30.79[3]

Table 2: Comparative Yields in Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)

Table 3: Comparative Yields in Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling)

Direct comparative studies with yields for the Suzuki-Miyaura coupling of a halo-indole and a halo-7-azaindole under identical conditions are not prevalent in the searched literature. However, reports indicate that both are excellent substrates. For instance, various 3-bromoindazoles (isomers of azaindoles) and bromoindoles have been successfully used in Suzuki-Miyaura couplings.[4][7]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are based on established procedures and can be adapted for a direct comparative study.

Protocol 1: Vilsmeier-Haack Formylation of Indole and 7-Azaindole

This protocol describes the formylation at the C3 position of the indole and 7-azaindole rings.

Materials:

  • Indole or 7-Azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution, aqueous

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve indole or 7-azaindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and a solution of sodium hydroxide.

  • Stir the mixture until the intermediate is completely hydrolyzed.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 3-formyl derivative.[5][6]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromoindole and 3-Bromo-7-azaindole

This protocol outlines the palladium-catalyzed cross-coupling of the 3-bromo derivatives with an arylboronic acid.

Materials:

  • 3-Bromoindole or 3-Bromo-7-azaindole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Standard Schlenk line glassware

Procedure:

  • To a Schlenk flask, add 3-bromoindole or 3-bromo-7-azaindole (1 equivalent), arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a magnetic stir bar.

  • In a separate vial, prepare the catalyst by mixing palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl derivative.[8][9]

Protocol 3: N-Alkylation of Indole and 7-Azaindole

This protocol describes the alkylation of the nitrogen atom of the pyrrole ring.

Materials:

  • Indole or 7-Azaindole

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the DMF at 0 °C.

  • Dissolve indole or 7-azaindole (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.[10][11]

Mandatory Visualization

Electrophilic_Aromatic_Substitution I_Ring Indole (Electron-rich) I_Intermediate Wheland Intermediate (Benzenoid ring intact) I_Ring->I_Intermediate Electrophile (E+) Reactivity Higher Reactivity I_Product C3-Substituted Indole I_Intermediate->I_Product -H+ A_Ring 7-Azaindole (Electron-deficient) A_Intermediate Wheland Intermediate (Benzenoid ring intact) A_Ring->A_Intermediate Electrophile (E+) Reactivity2 Lower Reactivity A_Product C3-Substituted 7-Azaindole A_Intermediate->A_Product -H+

Caption: Electrophilic substitution pathway for indole and 7-azaindole.

Metal_Catalyzed_Cross_Coupling cluster_process Suzuki-Miyaura Coupling cluster_cycle Catalytic Cycle start Aryl Halide (Indole or 7-Azaindole derivative) OA Oxidative Addition start->OA boronic Ar'-B(OH)2 TM Transmetalation boronic->TM catalyst Pd(0) Catalyst catalyst->OA RE Reductive Elimination RE->catalyst Regeneration product Coupled Product RE->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

N_Functionalization cluster_indole Indole/7-Azaindole Start_Mol Indole or 7-Azaindole (N-H) Intermediate Indolide/Azaindolide Anion (N-) Start_Mol->Intermediate -H+ Base Base (e.g., NaH) Product N-Functionalized Product (N-R) Intermediate->Product + E+ Electrophile Electrophile (e.g., R-X)

Caption: General pathway for N-functionalization.

Conclusion

The reactivity of 7-azaindole, while mirroring that of indole in many respects, is significantly modulated by the presence of the pyridine nitrogen. Its reduced nucleophilicity makes it less reactive towards electrophilic aromatic substitution, although the regioselectivity for C3-substitution is generally maintained. In contrast, 7-azaindole proves to be an excellent substrate for metal-catalyzed cross-coupling and N-functionalization reactions, in some cases offering advantages over indole. A thorough understanding of these differences is crucial for the strategic design and synthesis of novel 7-azaindole derivatives for applications in drug discovery and materials science.

References

Comparative Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of a promising class of kinase inhibitors, supported by experimental data and pathway analysis.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a new generation of potent kinase inhibitors. These derivatives have demonstrated significant efficacy against a range of therapeutically relevant kinases, positioning them as promising candidates for the treatment of various cancers and inflammatory diseases. This guide provides an objective comparison of their performance against other established kinase inhibitors, supported by quantitative data from preclinical studies.

I. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in the progression of numerous cancers, including breast, lung, and bladder cancer.[1] Consequently, targeting FGFRs is an attractive strategy for cancer therapy.[2] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, with compound 4h emerging as a promising lead.[1][3]

Comparative Inhibitory Activity against FGFRs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the 1H-pyrrolo[2,3-b]pyridine derivative 4h against FGFR isoforms 1-4, compared to other well-known FGFR inhibitors currently in clinical investigation.

CompoundFGFR1 (IC50)FGFR2 (IC50)FGFR3 (IC50)FGFR4 (IC50)Reference
Compound 4h 7 nM9 nM25 nM712 nM[1][3]
AZD4547----[1]
JNJ-42756493 (Erdafitinib)----[1]
BGJ-398----[1]
LY2874455----[1]
INCB054828 (Pemigatinib)----[1]

Note: Specific IC50 values for the comparator drugs were not available in the provided search results, but they are established clinical-stage FGFR inhibitors.

In vitro studies have demonstrated that compound 4h not only inhibits FGFRs but also suppresses the proliferation of breast cancer 4T1 cells, induces apoptosis, and significantly inhibits cell migration and invasion.[1]

FGFR Signaling Pathway

The diagram below illustrates the FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives. Upon binding of a fibroblast growth factor (FGF), the FGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are crucial for cell proliferation, migration, and survival.[1][3]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives (e.g., 4h) Inhibitor->FGFR Inhibits Autophosphorylation

FGFR Signaling Pathway Inhibition

II. Janus Kinase (JAK) Inhibitors

Janus kinases play a critical role in cytokine signaling pathways that modulate inflammatory and immune responses.[4] Specifically, JAK3's function is primarily restricted to lymphocytes, making it an attractive target for treating autoimmune diseases and preventing organ transplant rejection.[5] The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent and selective JAK3 inhibitors.[4][6]

Comparative Inhibitory Activity against JAKs

The following table compares the IC50 values of 1H-pyrrolo[2,3-b]pyridine derivatives against JAK family enzymes, alongside Tofacitinib, an approved JAK inhibitor.

CompoundJAK1 (IC50)JAK2 (IC50)JAK3 (IC50)Reference
Compound 14c --Potent (specific value not cited)[4]
Compound 6 2900 nM1800 nM1100 nM[6]
Tofacitinib100 nM20 nM2 nM[5]
Selective JAK3 Inhibitor 1320 nM (Ki)740 nM (Ki)0.07 nM (Ki)[7]

Note: Compound 14c was identified as a potent and moderately selective JAK3 inhibitor, showing a significant increase in activity after chemical modification of the initial template compound 6.[4][6] The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation has been demonstrated.[4]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. The diagram below shows how 1H-pyrrolo[2,3-b]pyridine derivatives can block this pathway.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK3 / JAK1 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives (e.g., 14c) Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

III. Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for several other kinases.

Comparative Inhibitory Activity against c-Met and MELK
DerivativeTarget KinaseInhibitory Potency (IC50)Cell Line EfficacyReference
Compound 9 c-Met22.8 nMMKN-45 (329 nM), EBC-1 (479 nM)[8]
Compound 16h MELK32 nMA549 (0.109 µM), MDA-MB-231 (0.245 µM)[9]

Compound 16h not only showed potent enzyme inhibition but also promoted apoptosis and arrested the cell cycle in A549 lung cancer cells.[9] It is important to note that while designed as a MELK inhibitor, its anticancer effects might occur through an off-target mechanism.[9]

IV. Experimental Protocols

The evaluation of these kinase inhibitors involves a standardized set of in vitro and cellular assays.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against target kinases (e.g., FGFR, JAK) is typically determined using a biochemical assay. The general protocol is as follows:

  • Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide), and ATP are prepared in a reaction buffer.

  • Compound Preparation: The test compounds (1H-pyrrolo[2,3-b]pyridine derivatives and comparators) are serially diluted to various concentrations.

  • Reaction: The kinase, substrate, and test compound are incubated together. The enzymatic reaction is initiated by adding ATP.

  • Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., 4T1, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Reagent Addition: A reagent like MTT or MTS is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.

  • Quantification: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value for cell proliferation is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

General Experimental Workflow

The following diagram outlines the typical workflow for the discovery and evaluation of novel kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Workflow Start Scaffold Identification (1H-pyrrolo[2,3-b]pyridine) Synthesis Design & Synthesis of Derivatives Start->Synthesis Biochemical In Vitro Kinase Assays (IC50 Determination) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis, Migration) Biochemical->Cellular Lead Lead Compound Identification Cellular->Lead Lead->Synthesis Needs Improvement Optimization Lead Optimization (SAR Studies) Lead->Optimization Successful InVivo In Vivo Animal Models Optimization->InVivo End Preclinical Candidate InVivo->End

Kinase Inhibitor Discovery Workflow

V. Conclusion

Derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold represent a versatile and potent class of kinase inhibitors. They have demonstrated nanomolar efficacy against critical oncology and immunology targets such as FGFR, JAK3, and c-Met.[3][4][8] Direct comparisons with established inhibitors highlight their competitive, and in some cases superior, inhibitory profiles. The favorable biological activity, coupled with low molecular weight for some derivatives, makes them appealing lead compounds for further optimization and development as next-generation targeted therapies.[1] Continued exploration of the structure-activity relationships within this chemical series holds significant promise for the discovery of novel treatments for cancer and autoimmune disorders.

References

Validating the Activity of 7-Azaindole Compounds: An In-Vitro Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent enzyme inhibitors, particularly targeting kinases. Validating the in-vitro activity of these compounds requires a robust panel of biochemical and cell-based assays. This guide provides a comparative overview of key assays, complete with experimental protocols and supporting data, to aid researchers in selecting the most appropriate methods for their 7-azaindole-based drug discovery programs.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on its purified target enzyme. These assays are crucial for establishing structure-activity relationships (SAR) and understanding the mechanism of inhibition.

Kinase Activity Assays

A primary application of 7-azaindole compounds is the inhibition of protein kinases.[1] Several assay formats are available to measure kinase activity, with the choice often depending on throughput requirements, sensitivity, and the specific kinase being investigated.

Comparison of Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.High sensitivity, broad dynamic range, compatible with high ATP concentrations.Indirect measurement, potential for interference from compounds affecting luciferase.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate by a kinase, leading to a FRET signal between a donor and acceptor fluorophore.Homogeneous (no-wash) format, ratiometric detection reduces well-to-well variability.Requires specific antibodies and labeled substrates, potential for compound interference with FRET.
Radiometric Measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.Direct and highly sensitive method.Requires handling of radioactive materials, lower throughput.

Table 1: Comparative IC50 Values of 7-Azaindole and Alternative Kinase Inhibitors in Biochemical Assays

Target Kinase7-Azaindole CompoundIC50 (nM)Alternative InhibitorIC50 (nM)Reference
PI3Kγ 7-Azaindole Isoindolinone Derivative3.4Wortmannin~5[2]
Aurora B GSK10709160.38Tozasertib (VX-680)18[3]
c-Met C-3 aryl-7-azaindole derivative2Crizotinib5.4[4][5]
BRAF V600E Vemurafenib (PLX4032)31Dabrafenib0.8[6][7]
CDK9 7-Azaindole Derivative14 (Ki)Flavopiridol3

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are essential for confirming that a compound's biochemical potency translates into a desired biological effect within a cellular environment. These assays provide insights into cell permeability, target engagement, and downstream functional consequences.

Cell Viability and Proliferation Assays

These assays measure the ability of a compound to inhibit cell growth or induce cell death. They are a primary screen to identify compounds with anti-proliferative or cytotoxic effects.

Comparison of Cell Viability Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
MTS/MTT Assay Measures the metabolic reduction of a tetrazolium salt by viable cells into a colored formazan product.Inexpensive, well-established, and simple to perform.Can be affected by changes in cellular metabolism not related to viability; MTT requires a solubilization step.
Sulforhodamine B (SRB) Assay Measures total protein content as an estimation of cell mass.Simple, sensitive, and less prone to interference from metabolic changes.Fixation step required, may not distinguish between cytostatic and cytotoxic effects.
ATP-Based Assays (e.g., CellTiter-Glo®) Measures intracellular ATP levels, which correlate with the number of viable cells.Highly sensitive, fast, and suitable for high-throughput screening.Signal can be affected by compounds that interfere with cellular ATP levels.

Table 2: Comparative GI50/IC50 Values of 7-Azaindole and Alternative Inhibitors in Cell-Based Assays

Cell Line7-Azaindole CompoundGI50/IC50 (µM)Alternative InhibitorGI50/IC50 (µM)Reference
MCF-7 (Breast Cancer) Novel 7-azaindole analog15.56Doxorubicin~0.1[4]
A549 (Lung Cancer) N-alkyl-7-azaindoleVaries with alkyl chain lengthCisplatin~5[4]
HOS (Osteosarcoma) Compound P10.088Methotrexate~0.01
Malme-3M (Melanoma, BRAF V600E) Vemurafenib (PLX4032)0.01-0.05Dabrafenib~0.005[8]
THP-1 (Leukemia) 7-Azaindole Isoindolinone Derivative0.22Idelalisib~0.03[2]
Target Engagement and Downstream Signaling Assays

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is crucial to measure target engagement and the modulation of downstream signaling pathways.

Western Blotting: A widely used technique to detect changes in the phosphorylation status of the target kinase and its downstream substrates. For example, inhibition of the PI3K/AKT/mTOR pathway can be confirmed by a decrease in phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6). Similarly, inhibition of the MAPK pathway can be assessed by measuring the levels of phosphorylated ERK (p-ERK).

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->PI3K

PI3K/AKT/mTOR signaling pathway inhibition.

Aurora_B_Pathway Aurora B Kinase Aurora B Kinase Histone H3 Histone H3 Aurora B Kinase->Histone H3 P Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis Phospho-Histone H3 Phospho-Histone H3 Chromosome Condensation Chromosome Condensation Phospho-Histone H3->Chromosome Condensation 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->Aurora B Kinase

Aurora B kinase signaling in mitosis.

cMet_Pathway HGF HGF c-Met Receptor c-Met Receptor RAS RAS c-Met Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->c-Met Receptor

c-Met signaling pathway activation.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Cell Viability Assay Cell Viability Assay Biochemical Assay->Cell Viability Assay GI50/IC50 Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay p-Target Lead Optimization Lead Optimization Target Engagement Assay->Lead Optimization

General experimental workflow for evaluation.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay (Biochemical)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • 7-Azaindole compound (or other inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole compound in 100% DMSO. Further dilute the compounds in Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay (Cell-Based)

This protocol outlines a method for determining cell viability by measuring the total protein content of cells treated with an inhibitor.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 7-Azaindole compound (or other inhibitor)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution (1% acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the 7-azaindole compound to the wells and incubate for 72 hours.

  • Cell Fixation:

    • Carefully remove the medium.

    • Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow to air-dry.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.[9][10]

Protocol 3: Western Blot Analysis of Phosphorylated ERK (p-ERK)

This protocol describes the detection of phosphorylated ERK as a measure of MAPK pathway inhibition.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 7-Azaindole compound (or other inhibitor)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the 7-azaindole compound for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample to determine the extent of inhibition.[11][12]

References

Structure-Activity Relationship of 3-Acetyl-7-Azaindole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and interact with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-acetyl-7-azaindole analogs, with a particular focus on their role as kinase inhibitors in the context of cancer therapy. The information presented herein is supported by experimental data to aid researchers in the design and development of novel therapeutic agents.

I. Comparative Analysis of Biological Activity

The biological activity of 3-acetyl-7-azaindole analogs is significantly influenced by the nature and position of substituents on the 7-azaindole core. Modifications at the C3 position, in particular, have been shown to modulate potency and selectivity against various kinases.

A. Inhibition of Phosphoinositide 3-Kinase (PI3K)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] 7-azaindole derivatives have emerged as potent inhibitors of PI3K, demonstrating the potential for targeted cancer therapy.[1][2]

The following table summarizes the structure-activity relationship of a series of 7-azaindole analogs as PI3Kγ inhibitors. The core structure features a 7-azaindole scaffold, and the table highlights the impact of substitutions at the 3-position on inhibitory activity.

Compound ID3-Position SubstituentPI3Kγ IC50 (nM)[1]
B7 Phenyl5.8
B11 4-Fluorophenyl14.5
B12 3-Chlorophenyl2.9
B13 3-Pyridyl0.5
B14 4-Pyridyl1.1

Key SAR Observations for PI3Kγ Inhibition:

  • Aromatic Substitution at C3 is well-tolerated : The data indicates that various aromatic and heteroaromatic rings can be accommodated at the 3-position of the 7-azaindole core.[1]

  • Electronic Effects Influence Potency : The introduction of a chlorine atom at the meta-position of the phenyl ring (Compound B12) led to a significant increase in potency compared to the unsubstituted phenyl analog (Compound B7).[1]

  • Heteroaromatic Rings Enhance Activity : Replacing the phenyl group with a pyridine ring resulted in a notable enhancement of inhibitory activity.[1] Specifically, the 3-pyridyl analog (Compound B13) exhibited sub-nanomolar potency, being approximately 30-fold more potent than the 4-fluorophenyl analog (Compound B11).[1] This suggests that the nitrogen atom in the pyridine ring may be involved in a key interaction within the kinase's active site.

B. Cytotoxicity in Cancer Cell Lines

The anti-proliferative activity of 7-azaindole analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

Compound IDCancer Cell LineIC50 (µM)
Compound 4a A549 (Lung)6.23[3]
Compound 4h A549 (Lung)8.52[3]
Compound 5d A549 (Lung)7.33[3]
Compound 5j A549 (Lung)4.56[3]
7-AID HeLa (Cervical)16.96[4]
7-AID MCF-7 (Breast)14.12[4]
7-AID MDA-MB-231 (Breast)12.69[4]
cis-[PtCl2(3ClHaza)2] HOS (Osteosarcoma)3.8[5]
cis-[PtCl2(3ClHaza)2] MCF7 (Breast)3.4[5]
cis-[PtCl2(3IHaza)2] HOS (Osteosarcoma)2.5[5]
cis-[PtCl2(3IHaza)2] MCF7 (Breast)2.0[5]

Key SAR Observations for Cytotoxicity:

  • Broad Anticancer Activity : 7-azaindole analogs have demonstrated cytotoxic effects against a range of cancer cell lines, including lung, cervical, breast, and bone cancers.[3][4][5]

  • Impact of Substituents on Potency : The specific substitutions on the 7-azaindole scaffold play a crucial role in determining the cytotoxic potency. For instance, in a series of Erk5 inhibitors, compound 5j showed the highest anti-proliferative activity against A549 cells.[3]

  • Metal Complexes : Platinum(II) complexes incorporating halogeno-substituted 7-azaindoles have shown significantly higher in vitro anticancer effects against HOS and MCF7 cell lines compared to the established anticancer drug cisplatin.[5]

II. Experimental Protocols

Detailed and reproducible experimental methodologies are essential for the validation and comparison of scientific findings.

A. PI3K Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of compounds against purified PI3K isoforms.[6]

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ)

  • PI(4,5)P2 substrate

  • ATP

  • TR-FRET detection reagents

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serial dilutions)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in the assay buffer.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the PI3K enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the product by adding the TR-FRET detection reagents.

  • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

B. Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Normalize the data to the vehicle-treated cells and calculate the IC50 values.

III. Visualizing Molecular Interactions and Pathways

Understanding the molecular mechanisms by which 3-acetyl-7-azaindole analogs exert their effects is crucial for rational drug design.

A. PI3K/AKT/mTOR Signaling Pathway

7-azaindole derivatives that inhibit PI3K effectively block the downstream signaling cascade, leading to reduced cell proliferation and survival.[1]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Azaindole 3-Acetyl-7-azaindole Analog Azaindole->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 3-acetyl-7-azaindole analogs.

B. Experimental Workflow for Kinase Inhibition Assay

A clear workflow ensures the systematic execution of experimental protocols.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Test Compound) start->prep_reagents add_compound Add Test Compound to Plate prep_reagents->add_compound add_enzyme Add Kinase Enzyme add_compound->add_enzyme start_reaction Initiate Reaction (Add Substrate/ATP) add_enzyme->start_reaction incubate Incubate at Room Temperature start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagents incubate->stop_reaction read_plate Read Plate (TR-FRET) stop_reaction->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase inhibition assay.

References

A Comparative Analysis of 7-Azaindole Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.

The azaindole scaffold, a bioisostere of the indole ring system, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring of the indole core gives rise to four positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle structural alteration can profoundly impact the physicochemical properties and biological activity of the resulting molecules. While all four isomers have been explored in drug discovery, 7-azaindole is the most extensively studied, largely due to its role as a key hinge-binding motif in numerous kinase inhibitors, including the FDA-approved drug Vemurafenib.[1][2][3] However, emerging research indicates that the other isomers can exhibit superior potency and selectivity for specific biological targets, highlighting the importance of a comparative understanding of their properties.

This guide provides a comparative analysis of the biological performance of 4-, 5-, 6-, and 7-azaindole isomers, supported by experimental data from various studies.

Comparative Biological Activity

The biological activity of azaindole isomers is highly dependent on the specific target protein. The position of the nitrogen atom influences the molecule's hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, which in turn dictates its interaction with biological macromolecules.[2][4]

Kinase Inhibition

Azaindole derivatives have gained prominence as kinase inhibitors due to their ability to mimic the adenine hinge-binding motif of ATP.[1][5] The pyridine nitrogen and the pyrrole N-H group of the azaindole scaffold can form critical hydrogen bonds with the hinge region of the kinase active site.[1][3]

A study on cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole displayed potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers showed lower inhibitory activity and selectivity, suggesting that the nitrogen placement at the 5-position is optimal for interacting with the active site of Cdc7.[2]

Conversely, research on inhibitors for the c-Met kinase identified potent compounds based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[2][6] In another study comparing derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the 7-azaindole analog was the most potent, followed by the 6-azaindole derivative. The 4- and 5-azaindole derivatives were approximately 10-fold less active. Interestingly, the 6-azaindole derivative was the only one to show activity against Glycogen Synthase Kinase 3β (GSK3β).[7][8]

Azaindole Isomer Derivative Target Kinase IC50 (nM) Reference
5-AzaindoleCdc7Potent[2]
4-AzaindoleCdc7Less Active[2]
6-AzaindoleCdc7Less Active[2]
7-AzaindoleCdc7Less Active[2]
4-Azaindolec-MetPotent (low nM)[2]
7-Azaindolec-MetPotent (low nM)[2]
7-AzaindoleVEGFR237[7][8]
6-AzaindoleVEGFR248[7][8]
4-AzaindoleVEGFR2~10-fold higher than 7-azaindole[7][8]
5-AzaindoleVEGFR2~10-fold higher than 7-azaindole[7][8]
6-AzaindoleGSK3β9[7][8]
7-AzaindoleGSK3βInactive[7][8]
Cytotoxic Activity in Cancer Cell Lines

The anticancer activity of azaindole derivatives has been evaluated in numerous cancer cell lines. However, direct head-to-head comparative studies of all four isomers are limited. The following table summarizes reported cytotoxic activities for derivatives of the different azaindole isomers from various studies. It is important to note that this data is compiled from multiple sources and may not represent a direct comparison under identical experimental conditions.

Azaindole Isomer Derivative Cancer Cell Line Cell Line Type IC50 (µM) Reference
7-Azaindole (Compound P1)HOSOsteosarcoma0.089[9][10]
7-Azaindole (Compound P1)MCF-7Breast CancerData not specified[9][10]
7-Azaindole (Compound P1)A549Lung CancerData not specified[9][10]
7-Azaindole (Compound 4g)MCF-7Breast Cancer15.56 (GI50)[11]
Platinum(II) complex with 4-bromo-7-azaindoleA549Lung Cancer3.9[12]
Platinum(II) complex with 4-bromo-7-azaindoleEs-2Ovarian CancerMore toxic than cisplatin[12]
Platinum(II) complex with 4-bromo-7-azaindoleLNCaPProstate CancerMore toxic than cisplatin[12]
Platinum(II) complex with 4-bromo-7-azaindoleMCF-7Breast CancerMore toxic than cisplatin[12]
Spiro-pyrrolopyridazine (SPP10)MCF-7Breast Cancer2.31[13]
Spiro-pyrrolopyridazine (SPP10)H69ARLung Cancer (Multi-drug resistant)3.16[13]
Spiro-pyrrolopyridazine (SPP10)PC-3Prostate Cancer4.2[13]
Other Biological Activities

The diverse biological activities of azaindole isomers extend beyond kinase inhibition and cytotoxicity. In a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, 4-azaindole and 7-azaindole analogs showed improved efficacy compared to the parent indole compound. In contrast, 5-azaindole and 6-azaindole derivatives exhibited reduced efficacy.[2]

In the context of cannabinoid receptor 1 (CB1) allosteric modulators, 7-azaindole -2-carboxamides lost their ability to bind to the receptor, indicating that this isomer is not a suitable bioisostere for the indole ring in this particular class of compounds.[2]

Physicochemical and Pharmacokinetic Properties

A comparative study on the physicochemical properties of the four azaindole isomers revealed significant differences in their aqueous solubility and metabolic stability. All four azaindole isomers demonstrated a more than 25-fold enhancement in solubility compared to the parent indole. They also all showed enhanced metabolic stability as measured by their half-life in human liver microsomes (HLM).[1]

Compound Aqueous Solubility (µg/mL) Metabolic Stability (t1/2 in HLM, min) Reference
Indole< 15Data not specified[1]
4-Azaindole41938.5[1]
5-Azaindole936> 100[1]
6-Azaindole625> 100[1]
7-Azaindole588> 100[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the IC50 value of an azaindole isomer against a target kinase using a luminescent-based assay that measures ADP production.

Materials:

  • Purified Kinase

  • Kinase-specific Substrate

  • Azaindole Isomer Stock Solution (in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP Solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the azaindole isomer in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and the azaindole inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[3]

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of azaindole isomers on cancer cell lines.

Materials:

  • Cancer Cell Lines

  • Cell Culture Medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Azaindole Isomer Stock Solution (in DMSO)

  • MTT Solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the azaindole isomer or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[14]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key signaling pathways often modulated by azaindole-based inhibitors and a general experimental workflow for their evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Azaindole Azaindole Inhibitor Azaindole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of an azaindole derivative.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription, Cell Proliferation ERK->Transcription Azaindole Azaindole Inhibitor (e.g., Vemurafenib) Azaindole->RAF Inhibits

Caption: MAPK signaling pathway with the inhibitory action of a 7-azaindole derivative.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Azaindole Azaindole Inhibitor Azaindole->JAK Inhibits

Caption: JAK-STAT signaling pathway with the inhibitory action of an azaindole derivative.

Experimental_Workflow Synthesis Synthesis of Azaindole Isomers Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening Purification->Screening KinaseAssay Kinase Inhibition Assay (IC50) Screening->KinaseAssay CytoAssay Cytotoxicity Assay (e.g., MTT) Screening->CytoAssay DataAnalysis Data Analysis & SAR KinaseAssay->DataAnalysis CytoAssay->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Caption: General experimental workflow for the evaluation of azaindole isomers.

Conclusion

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers underscores that the position of the nitrogen atom within the pyridine ring is a critical determinant of their biological activity. While 7-azaindole remains the most widely explored isomer, particularly in kinase inhibition, studies have demonstrated that other isomers can exhibit superior potency and selectivity for specific targets. The choice of the optimal azaindole scaffold is, therefore, highly dependent on the therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies of all four isomers against diverse biological targets will be invaluable for a more comprehensive understanding of their structure-activity relationships and for guiding the rational design of novel therapeutics.

References

Validating the Mechanism of Action for Drugs Derived from 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone scaffold is a cornerstone in the development of targeted therapies, particularly kinase and protein-protein interaction inhibitors. This guide provides a comparative analysis of the mechanism of action for two prominent classes of drugs derived from this core structure: Janus kinase (JAK) inhibitors and B-cell lymphoma 2 (BCL-2) family inhibitors. We present supporting experimental data, detailed protocols for mechanism validation, and visual representations of the underlying biological pathways and experimental workflows.

Section 1: Janus Kinase (JAK) Inhibitors

Drugs derived from the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent inhibitors of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is a hallmark of various autoimmune diseases and myeloproliferative neoplasms.

Mechanism of Action: JAK-STAT Pathway Inhibition

JAK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][2][3] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Association p_jak p-JAK jak->p_jak 3. Autophosphorylation stat STAT p_stat p-STAT stat->p_stat 5. STAT Phosphorylation p_jak->stat 4. STAT Recruitment stat_dimer p-STAT Dimer p_stat->stat_dimer 6. Dimerization dna DNA stat_dimer->dna 7. Nuclear Translocation jak_inhibitor JAK Inhibitor (e.g., Tofacitinib) jak_inhibitor->p_jak Inhibition gene_transcription Gene Transcription (Inflammation) dna->gene_transcription 8. Gene Regulation

Fig. 1: JAK-STAT Signaling Pathway and Inhibition.
Comparative Performance of JAK Inhibitors

The selectivity of JAK inhibitors for different family members influences their efficacy and safety profiles.

DrugTarget(s)IC50 (nM) - JAK1IC50 (nM) - JAK2IC50 (nM) - JAK3IC50 (nM) - TYK2Key Indication(s)
Tofacitinib JAK1/JAK3112201>400Rheumatoid Arthritis
Baricitinib JAK1/JAK25.95.7>40053Rheumatoid Arthritis
Upadacitinib JAK14510921004700Rheumatoid Arthritis
Ruxolitinib JAK1/JAK23.32.842819Myelofibrosis
Fedratinib JAK210534291102Myelofibrosis
Pacritinib JAK2>10006.0--Myelofibrosis

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13]

Clinical Efficacy in Rheumatoid Arthritis (csDMARD-IR Patients)

Treatment (in combination with csDMARDs)ACR20 Response (Week 12)ACR50 Response (Week 12)ACR70 Response (Week 12)
Upadacitinib 15 mg ~71%43.4%~23%
Tofacitinib 5 mg ~65%38.7%~17%
Baricitinib 4 mg ~62%36.7%~15%

ACR20/50/70 represents a 20%, 50%, or 70% improvement in American College of Rheumatology criteria. Data represents approximate values from network meta-analyses.[14][15][16][17][18]

Clinical Efficacy in Myelofibrosis

TreatmentSpleen Volume Reduction ≥35% (at 24 weeks)
Ruxolitinib 41.9%
Fedratinib 36%
Pacritinib ~18% (in patients with severe thrombocytopenia)

Data from pivotal clinical trials (COMFORT-I for Ruxolitinib, JAKARTA for Fedratinib, and PAC203 for Pacritinib).[19][20][21][22][23][24][25][26][27]

Experimental Protocol: Validating JAK-STAT Pathway Inhibition via Western Blot

This protocol details the steps to assess the inhibition of STAT phosphorylation in response to a JAK inhibitor.

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_extraction 2. Protein Extraction cluster_electrophoresis 3. SDS-PAGE & Transfer cluster_immunodetection 4. Immunodetection cluster_analysis 5. Analysis culture Culture cells to 70-80% confluency starve Serum starve cells (4-6 hours) culture->starve treat Treat with JAK inhibitor (various concentrations) starve->treat stimulate Stimulate with cytokine (e.g., IL-6, IFN-γ) treat->stimulate lyse Lyse cells in RIPA buffer with phosphatase inhibitors stimulate->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify load Load samples onto polyacrylamide gel quantify->load run Separate proteins by size load->run transfer Transfer proteins to PVDF membrane run->transfer block Block membrane (e.g., 5% BSA in TBST) transfer->block primary_ab Incubate with primary antibody (anti-p-STAT) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect image Image chemiluminescence detect->image strip_reprobe Strip and re-probe for total STAT and loading control image->strip_reprobe quantify_bands Quantify band intensity strip_reprobe->quantify_bands

Fig. 2: Western Blot Workflow for p-STAT Analysis.

Detailed Steps:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEL cells for JAK2, TF-1 cells for various cytokine signaling) to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal STAT phosphorylation. Pre-treat cells with varying concentrations of the JAK inhibitor or a vehicle control (e.g., DMSO) for a specified time. Subsequently, stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., erythropoietin for JAK2, IFN-γ for JAK1/2) for 15-30 minutes.[1][2]

  • Protein Extraction and Quantification: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA or Bradford assay.[3]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT3, anti-p-STAT5) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28][29]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane. To normalize the data, the membrane can be stripped and re-probed with an antibody against the total STAT protein and a loading control (e.g., GAPDH or β-actin).[1][2]

Section 2: B-Cell Lymphoma 2 (BCL-2) Family Inhibitors

Another significant class of drugs originating from a pyrrolopyridine-related scaffold are the BCL-2 family inhibitors. These drugs function as BH3 mimetics, targeting pro-survival proteins of the BCL-2 family, which are often overexpressed in cancer cells, leading to evasion of apoptosis.

Mechanism of Action: Restoration of Apoptosis

BCL-2 and its relatives (BCL-xL, BCL-w) are anti-apoptotic proteins that sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA), preventing them from activating the effector proteins BAX and BAK. Venetoclax and related compounds bind with high affinity to the BH3-binding groove of BCL-2, displacing the pro-apoptotic proteins. The liberated BH3-only proteins then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion bcl2 BCL-2 bim BIM (Pro-apoptotic) bcl2->bim Sequestration (Inhibition of Apoptosis) bax_bak BAX/BAK bim->bax_bak Activation momp MOMP bax_bak->momp Oligomerization venetoclax Venetoclax venetoclax->bcl2 Binding & Inhibition cytochrome_c Cytochrome c momp->cytochrome_c Release apoptosis Apoptosis cytochrome_c->apoptosis Caspase Activation

Fig. 3: BCL-2 Mediated Apoptosis and Venetoclax Action.
Comparative Performance of BCL-2 Family Inhibitors and Alternatives in Chronic Lymphocytic Leukemia (CLL)

DrugTarget(s)Overall Response Rate (ORR) - Relapsed/Refractory CLLMedian Progression-Free Survival (PFS) - Relapsed/Refractory CLL
Venetoclax BCL-2~79%~24.7 months
Navitoclax BCL-2, BCL-xL, BCL-w~37%~25 months
Ibrutinib BTK~86%~45 months
Idelalisib PI3Kδ~81% (in combination with rituximab)~19.4 months (in combination with rituximab)
Duvelisib PI3Kδ/γ~74%~13.3 months

Note: Clinical trial data can vary based on patient population and study design. ORR and PFS are approximate values from key clinical trials.[30][31][32][33]

Experimental Protocol: Validating Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the use of flow cytometry to quantify apoptosis in response to a BCL-2 inhibitor.

Apoptosis_Assay_Workflow cluster_cell_prep 1. Cell Preparation & Treatment cluster_staining 2. Staining cluster_flow_cytometry 3. Flow Cytometry Analysis cluster_data_analysis 4. Data Analysis culture Culture suspension cells (e.g., CLL patient samples) treat Treat with BCL-2 inhibitor (various concentrations & time points) culture->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend->add_stains incubate Incubate at room temperature in the dark add_stains->incubate acquire Acquire data on a flow cytometer incubate->acquire gate Gate on cell population acquire->gate quadrant Analyze quadrants: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) gate->quadrant quantify Quantify percentage of cells in each quadrant quadrant->quantify plot Plot dose-response curves quantify->plot

Fig. 4: Annexin V/PI Apoptosis Assay Workflow.

Detailed Steps:

  • Cell Culture and Treatment: Culture CLL cells or a relevant cell line in appropriate media. Treat the cells with the BCL-2 inhibitor at various concentrations and for different durations. Include a vehicle-treated control.[34]

  • Cell Staining: Harvest the cells by centrifugation and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate for 15-20 minutes at room temperature in the dark.[35][36][37]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at >670 nm.

  • Data Analysis: Gate the cell population of interest based on forward and side scatter properties. Analyze the fluorescence signals to distinguish between:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the BCL-2 inhibitor.

Conclusion

The this compound scaffold has proven to be a versatile platform for the design of highly effective targeted therapies. Understanding the specific mechanisms of action of drugs derived from this structure, such as JAK and BCL-2 inhibitors, is paramount for their continued development and clinical application. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to validate and compare the performance of these and other novel compounds, ultimately contributing to the advancement of precision medicine. Further validation of on-target activity can be achieved through techniques such as flow cytometry-based analysis of BCL-2 family protein expression, providing a more granular understanding of the cellular response to these targeted agents.[38][39][40][41][42]

References

Head-to-head comparison of different synthetic routes to 3-Acetyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Acetyl-7-azaindole, a key building block in the development of various pharmaceutical agents, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of the most common routes, offering an objective analysis of their performance based on experimental data. We will delve into direct acylation methods and multi-step syntheses, evaluating them on criteria such as yield, reaction conditions, and procedural complexity.

At a Glance: Comparison of Key Synthetic Routes

Synthetic Route Key Transformation Starting Materials Key Reagents Typical Yield Number of Steps Key Advantages Key Disadvantages
Route 1 Friedel-Crafts Acylation7-AzaindoleAcetyl chloride, Aluminum chloride (AlCl₃)Good to Excellent1High efficiency, readily available reagents.Harsh Lewis acid can lead to side products or degradation of sensitive substrates.
Route 2 Modified Friedel-Crafts Acylation7-AzaindoleAcetic anhydride, Milder Lewis Acid (e.g., ZnCl₂, FeCl₃)Moderate to Good1Milder reaction conditions, suitable for more sensitive substrates.May require longer reaction times or higher temperatures; catalyst screening may be necessary.
Route 3 Multi-step Synthesis via Madelung Reaction2-Amino-3-picolineN-acetylglycine, Acetic anhydride, Potassium acetateModerate (overall)2+Good for large-scale synthesis of the 7-azaindole core.Multi-step process can be time-consuming and may have a lower overall yield.
Route 4 Multi-step Synthesis via Chichibabin Cyclization2-Fluoro-3-picolineBenzonitrile, Lithium diisopropylamide (LDA)Good (for 7-azaindole core)2+High yield for the 7-azaindole core synthesis.Requires cryogenic conditions and handling of organolithium reagents.[1]

Visualizing the Pathways: Synthetic Schemes and Workflows

To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.

Route 1: Friedel-Crafts Acylation 7-Azaindole 7-Azaindole 3-Acetyl-7-azaindole 3-Acetyl-7-azaindole 7-Azaindole->3-Acetyl-7-azaindole Acylation Acetyl_chloride Acetyl chloride Acetyl_chloride->3-Acetyl-7-azaindole AlCl3 AlCl₃ (Lewis Acid) AlCl3->3-Acetyl-7-azaindole

Caption: General workflow for the Friedel-Crafts acylation of 7-azaindole.

Route 3: Multi-step Synthesis via Madelung Reaction 2-Amino-3-picoline 2-Amino-3-picoline 7-Azaindole_core 7-Azaindole 2-Amino-3-picoline->7-Azaindole_core Madelung Reaction N-acetylglycine N-acetylglycine N-acetylglycine->7-Azaindole_core Acetylation Acetylation 7-Azaindole_core->Acetylation 3-Acetyl-7-azaindole 3-Acetyl-7-azaindole Acetylation->3-Acetyl-7-azaindole

Caption: Key stages of the multi-step synthesis via the Madelung reaction.

Experimental Protocols

Route 1: Friedel-Crafts Acylation with Acetyl Chloride and AlCl₃

This method is a direct and often high-yielding approach to 3-Acetyl-7-azaindole.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 to 3.0 equivalents) in a suitable anhydrous solvent such as dichloromethane or dichloroethane at 0 °C, add acetyl chloride (1.0 to 1.5 equivalents) dropwise.

  • After stirring for 15-30 minutes, add 7-azaindole (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.

  • The aqueous layer is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-Acetyl-7-azaindole.

Route 2: Modified Friedel-Crafts Acylation with Acetic Anhydride

This route employs a milder Lewis acid, which can be beneficial for substrates prone to degradation under strongly acidic conditions.

Procedure:

  • To a solution of 7-azaindole (1.0 equivalent) in an anhydrous solvent such as dichloromethane, add a milder Lewis acid catalyst (e.g., zinc chloride, iron(III) chloride, 1.1 to 2.0 equivalents).

  • Add acetic anhydride (1.5 to 2.0 equivalents) to the mixture.

  • The reaction is typically stirred at room temperature or heated to reflux, with the progress monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • The work-up is similar to the standard Friedel-Crafts procedure, involving quenching with an acidic aqueous solution, extraction, washing, drying, and purification by column chromatography.

Route 3: Multi-step Synthesis via Madelung Reaction and Subsequent Acetylation

This approach first constructs the 7-azaindole core, which is then acetylated in a separate step.

Step 1: Synthesis of 7-Azaindole (Madelung Reaction)

  • A mixture of 2-amino-3-picoline (1.0 equivalent), N-acetylglycine (1.0 to 1.2 equivalents), and anhydrous potassium acetate (2.0 to 3.0 equivalents) in acetic anhydride is heated at reflux for several hours.

  • The reaction mixture is then cooled and poured into water.

  • The precipitated crude 7-azaindole is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

Step 2: Acetylation of 7-Azaindole

The 7-azaindole obtained from the Madelung reaction can then be acetylated using either of the Friedel-Crafts methods described in Route 1 or 2 to yield 3-Acetyl-7-azaindole.

Route 4: Multi-step Synthesis via Chichibabin Cyclization and Subsequent Acetylation

This route provides an alternative for the synthesis of the 7-azaindole scaffold, particularly for substituted derivatives.

Step 1: Synthesis of 2-substituted-7-azaindole (Chichibabin Cyclization)

  • To a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in anhydrous THF at -40 °C, 2-fluoro-3-picoline (1.0 equivalent) is added.[1]

  • After stirring for 1 hour, benzonitrile (1.2 equivalents) is added, and the reaction is stirred for an additional 2 hours at -40 °C.[1]

  • The reaction is quenched with an aqueous ammonium chloride solution and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 2-phenyl-7-azaindole.[1]

Step 2: Acetylation of 7-Azaindole

The resulting 7-azaindole derivative can be acetylated at the 3-position using the Friedel-Crafts conditions outlined in Route 1 or 2.

Concluding Remarks

The choice of the optimal synthetic route to 3-Acetyl-7-azaindole depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the sensitivity of any other functional groups present on the 7-azaindole ring.

  • For rapid, small-scale synthesis , the direct Friedel-Crafts acylation (Route 1) is often the most efficient method, provided the potential for side reactions with the strong Lewis acid is not a concern.

  • The modified Friedel-Crafts acylation (Route 2) offers a milder alternative when substrate sensitivity is an issue.

  • For large-scale production , a multi-step synthesis via the Madelung reaction (Route 3) may be more cost-effective for the preparation of the 7-azaindole precursor, despite the additional step.

  • The Chichibabin cyclization (Route 4) provides a high-yielding route to the 7-azaindole core but requires specialized handling of organolithium reagents at low temperatures.[1]

Researchers and process chemists should carefully consider these trade-offs to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to the Cross-Reactivity Profiling of 7-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, demonstrating efficacy against a range of therapeutic targets. However, achieving selectivity remains a critical challenge in kinase inhibitor drug discovery. Off-target effects can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. This guide provides a comparative analysis of the cross-reactivity profiles of several kinase inhibitors derived from the 7-azaindole core, alongside alternative inhibitors targeting the same pathways. We present supporting experimental data, detailed protocols for key profiling assays, and visualizations of relevant signaling pathways to aid in the rational design and selection of selective kinase inhibitors.

Data Presentation: Kinase Inhibitor Selectivity Profiles

The following tables summarize the inhibitory activity of selected 7-azaindole-based kinase inhibitors and their non-azaindole counterparts against a panel of kinases. This data, compiled from various sources, allows for a direct comparison of their potency and selectivity.

Table 1: Cross-Reactivity Profile of a 7-Azaindole-Based Aurora Kinase Inhibitor (GSK1070916) and Non-Azaindole Alternatives

Kinase TargetGSK1070916 (7-Azaindole) IC50 (nM)Danusertib (PHA-739358) IC50 (nM)Tozasertib (VX-680) Ki (nM)Barasertib (AZD1152) Ki (nM)
Aurora A >1000[1]13[2][3]0.6[4][5]1369
Aurora B 3.5[1]79[2][3]18[4][5]0.36
Aurora C 6.5[1]61[2][3]4.6[6]-
ABL1-25[2]--
FLT3--Affinity Exhibited[5]-
RET-31[2]--
TRKA-31[2]--
FGFR1-47[2]--

Data for non-azaindole inhibitors is provided for comparative purposes. Note that assay conditions and formats (IC50 vs. Ki) may vary between studies, affecting direct comparability.

Table 2: Selectivity Profile of 7-Azaindole-Based PI3Kγ Inhibitors

CompoundPI3Kγ IC50 (nM)PI3Kα (fold selectivity)PI3Kβ (fold selectivity)PI3Kδ (fold selectivity)
Compound 10 0.05[7]---
Compound 12 -379[7]>1000[7]290[7]
Compound 28 0.040 (cellular IC50)[8]>300[8]>300[8]>300[8]
Compound B13 0.5[9]---

Fold selectivity is expressed relative to PI3Kγ activity.

Table 3: Inhibitory Profile of a 7-Azaindole-Based p38 MAPK Inhibitor

Kinase TargetAS1940477 (7-Azaindole)
p38α Inhibited[10]
p38β Inhibited[10]
p38γ No Effect[10]
p38δ No Effect[10]
Panel of 100 other kinasesNo Effect[10]

This table provides a qualitative summary of the selectivity of AS1940477.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to profile the cross-reactivity of their own kinase inhibitors.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput method for profiling small molecule compounds against a large panel of human kinases. The assay is based on a competitive binding principle.[4]

Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The amount of bound kinase is then quantified using qPCR.[11][12]

Generalized Protocol:

  • Kinase and Ligand Preparation: A panel of human kinases are expressed and tagged with a unique DNA identifier. A broad-spectrum kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The test compound is incubated in solution with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify and quantify the engagement of a ligand with its target protein within the complex environment of a cell. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[13][14]

Principle: When a protein binds to a ligand, its thermal stability increases. In a CETSA experiment, cells or cell lysates are heated to various temperatures. Ligand-bound proteins will remain in the soluble fraction at higher temperatures compared to their unbound counterparts.[13]

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes for each temperature point. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3-8 minutes).[14] Include an unheated control.

  • Lysis and Centrifugation: Lyse the cells using freeze-thaw cycles or lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[4]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target protein in the soluble fraction is then quantified by methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: For a melt curve, the percentage of soluble protein is plotted against temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For an isothermal dose-response format (ITDRF), cells are treated with varying concentrations of the compound and heated at a single, fixed temperature. The amount of soluble protein is then plotted against the compound concentration to determine an EC50 value for target engagement.[13]

Phosphoproteomics for Kinase Inhibitor Profiling

Phosphoproteomics allows for the global and unbiased analysis of kinase signaling networks by quantifying changes in protein phosphorylation in response to kinase inhibitor treatment.[15][16]

Principle: Kinase inhibitors alter the phosphorylation state of their direct substrates and downstream effectors. By comparing the phosphoproteome of inhibitor-treated cells to control cells, one can identify the inhibitor's targets and affected pathways.[17]

Generalized Workflow:

  • Sample Preparation:

    • Cell Culture and Lysis: Treat cells with the kinase inhibitor or vehicle control. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

    • Protein Digestion: Reduce and alkylate the proteins, followed by digestion into peptides using an enzyme like trypsin.[16]

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the complex peptide mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[15][16]

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides and identifies the sites of phosphorylation.[15]

  • Data Analysis:

    • Identify and quantify the phosphopeptides in each sample using specialized software.

    • Compare the abundance of each phosphopeptide between the inhibitor-treated and control samples to identify significantly up- or down-regulated phosphorylation events.

    • Use bioinformatics tools to map the affected phosphosites to specific proteins and signaling pathways, thereby elucidating the inhibitor's mechanism of action and off-target effects.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for kinase inhibitor profiling.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis Centrosome Centrosome Prophase Prophase Centrosome->Prophase Spindle_Assembly Spindle Assembly Prophase->Spindle_Assembly Metaphase Metaphase Chromosome_Segregation Chromosome Segregation Metaphase->Chromosome_Segregation Anaphase Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 Aurora_B Aurora B Histone_H3 Histone H3 Aurora_B->Histone_H3 Kinetochore Kinetochore Aurora_B->Kinetochore PLK1->Centrosome CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->Aurora_A Kinetochore->Metaphase Chromosome_Segregation->Anaphase p38_MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2_3 MK2/3 p38_MAPK->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammation Inflammation MK2_3->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Experimental_Workflow cluster_invitro In Vitro Profiling cluster_incell Cellular Profiling KinomeScan KINOMEscan (Binding Assay) Selectivity_Profile Selectivity Profile (On- and Off-Targets) KinomeScan->Selectivity_Profile CETSA CETSA (Target Engagement) Cellular_Potency Cellular Potency & Target Occupancy CETSA->Cellular_Potency Phosphoproteomics Phosphoproteomics (Pathway Activity) Mechanism_of_Action Mechanism of Action & Pathway Effects Phosphoproteomics->Mechanism_of_Action Inhibitor 7-Azaindole Kinase Inhibitor Inhibitor->KinomeScan Inhibitor->CETSA Inhibitor->Phosphoproteomics

References

Benchmarking New 7-Azaindole Derivatives: A Comparative Analysis Against Existing Kinase Inhibitor Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical performance of novel 7-azaindole compounds, offering a head-to-head comparison with established kinase inhibitors. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data, detailed protocols, and pathway visualizations necessary to evaluate the potential of this promising class of molecules.

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has led to the successful development of approved drugs such as the BRAF inhibitor, Vemurafenib.[1][2] This guide focuses on benchmarking new 7-azaindole derivatives against existing therapies, providing a comprehensive overview of their comparative efficacy, selectivity, and mechanisms of action.

Quantitative Comparison of Kinase Inhibitors

The following tables summarize the in vitro potency of new 7-azaindole derivatives against various kinase targets, alongside data for established therapies. This allows for a direct comparison of their inhibitory activities.

Table 1: Comparative In Vitro Potency (IC50) of a New 7-Azaindole Derivative (Compound P1) and an Existing CSF-1R Inhibitor

CompoundTarget KinaseCell LineIC50 (nM)Reference
New 7-Azaindole Derivative (P1) CSF-1RHOS (Osteosarcoma)88.79 ± 8.07[3]
Pexidartinib (Turalio®)CSF-1R-13Turalio® FDA Approval Label

Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative Potency (IC50) of 7-Azaindole-Based PI3K Inhibitors and Other Investigational PI3K Inhibitors

CompoundPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)Cellular IC50 (µM) (THP-1 cells)
7-Azaindole Derivative (12) 3.4>1000>10000.22
7-Azaindole Derivative (28) ---0.040
Idelalisib (Zydelig®)8386002.5-
Copanlisib (Aliqopa®)6.60.50.7-

Data for compounds 12 and 28 are from a study on novel 7-azaindole based PI3Kγ inhibitors.[4] Data for Idelalisib and Copanlisib are from published literature.

Table 3: Comparative Potency (IC50/Ki) of 7-Azaindole-Based Pim Kinase Inhibitors and Other Pim Inhibitors

CompoundPim-1Pim-2Pim-3
7-Azaindole Derivative (23) IC50 = 3 pMIC50 = 32 pMIC50 = 9 pM
AZD1208IC50 = 0.4 nMIC50 = 5 nMIC50 = 1.9 nM
PIM447 (LGH447)Ki = 6 pMKi = 18 pMKi = 9 pM
SGI-1776IC50 = 7 nMIC50 = 363 nMIC50 = 69 nM

Data for compound 23 is from a review on 7-azaindole as a versatile scaffold.[1] Data for other inhibitors are from commercially available databases and literature.[5][6]

Table 4: Comparative Potency (IC50) of Vemurafenib (a 7-Azaindole Derivative) and a Next-Generation BRAF Inhibitor

CompoundBRAF V600ECRAF
Vemurafenib IC50 = 31 nMIC50 = 48 nM
PLX8394--

Vemurafenib data is from published literature.[2][7] PLX8394 is a paradox-breaker BRAF inhibitor; direct IC50 comparisons with Vemurafenib in the same study are limited in the provided search results.

Table 5: Comparative Potency (IC50) of a 7-Azaindole Based FGFR4 Inhibitor and an Existing Therapy

CompoundFGFR4 IC50 (nM)Selectivity over FGFR1-3
7-Azaindole Derivative (30) Potent InhibitionHigh
Roblitinib (FGF401)2.4>1000-fold

Data for compound 30 is from a study on novel 7-azaindole derivatives as FGFR4 inhibitors.[8] Roblitinib data is from a clinical trial publication.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., a new 7-azaindole derivative) in DMSO.

    • Dilute the kinase, a suitable substrate peptide (often biotinylated), and ATP to their final concentrations in the kinase reaction buffer. The ATP concentration is typically at or near the Km value for the specific kinase.

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a low-volume 384-well plate.

    • Add the kinase to all wells except the negative control.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a test compound on the proliferation of cancer cell lines.[10][11][12][13]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11][13]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways, the experimental workflow for benchmarking new drug candidates, and logical relationships.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation a Compound Synthesis (New 7-Azaindole Derivative) b Biochemical Kinase Assay (IC50 Determination vs. Target) a->b c Kinase Selectivity Profiling (Panel of Kinases) b->c d Cell Proliferation Assay (e.g., MTT on Cancer Cell Lines) c->d Proceed if potent & selective e Target Engagement & Pathway Analysis (e.g., Western Blot for Phospho-Proteins) d->e f Comparison with Existing Therapy (Head-to-Head in Same Assays) e->f g Pharmacokinetic (PK) Studies (ADME Properties) f->g Proceed if potent in cells h Xenograft/Orthotopic Mouse Models (Tumor Growth Inhibition) g->h i Toxicity Studies h->i j IND-Enabling Studies i->j Candidate Selection BRAF_Signaling_Pathway cluster_0 Upstream Activation cluster_1 MAPK Cascade cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Vemurafenib Vemurafenib (7-Azaindole Derivative) Vemurafenib->BRAF_V600E Inhibits PI3K_AKT_mTOR_Pathway cluster_0 Signal Initiation cluster_1 Core Pathway cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K action AKT AKT PIP3->AKT mTOR mTORC1 AKT->mTOR Survival Cell Survival AKT->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Azaindole_PI3Ki 7-Azaindole PI3K Inhibitor Azaindole_PI3Ki->PI3K Inhibits FGF19_FGFR4_Pathway cluster_0 Ligand-Receptor Binding cluster_1 Downstream Signaling cluster_2 Cellular Response in HCC FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK Proliferation Cell Proliferation RAS_MAPK->Proliferation Anti_Apoptosis Anti-Apoptosis PI3K_AKT->Anti_Apoptosis Azaindole_FGFR4i 7-Azaindole FGFR4 Inhibitor Azaindole_FGFR4i->FGFR4 Inhibits

References

Safety Operating Guide

Proper Disposal of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, procedural instructions for the safe and compliant disposal of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to manage waste generated from the use of this compound.

Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

Quantitative Hazard and Physical Data

The following table summarizes the key hazard classifications and physical properties for this compound.

PropertyValue
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Solid

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount.

Step 1: Waste Segregation

  • Solid Waste: Collect any unused or expired this compound in its original container or a clearly labeled, compatible container for solid chemical waste.

  • Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that are contaminated with the compound should be collected in a dedicated, sealed plastic bag or a container labeled as hazardous waste.

  • Empty Containers: The original container of this compound, even when empty, should be treated as hazardous waste. Do not rinse the container into the sink. Securely cap the empty container and dispose of it with other solid chemical waste.

  • Solutions: If the compound is in a solvent, it must be disposed of as liquid hazardous waste. Do not dispose of solutions containing this compound down the drain.

Step 2: Waste Container Management

  • Select a Compatible Container: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials. Keep the container closed except when adding waste.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal contractor arranged by your institution.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

  • In case of a spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a hazardous waste container and dispose of it according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containment & Labeling cluster_3 Final Disposal Start Waste containing this compound generated Identify_Waste_Type Identify Waste Type Start->Identify_Waste_Type Solid_Waste Unused/Expired Solid Compound Identify_Waste_Type->Solid_Waste Solid Contaminated_Materials Contaminated Labware (gloves, tips) Identify_Waste_Type->Contaminated_Materials Contaminated Disposables Empty_Container Original Empty Container Identify_Waste_Type->Empty_Container Empty Container Solution_Waste Compound in Solution Identify_Waste_Type->Solution_Waste Liquid Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Contaminated Collect in Labeled Bag/Container for Contaminated Waste Contaminated_Materials->Collect_Contaminated Empty_Container->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Solution_Waste->Collect_Liquid Store Store in Satellite Accumulation Area Collect_Solid->Store Collect_Contaminated->Store Collect_Liquid->Store EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup Final_Disposal Disposal by Licensed Waste Contractor EHS_Pickup->Final_Disposal

Caption: Disposal workflow for this compound.

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Reactant of Route 2
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.